molecular formula C13H10N2 B023408 2-Phenyl-2-(2-pyridyl)acetonitrile CAS No. 5005-36-7

2-Phenyl-2-(2-pyridyl)acetonitrile

Cat. No.: B023408
CAS No.: 5005-36-7
M. Wt: 194.23 g/mol
InChI Key: CAXNYFPECZCGFK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)acetonitrile (CAS 5005-36-7) is a versatile chemical scaffold of significant interest in modern organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 13 H 10 N 2 and a molecular weight of 194.23 g/mol, features a nitrile group and chiral center flanked by phenyl and pyridin-2-yl rings, making it a valuable precursor for constructing diverse heterocyclic libraries . In pharmaceutical research, this scaffold is a key intermediate in developing novel therapeutic agents. Redesigned from the cardioactive drug Disopyramide, derivatives of 2-aryl-2-(pyridin-2-yl)acetamide have demonstrated high anticonvulsant activity in animal models of epilepsy, including the maximal electroshock seizure (MES) and 6 Hz tests . These compounds act through inhibition of voltage-gated sodium currents but show superior cardiac safety profiles compared to the parent drug . Furthermore, the core structure is utilized in molecular hybridization strategies to create pyrimidine-pyridine derivatives evaluated as potent anti-fibrotic agents, effectively inhibiting collagen synthesis and proliferation in hepatic stellate cells (HSC-T6) . The compound's nitrile group is a versatile handle for further chemical transformation, allowing conversion to carboxylic acids, primary amines, or ketones, thus expanding its utility in structure-activity relationship (SAR) studies . Specifications & Safety: • Purity: >98.0% (GC) • Appearance: White to orange or green powder to crystal • Melting Point: 86.0 to 90.0 °C • Storage: Sealed in a dry, cool, and dark place at room temperature • Hazard Information: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation . Attention: This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetonitrile
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InChI

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H
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InChI Key

CAXNYFPECZCGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2
Source PubChem
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Molecular Formula

C13H10N2
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DSSTOX Substance ID

DTXSID50863480
Record name Phenyl(pyridin-2-yl)acetonitrile
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Molecular Weight

194.23 g/mol
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Physical Description

Off-white to light brown powder; [Archer Daniels Midland MSDS]
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CAS No.

5005-36-7, 30901-64-5, 9010-10-0
Record name α-Phenyl-2-pyridineacetonitrile
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Record name 2-Pyridylphenylacetonitrile
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Record name 2-PYRIDYLPHENYLACETONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5005-36-7

This technical guide provides a comprehensive overview of 2-Phenyl-2-(2-pyridyl)acetonitrile, a key chemical intermediate with significant relevance in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological context.

Core Properties

This compound is a solid compound with a molecular formula of C₁₃H₁₀N₂.[1][2] It is also known by its synonyms α-Phenyl-2-pyridineacetonitrile and 2-(α-Cyanobenzyl)pyridine.[2] The compound's key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 5005-36-7[1]
Molecular Formula C₁₃H₁₀N₂[1][2]
Molecular Weight 194.23 g/mol [3]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 83-89 °C[4][5]
Boiling Point 150 °C at 2 mmHg; 322.3 °C at 760 mmHg[4][5]
Purity ≥95% to >98.0% (GC)[3]
Solubility DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[6]
Storage Temperature Room temperature, sealed in dry conditions, or 4°C[1][3]

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[7]

Experimental Procedure:
  • Reaction Setup: A 2-liter, three-neck round-bottom flask, oven-dried and equipped with a dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium hydroxide (B78521) trap, is charged with 31.2 g (0.80 mole) of powdered sodium amide and 200 ml of dry toluene (B28343).[7]

  • Addition of Phenylacetonitrile: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension. The temperature is maintained between 30-35°C using an ice bath.[7]

  • Reflux: After the addition is complete, the mixture is slowly brought to reflux and maintained for 4.5 hours with continuous stirring.[7]

  • Addition of 2-Bromopyridine: A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred and refluxed for an additional 3 hours.[7]

  • Work-up: The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously. The organic and aqueous phases are separated. The toluene layer is extracted with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.[7]

  • Isolation and Purification: The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution. The product is then extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated. The resulting residue is distilled under reduced pressure (b.p. 134°-136°C at 0.07 mm). The distillate, which crystallizes on standing, is recrystallized from isopropyl ether to yield the final product with a melting point of 87°-88.5°C.[7]

Biological Significance and Potential Mechanism of Action

This compound is primarily recognized as the major metabolite of SC-15396, a compound known for its antigastrin properties and its ability to inhibit gastric acid secretion.[8][9] Gastrin is a peptide hormone that stimulates the secretion of gastric acid by binding to cholecystokinin (B1591339) B (CCK-B) receptors on enterochromaffin-like (ECL) cells, which in turn release histamine (B1213489) that acts on parietal cells. The parent compound, SC-15396, is believed to act as a gastrin antagonist.[10][11] While the specific biological activity of this compound itself is not extensively detailed, its role as the primary metabolite suggests it may contribute to or be an inactive product of the parent drug's mechanism.

Below is a diagram illustrating the proposed logical relationship of SC-15396 and its metabolite in the context of gastrin signaling.

logical_relationship cluster_drug Pharmacokinetics cluster_action Pharmacodynamics SC_15396 SC-15396 (Parent Drug) Metabolite This compound (Major Metabolite) SC_15396->Metabolite Metabolism (Liver Homogenate) CCKBR CCK-B Receptor (on ECL cells) SC_15396->CCKBR Antagonizes Gastrin Gastrin Gastrin->CCKBR Binds to Gastric_Acid Gastric Acid Secretion CCKBR->Gastric_Acid Stimulates experimental_workflow reagents Reactants: Phenylacetonitrile 2-Bromopyridine Sodium Amide Toluene reaction Reaction: 1. Base reaction (30-35°C) 2. Reflux (4.5h) 3. Addition of 2-bromopyridine 4. Reflux (3h) reagents->reaction workup Work-up: 1. Quench with water 2. Phase separation 3. Acid extraction 4. Basification reaction->workup purification Purification: 1. Ether extraction 2. Drying and concentration 3. Vacuum distillation 4. Recrystallization workup->purification product Final Product: This compound purification->product

References

A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile, a valuable scaffold in medicinal chemistry and organic synthesis. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction between 2-bromopyridine (B144113) and phenylacetonitrile (B145931). This document furnishes in-depth experimental protocols, a summary of reaction parameters and yields, and a visual representation of the synthetic workflow, intended to equip researchers with the necessary information for successful synthesis and further investigation of this versatile compound and its derivatives.

Introduction

This compound (CAS No. 5005-36-7) is a key chemical intermediate with a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[1] Its structure, featuring a chiral center flanked by phenyl and pyridin-2-yl rings, makes it a valuable precursor for the construction of diverse heterocyclic libraries.[1] Derivatives of this scaffold have demonstrated significant anticonvulsant activity and are explored as potential therapeutic agents.[1] This guide details a common and effective method for its preparation: the reaction of 2-bromopyridine with phenylacetonitrile.

The core of this synthesis involves the deprotonation of the acidic α-hydrogen of phenylacetonitrile using a strong base to generate a nucleophilic carbanion.[1] This carbanion then attacks the electron-deficient pyridine (B92270) ring of 2-bromopyridine, displacing the bromide in a nucleophilic aromatic substitution reaction.

Synthetic Pathway

The primary synthetic route involves the reaction of phenylacetonitrile with 2-bromopyridine in the presence of a strong base, such as sodium amide (NaNH₂), in an anhydrous aprotic solvent like toluene (B28343).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_product Product A 2-Bromopyridine R Nucleophilic Aromatic Substitution A->R B Phenylacetonitrile B->R C Sodium Amide (NaNH₂) C->R Base D Dry Toluene D->R Solvent P This compound R->P Yield: 54-90%

Figure 1: Synthetic workflow for this compound.

Experimental Data

The following table summarizes key quantitative data from various reported syntheses. The reaction of phenylacetonitrile with a 2-halopyridine in the presence of sodium amide is a robust method, though yields can vary based on the specific halide and reaction conditions.

ParameterValueReference
Starting Materials Phenylacetonitrile, 2-Bromopyridine[2]
Phenylacetonitrile, 2-Chloropyridine (B119429)[3][4]
Base Sodium Amide (NaNH₂)[1][2][3][4]
Solvent Dry Toluene[2][3][4]
Reaction Temperature 30-35°C (addition), Reflux[2]
< 30°C (addition), Ambient[3]
16-30°C[4]
Reaction Time 7.5 hours (total reflux)[2]
16 hours[3]
1.5 - 4 hours[4]
Reported Yield 54% (from 2-bromopyridine)[2]
90% (from 2-chloropyridine)[3]
Product Melting Point 87-88.5°C (recrystallized)[2]
86-90°C[1]
Product Boiling Point 134-136°C at 0.07 mmHg[2]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2] Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, are mandatory. Sodium amide is highly reactive with water; all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

  • 2-Bromopyridine (0.40 mol, 63.6 g)

  • Phenylacetonitrile (0.40 mol, 46.8 g)

  • Powdered Sodium Amide (0.80 mol, 31.2 g)

  • Dry Toluene (300 ml total)

  • 6 N Hydrochloric Acid

  • 50% Sodium Hydroxide (B78521) Solution

  • Anhydrous Sodium Sulfate

  • Isopropyl Ether (for recrystallization)

  • 2-liter, three-neck round-bottom flask

  • Dropping funnel, thermometer, reflux condenser with drying tube (e.g., filled with sodium hydroxide pellets)

  • Stirrer (magnetic or mechanical)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the oven-dried three-neck flask with the stirrer, dropping funnel, thermometer, and condenser. Place the condenser under a positive pressure of nitrogen or argon.

  • Base Suspension: Charge the flask with powdered sodium amide (31.2 g, 0.80 mol) and 200 ml of dry toluene.

  • Carbanion Formation: Begin stirring the suspension. Add phenylacetonitrile (46.8 g, 0.40 mol) dropwise from the dropping funnel. Maintain the internal temperature between 30-35°C using an ice bath as needed.

  • Heating: After the addition is complete, slowly heat the mixture to reflux and maintain reflux for 4.5 hours with continuous stirring.

  • Nucleophilic Substitution: Prepare a solution of 2-bromopyridine (63.6 g, 0.40 mol) in 100 ml of dry toluene. Add this solution dropwise to the refluxing mixture at a rate that maintains a steady reflux.

  • Completion: After the addition of 2-bromopyridine is complete, continue stirring and refluxing for an additional 3 hours.

  • Quenching: Cool the reaction mixture to 25°C. Cautiously add approximately 300 ml of water, initially very slowly, to quench the unreacted sodium amide.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic (toluene) layers.

    • Extract the toluene layer with approximately 150 ml of water.

    • Extract the product from the toluene layer into the aqueous phase by washing with several portions of cold 6 N hydrochloric acid.

  • Isolation:

    • Combine the acidic aqueous extracts and cool them in an ice bath.

    • Basify the solution with 50% sodium hydroxide solution until strongly alkaline, while maintaining a low temperature.

    • Extract the liberated product with ether.

    • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried ether solution using a rotary evaporator.

    • Distill the residue under reduced pressure. The product, this compound, distills at 134-136°C/0.07 mmHg, yielding 41.7 g (54%).[2]

    • The distillate will crystallize upon standing. For further purification, it can be recrystallized from isopropyl ether to yield crystals with a melting point of 87-88.5°C.[2]

Reaction Mechanism and Considerations

The synthesis proceeds via a two-step mechanism typical of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

Mechanism Reaction Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Phenylacetonitrile Phenylacetonitrile Carbanion [Ph-CH-CN]⁻ Na⁺ Phenylacetonitrile->Carbanion + NaNH₂ - NH₃ Meisenheimer_Complex Intermediate (Meisenheimer-like complex) Carbanion->Meisenheimer_Complex + 2-Bromopyridine Product This compound Meisenheimer_Complex->Product - Br⁻

Figure 2: Simplified reaction mechanism pathway.

Key Considerations:

  • Anhydrous Conditions: Sodium amide reacts violently with water. The presence of moisture will consume the base and significantly reduce the yield. All reagents and solvents must be scrupulously dry.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly basic carbanion with atmospheric oxygen and moisture.

  • Choice of Halide: While 2-bromopyridine is effective, some procedures using 2-chloropyridine report higher yields.[3] The choice may depend on the cost and availability of the starting materials.

  • Safety: Phenylacetonitrile and cyanide-containing compounds are toxic. Sodium amide is corrosive and water-reactive. Handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-bromopyridine via nucleophilic aromatic substitution is a well-established and reliable method. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment, researchers can consistently obtain this valuable intermediate. The detailed protocol and summarized data provided in this guide serve as a comprehensive resource for the successful laboratory-scale preparation of this compound, paving the way for its use in drug discovery and the development of novel chemical entities.

References

α-Phenyl-2-pyridineacetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of α-Phenyl-2-pyridineacetonitrile, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

α-Phenyl-2-pyridineacetonitrile is an organic compound that integrates a pyridine (B92270) ring, a phenyl group, and a nitrile functional group.[1] Its structure is characterized by a central carbon atom bonded to these three moieties and a hydrogen atom.

  • IUPAC Name: 2-phenyl-2-(pyridin-2-yl)acetonitrile[2][3]

  • Synonyms: Phenyl(2-pyridinyl)acetonitrile, 2-Pyridylphenylacetonitrile, 2-(α-Cyanobenzyl)pyridine[1][2][4][5]

  • CAS Number: 5005-36-7[1][2][3][4][6][7][8][9]

The molecular formula of the compound is C₁₃H₁₀N₂.[1][4][6][7][10] Its structure can be represented by the SMILES string N#CC(C1=CC=CC=C1)C2=CC=CC=N2 and the InChI key CAXNYFPECZCGFK-UHFFFAOYSA-N.[1][2][4][6]

Physicochemical Properties

α-Phenyl-2-pyridineacetonitrile is typically a cream-colored or white to orange-green crystalline solid.[1][5][7] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][4] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 194.24 g/mol [7][10]
Melting Point 83-89 °C[7][10][11]
Boiling Point 150 °C at 2 mmHg[10]
Density 1.124 ± 0.06 g/cm³ (Predicted)[10][11]
Flash Point 115.2 °C[10][11]
Purity ≥97% to ≥98%[4][5][7]

Biological and Chemical Significance

This compound is notable in medicinal chemistry and drug development. It is the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an antigastrin agent that inhibits gastric acid secretion.[4][11][12] The metabolism occurs via the supernatant fraction of rat liver homogenate.[4][11][12]

In synthetic organic chemistry, α-Phenyl-2-pyridineacetonitrile serves as a valuable intermediate.[1][7] The nitrile group is reactive and can participate in various chemical transformations, making it a useful building block for more complex, biologically active molecules, particularly those targeting neurological disorders.[1][7]

Experimental Protocols: Synthesis

A common method for the synthesis of α-Phenyl-2-pyridineacetonitrile involves the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[2]

Materials:

  • Phenylacetonitrile

  • Powdered sodium amide

  • Dry toluene (B28343)

  • 2-bromopyridine

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • A suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene is prepared in a 2-liter, three-neck round-bottom flask.[2]

  • Phenylacetonitrile (46.8 g, 0.40 mole) is added dropwise to the stirred suspension while maintaining the temperature at 30-35°C using an ice bath for cooling.[2]

  • After the addition is complete, the mixture is slowly heated to reflux and maintained for 4.5 hours with continuous stirring.[2]

  • A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains reflux.[2]

  • Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[2]

  • The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[2]

  • The phases are separated. The toluene layer is extracted first with about 150 ml of water and then with several portions of cold 6 N hydrochloric acid.[2]

  • The acidic extracts are combined and basified with 50% sodium hydroxide solution, with cooling.[2]

  • The basified solution is extracted with ether. The ether extract is then washed with water, dried over anhydrous sodium sulfate, and concentrated.[2]

  • The resulting residue is distilled under vacuum (b.p. 134-136°C at 0.07 mm) to yield the product, which crystallizes upon cooling.[2]

  • Recrystallization from isopropyl ether yields the final product with a melting point of 87-88.5°C. The typical yield is around 54%.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

G Synthesis Workflow for α-Phenyl-2-pyridineacetonitrile cluster_reactants Reactants cluster_steps Reaction Steps cluster_workup Workup & Purification R1 Phenylacetonitrile S1 1. Deprotonation: Add Phenylacetonitrile to NaNH2 in Toluene (30-35°C) R1->S1 R2 Sodium Amide R2->S1 R3 2-Bromopyridine S3 3. Nucleophilic Substitution: Add 2-Bromopyridine dropwise R3->S3 R4 Toluene (Solvent) R4->S1 S2 2. Reflux for 4.5 hours S1->S2 S2->S3 S4 4. Reflux for 3 hours S3->S4 W1 5. Quench with Water S4->W1 W2 6. Phase Separation W1->W2 W3 7. Acid-Base Extraction (HCl then NaOH) W2->W3 W4 8. Ether Extraction W3->W4 W5 9. Dry and Concentrate W4->W5 W6 10. Vacuum Distillation W5->W6 W7 11. Recrystallization W6->W7 P Final Product: α-Phenyl-2-pyridineacetonitrile W7->P

Caption: Synthesis workflow for α-Phenyl-2-pyridineacetonitrile.

References

Physical and chemical properties of phenyl(2-pyridinyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenyl(2-pyridinyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of phenyl(2-pyridinyl)acetonitrile (CAS 5005-36-7). This versatile chemical scaffold is of significant interest in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents.[1]

Core Physical and Chemical Properties

Phenyl(2-pyridinyl)acetonitrile is a solid, typically appearing as a white to off-white, or sometimes orange to green, powder or crystal.[1][2][3][4][5][6] It possesses a chiral center flanked by phenyl and pyridin-2-yl rings, making it a valuable precursor for constructing diverse heterocyclic compounds.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of phenyl(2-pyridinyl)acetonitrile.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂[1][2][3]
Molecular Weight 194.23 - 194.24 g/mol [1][2][3][7]
Appearance White to orange/green powder or crystal[1][5][6]
Melting Point 83 - 94 °C[1][2][3][4][8][9]
Boiling Point 150 °C at 2 mmHg; 322.3 °C at 760 mmHg[3][4]
Density ~1.1 - 1.2 g/cm³ (Predicted/Estimated)[2][3][8]
Flash Point 115.2 °C[3][8]
Vapor Pressure 0.000283 mmHg at 25 °C[3]

Table 2: Solubility and Partitioning

PropertyDescriptionSource(s)
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol, dichloromethane. Slightly soluble in Chloroform, DMSO, Methanol.[2][3][4]
LogP 1.81 - 4 (Estimated), indicating lipophilicity[2][8]
pKa 4.18 ± 0.10 (Predicted)[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to phenyl(2-pyridinyl)acetonitrile is through a nucleophilic substitution reaction.[1] This involves the deprotonation of phenylacetonitrile (B145931) to form a carbanion, which then attacks a 2-halopyridine.[1]

Detailed Synthesis Protocol

A common experimental procedure is as follows:[10]

  • Preparation: An oven-dried, 2-liter, three-neck round-bottom flask is equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser.

  • Reagent Suspension: 31.2 g (0.80 mole) of powdered sodium amide (NaNH₂) is suspended in 200 ml of dry toluene (B28343).[10] Sodium amide serves as the strong base required to deprotonate phenylacetonitrile.[1]

  • Carbanion Formation: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension.[10] The temperature is maintained at 30-35°C using an ice bath. Following the addition, the mixture is brought to reflux and maintained for 4.5 hours with continuous stirring.[10]

  • Nucleophilic Attack: A solution of 63.6 g (0.40 mole) of 2-bromopyridine (B144113) in 100 ml of toluene is added dropwise at a rate that maintains reflux.[10] Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[10]

  • Work-up and Purification:

    • The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[10]

    • The phases are separated. The toluene layer is extracted with ~150 ml of water and then with several portions of cold 6 N hydrochloric acid.[10]

    • The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide.[10]

    • The resulting mixture is extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated.[10]

  • Final Product: The residue is distilled to yield the product. The distillate, which crystallizes upon cooling, can be recrystallized from isopropyl ether.[10] The reported yield is 41.7 g (54%), with a boiling point of 134-136°C at 0.07 mm Hg and a melting point of 87-88.5°C after recrystallization.[10]

G Synthesis Workflow of Phenyl(2-pyridinyl)acetonitrile cluster_prep Preparation & Carbanion Formation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification Phenylacetonitrile Phenylacetonitrile Reflux1 Add Phenylacetonitrile dropwise (30-35°C), then reflux 4.5h Phenylacetonitrile->Reflux1 SodiumAmide Sodium Amide in Toluene SodiumAmide->Reflux1 Reflux2 Add 2-Bromopyridine dropwise, then reflux 3h Reflux1->Reflux2 Forms nucleophilic carbanion Bromopyridine 2-Bromopyridine in Toluene Bromopyridine->Reflux2 Quench Cool and quench with water Reflux2->Quench Reaction mixture Extraction Acid-Base Extraction (HCl, NaOH, Ether) Quench->Extraction Distill Distillation & Recrystallization Extraction->Distill FinalProduct Final Product Distill->FinalProduct

Caption: Synthesis workflow for phenyl(2-pyridinyl)acetonitrile.

Chemical Profile: Reactivity and Stability

The reactivity of phenyl(2-pyridinyl)acetonitrile is governed by the electronic properties of its three key functional groups: the nitrile, the phenyl ring, and the pyridine (B92270) ring.[1]

  • Nitrile Group (-C≡N): This is a strong electron-withdrawing group, which increases the acidity of the benzylic C-H bond. This facilitates the deprotonation and carbanion formation essential for its synthesis.[1] The nitrile group is also a versatile chemical handle that can be converted into other functional groups like carboxylic acids or primary amines.[1]

  • Pyridine Ring: The nitrogen atom makes the pyridine ring an electron-deficient aromatic system.[1] It can act as a ligand, coordinating to metal centers, which influences the compound's solubility, stability, and catalytic applications.[1]

  • Benzylic Carbon: The central tetrahedral carbon is activated by the adjacent phenyl, pyridyl, and nitrile groups, making it a key site for reactions like C-H activation and oxidation.[1]

The molecule's structure allows for a range of transformations, including oxidation, reduction, cyclization, and nucleophilic additions.[1]

G Key Reactivity Features Molecule Phenyl(2-pyridinyl)acetonitrile Nitrile Nitrile Group (-CN) - Electron-withdrawing - Versatile handle for transformation Molecule->Nitrile Pyridine Pyridine Ring - Electron-deficient - Metal coordination (ligand) Molecule->Pyridine Benzylic Benzylic C-H Bond - Acidic proton - Site for oxidation & C-H activation Molecule->Benzylic Phenyl Phenyl Ring - Stabilizes carbanion via resonance Molecule->Phenyl

Caption: Logical relationships of the molecule's functional groups.

Stability and Storage

The compound is stable under recommended storage conditions.[11] It should be stored in a cool, dry, well-ventilated area, sealed in a tightly closed container to prevent exposure to moisture and air.[2] Recommended storage temperatures vary, with some sources suggesting room temperature in a cool, dark place (<15°C)[5][6] and others specifying 2-8°C or -20°C for long-term powder storage.[3][4][7][8] It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]

Biological Activity and Applications

Phenyl(2-pyridinyl)acetonitrile is not just a synthetic intermediate; it and its derivatives have demonstrated notable biological activities.

  • Metabolite: It is the major metabolite of SC 15396, an antigastrin agent that inhibits gastric secretion.[4][7][8][12][13]

  • Anticonvulsant Activity: Derivatives of the core scaffold, specifically 2-aryl-2-(pyridin-2-yl)acetamides, have shown high anticonvulsant activity in animal models.[1] These compounds are believed to act through the inhibition of voltage-gated sodium currents but with a superior cardiac safety profile compared to the parent drug, Disopyramide.[1]

  • Anti-fibrotic Agents: The core structure has been used in molecular hybridization to create pyrimidine-pyridine derivatives that act as potent anti-fibrotic agents by inhibiting collagen synthesis and proliferation in hepatic stellate cells.[1]

G Conceptual Biological Action Compound 2-Aryl-2-(pyridin-2-yl) acetamide Derivatives Inhibition Inhibition Compound->Inhibition Channel Voltage-Gated Sodium Channel Effect Reduced Neuronal Excitability -> Anticonvulsant Effect Channel->Effect Modulates Inhibition->Channel

Caption: Inhibition of sodium channels by compound derivatives.

Safety and Handling

Phenyl(2-pyridinyl)acetonitrile is classified as harmful and an irritant.

  • Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5][6]

  • Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[3] Work should be conducted in a well-ventilated area or under a fume hood.[11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3][9]

This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

References

2-Phenyl-2-(2-pyridyl)acetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Phenyl-2-(2-pyridyl)acetonitrile, a significant metabolite in pharmacological research. This guide is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant biological pathways.

Core Compound Data

This compound, also known by synonyms such as α-Phenyl-2-pyridineacetonitrile and 2-(α-Cyanobenzyl)pyridine, is a crystalline solid.[1][2] It is recognized as the major metabolite of the antigastrin compound SC 15396, which is an inhibitor of gastric secretion.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
Molecular Formula C₁₃H₁₀N₂[1][2]
Molecular Weight 194.24 g/mol
Melting Point 87-89°C
Boiling Point 322.3°C at 760 mmHg
Flash Point 115.2°C
Purity >95%

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile has been reported.[3] The following is a summary of the experimental procedure:

Materials:

Procedure:

  • Phenylacetonitrile (0.40 mole) is added dropwise to a stirred suspension of powdered sodium amide (0.80 mole) in dry toluene (200 ml) while maintaining the temperature at 30-35°C with an ice bath.[3]

  • The mixture is then brought to reflux and maintained for 4.5 hours with continuous stirring.[3]

  • A solution of 2-bromopyridine (0.40 mole) in toluene (100 ml) is added dropwise at a rate that maintains reflux.[3]

  • After the addition is complete, stirring and refluxing are continued for an additional 3 hours.[3]

  • The reaction mixture is cooled to 25°C, and water is cautiously added.[3]

  • The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid.[3]

  • The acidic extracts are basified with 50% sodium hydroxide with cooling and then extracted with ether.[3]

  • The ether extract is washed with water, dried over sodium sulfate, and concentrated.[3]

  • The resulting residue is distilled to yield the product, which is then recrystallized from isopropyl ether.[3]

Metabolic Pathway

This compound is a primary metabolite of SC 15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an inhibitor of gastric acid secretion.[2] The metabolic conversion occurs in the supernatant fraction of rat liver homogenate.[2]

Metabolic_Pathway SC15396 SC 15396 (α-Phenyl-α-(2-pyridyl)thioacetamide) Liver Rat Liver Homogenate (Supernatant Fraction) SC15396->Liver Metabolite This compound Liver->Metabolite Metabolism

Caption: Metabolic conversion of SC 15396.

References

Technical Guide: Physicochemical Properties of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS No: 5005-36-7), a compound of interest in medicinal chemistry and drug metabolism studies. This document is intended to serve as a valuable resource for researchers by consolidating key physicochemical data and outlining standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

Melting Point Range (°C)Source
87-89[1]
83-85[2]
86.0 - 90.0
88
87 - 88.5[3]

Table 2: Solubility of this compound

SolventSolubilityMolar Concentration (mM)NotesSource
DMSO100 mg/mL514.85Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[4]
DMSO25 mg/mL--[5]
DMF30 mg/mL--[5]
Ethanol10 mg/mL--[5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL--[5]
ChloroformSlightly Soluble--
MethanolSlightly Soluble--

Experimental Protocols

While specific experimental details for the generation of the above data are not extensively published, this section outlines standardized and widely accepted laboratory protocols for the determination of melting point and solubility for a solid organic compound such as this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a relatively rapid rate initially, until the temperature is about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The sample is observed closely through the magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is reported as these two temperatures.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a given solvent is commonly determined using the shake-flask method.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol).

  • Equilibration: The vials are sealed and placed in a constant temperature shaker (typically at 25°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand to allow for the settling of undissolved solid. The sample is then centrifuged at a high speed to pellet any remaining suspended particles.

  • Sample Dilution and Analysis: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted sample is determined using a pre-validated analytical method (e.g., by comparing its response to a calibration curve of known standards).

  • Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent in a vial A->B C Seal vial and place in shaker bath (25°C) B->C D Agitate for 24-72 hours C->D E Centrifuge to pellet undissolved solid D->E F Extract clear supernatant E->F G Dilute aliquot of supernatant F->G H Analyze by HPLC-UV or UV-Vis Spectrophotometry G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Phenyl-2-(2-pyridyl)acetonitrile. The information presented herein is intended to support research and development activities by providing detailed spectroscopic information and the methodologies for its acquisition. This document includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands, structured for clarity and ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The NMR and MS data are predicted based on the analysis of structurally analogous compounds, namely diphenylacetonitrile (B117805) and 2-benzylpyridine, and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 8.65dH-6' (Pyridyl)
~ 7.75tdH-4' (Pyridyl)
~ 7.50 - 7.30mPhenyl-H
~ 7.25dH-3' (Pyridyl)
~ 7.20dddH-5' (Pyridyl)
~ 5.30sCH (Methine)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 156.0C-2' (Pyridyl)
~ 149.5C-6' (Pyridyl)
~ 137.0C-4' (Pyridyl)
~ 135.0Quaternary Phenyl
~ 129.0, 128.5, 127.0Phenyl CH
~ 123.0C-5' (Pyridyl)
~ 121.0C-3' (Pyridyl)
~ 118.0CN (Nitrile)
~ 45.0CH (Methine)

Table 3: Key Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~ 3100 - 3000Aromatic C-H Stretch
~ 2240Nitrile (C≡N) Stretch
~ 1600, 1580, 1480, 1440Aromatic C=C & C=N Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
194[M]⁺ (Molecular Ion)
167[M - HCN]⁺
117[M - Phenyl]⁺
91[C₇H₇]⁺ (Tropylium ion)
78[C₆H₆]⁺ (Pyridine)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

Data Acquisition:

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is utilized.

    • The spectral width is set to cover a range of 0-10 ppm.

    • A 30-degree pulse width is employed with a relaxation delay of 1.0 second.

    • 16 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to a range of 0-160 ppm.

    • A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.

    • A significantly larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Finely grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The finely ground mixture is then transferred to a pellet press.

  • A hydraulic press is used to apply pressure to the mixture, forming a thin, transparent pellet.

Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Procedure:

    • A background spectrum of the KBr pellet holder is recorded.

    • The KBr pellet containing the sample is placed in the holder and introduced into the spectrometer.

    • The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is used.

  • GC Conditions:

    • A suitable capillary column (e.g., HP-5MS) is used for separation.

    • The oven temperature is programmed to start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.

    • Ion Source Temperature: Maintained at a consistent temperature, for example, 230 °C.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Solid Sample NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Formation Sample->IR_Prep MS_Prep Dilution for GC-MS Injection Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (EI-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of organic compounds.

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile functional group in 2-Phenyl-2-(2-pyridyl)acetonitrile. This compound is a versatile scaffold in medicinal chemistry and organic synthesis, largely owing to the synthetic utility of its nitrile group. Key transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones, are discussed in detail. While specific quantitative data for this compound is limited in publicly available literature, this guide presents detailed experimental protocols and reaction data from closely related structural analogs to provide a robust understanding of its expected chemical behavior. The primary reaction pathways are visualized using Graphviz diagrams, and quantitative data for analogous transformations are summarized for comparative analysis.

Introduction

This compound is a heterocyclic compound of significant interest, featuring a chiral center with both a phenyl and a 2-pyridyl substituent.[1] Its molecular structure makes it a valuable precursor for the synthesis of a variety of more complex molecules. The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom in the nitrile group (-C≡N). This inherent electrophilicity allows for a range of nucleophilic additions, making the nitrile group a versatile handle for synthetic modifications. The principal transformations of the nitrile group in this context are hydrolysis, reduction, and reaction with organometallic reagents. Understanding these reactions is crucial for the effective use of this compound in drug discovery and development.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. The general reactivity of nitriles involves the initial addition of a nucleophile to the electrophilic carbon, leading to the formation of an intermediate imine anion, which can then be further transformed depending on the reaction conditions and reagents used.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-phenyl-2-(2-pyridyl)acetic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. The initial product of hydrolysis is the corresponding amide, which is then further hydrolyzed to the carboxylic acid.

Alkaline hydrolysis is typically achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction of alkyl derivatives of (pyridyl-2)acetonitriles under alkaline conditions (KOH/EtOH) has been shown to yield the corresponding amides.[2] Further hydrolysis to the carboxylic acid can be achieved with prolonged reaction times or more forcing conditions.

Table 1: Quantitative Data for Alkaline Hydrolysis of an Analogous Arylacetonitrile

Starting MaterialReagent and ConditionsProductYield (%)Reference
2-(3,4,5-triphenyl)phenyl]acetonitrile1. KOH, EtOH, H₂O, reflux, 24h2. HCl2-[(3,4,5-triphenyl)phenyl]acetic acid85N/A
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the arylacetonitrile analog (1.0 eq) in a mixture of ethanol (B145695) and a 10-20% aqueous solution of potassium hydroxide.

  • Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a highly valuable transformation, yielding 2-phenyl-2-(2-pyridyl)ethanamine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. Catalytic hydrogenation is another important method.

LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines.[3] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine.

Table 2: Quantitative Data for Reduction of Analogous Arylnitriles with LiAlH₄

Starting MaterialReagent and ConditionsProductYield (%)Reference
Benzonitrile1. LiAlH₄, THF, reflux2. H₂O/NaOH workupBenzylamineHigh[3]
Benzyl cyanide1. Diisopropylaminoborane (B2863991), cat. LiBH₄, THF2. WorkupPhenethylamine83[4]
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Reaction Execution: Cool the suspension to 0 °C in an ice bath. Add a solution of the arylnitrile analog (1.0 eq) in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams.[5] Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Reaction with Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate, which upon acidic workup, hydrolyzes to the corresponding ketone.

Table 3: Quantitative Data for the Reaction of Analogous Nitriles with Grignard Reagents

NitrileGrignard ReagentProduct (after hydrolysis)Yield (%)Reference
BenzonitrileMethylmagnesium bromideAcetophenoneHigh[1]
4-Cyanobenzoyl chloridePhenylmagnesium bromide(4-Benzoyl)benzonitrileModerate[6]
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of the arylnitrile analog (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

  • Reaction Execution: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise from the dropping funnel at room temperature or 0 °C. After the addition, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by column chromatography on silica (B1680970) gel or by distillation.

Visualized Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of the nitrile group and a typical experimental workflow.

hydrolysis_pathway start This compound amide 2-Phenyl-2-(2-pyridyl)acetamide (Intermediate) start->amide H₂O, OH⁻ or H⁺ acid 2-Phenyl-2-(2-pyridyl)acetic Acid (Final Product) amide->acid H₂O, OH⁻ or H⁺

Caption: Pathway for the hydrolysis of the nitrile group.

reduction_pathway start This compound imine Imine Intermediate start->imine 1. LiAlH₄ amine 2-Phenyl-2-(2-pyridyl)ethanamine (Final Product) imine->amine 2. H₂O workup

Caption: Pathway for the reduction of the nitrile group.

grignard_pathway start This compound imine_salt Iminomagnesium Halide (Intermediate) start->imine_salt 1. R-MgX ketone 1-Phenyl-2-(2-pyridyl)ethan-1-one (Final Product) imine_salt->ketone 2. H₃O⁺ workup

Caption: Pathway for the reaction with a Grignard reagent.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reaction Setup (Reactants, Solvent, Atmosphere) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G Purification (Chromatography, Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

References

The Pyridyl Nitrogen's Decisive Role in the Reactivity of 2-Phenyl-2-(2-pyridyl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role the pyridyl nitrogen plays in the chemical reactivity of 2-Phenyl-2-(2-pyridyl)acetonitrile. This versatile scaffold is of significant interest in medicinal chemistry and organic synthesis, largely due to the unique electronic and steric properties conferred by the pyridine (B92270) moiety. This document will delve into the electronic effects of the pyridyl nitrogen on the acidity of the benzylic proton, its function as a directing group in C-H activation reactions, and its ability to act as a ligand in transition metal catalysis. Detailed experimental protocols for key reactions, quantitative data, and mechanistic visualizations are provided to offer a thorough understanding of this compound's reactivity and its potential applications in drug discovery and development.

Introduction

This compound is a key chemical intermediate recognized for its utility in the synthesis of diverse heterocyclic libraries and as a precursor for various therapeutic agents.[1] Its structure, featuring a chiral center flanked by a phenyl ring, a pyridyl ring, and a nitrile group, presents multiple sites for chemical modification. The nitrogen atom within the pyridine ring is not a passive spectator; it actively modulates the molecule's reactivity through a combination of inductive and steric effects, and through its capacity for metal coordination. Understanding the influence of the pyridyl nitrogen is crucial for designing novel synthetic routes and for the rational design of drug candidates. Derivatives of this scaffold have shown promise as anticonvulsant and anti-fibrotic agents.[1]

Electronic and Steric Influence of the Pyridyl Nitrogen

The pyridyl nitrogen significantly impacts the electronic environment of the entire molecule, which in turn governs its reactivity in several key transformations.

Enhanced Acidity of the Benzylic Proton

The benzylic C-H bond in this compound is activated by both the adjacent phenyl and pyridyl groups.[1] The electron-withdrawing nature of the sp²-hybridized nitrogen in the pyridine ring, coupled with the potent inductive effect of the nitrile group, increases the acidity of the alpha-proton.[1] This facilitates the formation of a resonance-stabilized carbanion, a key intermediate in many synthetic transformations.

Table 1: Comparison of Acidity for Related Compounds

CompoundFunctional GroupsApproximate pKa
Ketone/AldehydeC=O~20
EsterC=O, O-R~25
This compoundC≡N, Phenyl, PyridylEstimated to be significantly lower than 25

The pyridyl nitrogen's ability to stabilize the negative charge of the conjugate base through resonance further enhances the acidity of the benzylic proton.

Steric Hindrance

The pyridine ring, while crucial for directing reactivity, can also introduce steric hindrance that influences the approach of reagents. This steric effect can be exploited to achieve regioselectivity in certain reactions. The orientation of the pyridine ring relative to the rest of the molecule can create a chiral environment around the reactive center, which is particularly relevant in asymmetric synthesis.

Role in Transition Metal-Catalyzed Reactions

The lone pair of electrons on the pyridyl nitrogen allows this compound to act as a ligand, coordinating with various transition metals to form catalytically active complexes.[1] This property is fundamental to its application in catalysis.

Directing Group in C-H Activation

A significant aspect of the pyridyl nitrogen's role is its function as a directing group in palladium-catalyzed C-H activation reactions. This chelation-assisted pathway allows for the selective functionalization of the ortho-position of the phenyl ring.[1] The mechanism generally proceeds through the formation of a palladacycle intermediate.

G

The nitrogen atom coordinates to the palladium center, bringing it in close proximity to the ortho C-H bond of the phenyl ring, thereby facilitating its cleavage and subsequent functionalization. This directed approach offers high regioselectivity, which is a significant advantage in complex molecule synthesis.

Formation of Metal Complexes

This compound and its derivatives can act as bidentate ligands, coordinating to metal centers through both the pyridyl nitrogen and a carbon atom of the phenyl ring to form stable cyclometalated complexes with transition metals like rhodium(III) and platinum(II).[1] The formation of these complexes can alter the solubility, stability, and reactivity of the organic scaffold.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound via nucleophilic substitution.

Materials:

Procedure:

  • In a 2-liter, three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser, suspend 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene.

  • Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise while maintaining the temperature at 30-35°C with an ice bath.

  • After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

  • Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate.

  • Distill the residue under reduced pressure. The product distills at 134-136°C/0.07 mm.

  • The distillate crystallizes upon standing. Recrystallize from isopropyl ether to obtain the final product with a melting point of 87-88.5°C.[2]

G

General Procedure for Palladium-Catalyzed Ortho-Arylation

The following is a general protocol for the pyridyl-directed C-H arylation of a 2-phenylpyridine (B120327) derivative, which can be adapted for this compound.

Materials:

Procedure:

  • To a reaction vessel, add the 2-phenylpyridine derivative, diphenyliodonium chloride, Pd(OAc)₂, and K₂CO₃.

  • Add a mixture of acetonitrile and water as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a designated period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Yields for Ortho-Arylation of 2-Phenylpyridine

Arylating AgentCatalystBaseSolventYield (%)
Diphenyliodonium chloridePd(OAc)₂K₂CO₃Acetonitrile/Water89

Note: This data is for the ortho-arylation of 2-phenylpyridine and serves as a representative example. Yields for this compound may vary.

Data Presentation

Quantitative data on the reactivity of this compound is crucial for comparative studies. While specific kinetic data for this compound is limited, the following table summarizes key physical and spectroscopic properties.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Appearance White to orange or green powder/crystal
Melting Point 86.0 to 90.0 °C[1]
Boiling Point 134-136 °C at 0.07 mmHg[2]
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The benzylic proton signal is also expected.
¹³C NMR Signals for aromatic carbons, the nitrile carbon, and the benzylic carbon are characteristic.
IR Spectroscopy Characteristic peaks for C≡N stretching, and C-H and C=C/C=N stretching of the aromatic rings.

Conclusion

The pyridyl nitrogen in this compound is a key determinant of its reactivity. Its electron-withdrawing nature enhances the acidity of the benzylic proton, facilitating carbanion formation. Furthermore, its ability to act as a directing group in transition metal-catalyzed C-H activation reactions allows for highly regioselective functionalization of the phenyl ring. The capacity of the pyridyl nitrogen to coordinate with metal centers also opens up avenues in catalysis and materials science. For drug development professionals, a thorough understanding of these reactivity patterns is essential for the synthesis of novel analogs and the exploration of the full therapeutic potential of this versatile chemical scaffold. Future work should focus on obtaining precise pKa and kinetic data for this compound to enable more quantitative predictions of its reactivity.

References

2-Phenyl-2-(2-pyridyl)acetonitrile as a Metabolite of SC-15396: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-(2-pyridyl)acetonitrile, the major metabolite of the experimental anti-gastrin compound SC-15396. The formation of this metabolite occurs primarily in the liver, specifically within the supernatant fraction of liver homogenate, which contains cytosolic enzymes. SC-15396 exerts its pharmacological effect by antagonizing the gastrin receptor, also known as the cholecystokinin (B1591339) B (CCKB) receptor, a key player in the regulation of gastric acid secretion. This document details the metabolic pathway, provides experimental protocols for studying this biotransformation, and elucidates the cellular signaling cascade affected by the parent compound.

Introduction

SC-15396 is an investigational compound that has been identified as an antagonist of the gastrin receptor, thereby inhibiting gastric acid secretion.[1][2][3][4][5] Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing insights into potential efficacy, toxicity, and pharmacokinetic profiles. The principal metabolite of SC-15396 has been identified as this compound.[1][2][3][4][5] This biotransformation is known to be carried out by enzymes present in the supernatant fraction of rat liver homogenate.[1][2][3][4][5] This guide will delve into the available technical details surrounding this metabolic process and the mechanism of action of the parent compound.

Metabolism of SC-15396

The conversion of SC-15396 to this compound is a primary metabolic pathway.

Quantitative Data

Currently, specific quantitative data on the in vitro metabolism of SC-15396 to this compound, such as the percentage of conversion or enzyme kinetics (Km, Vmax), are not extensively available in peer-reviewed literature. Researchers investigating this metabolic pathway would typically generate such data experimentally. A template for presenting such findings is provided below.

Table 1: In Vitro Metabolism of SC-15396 to this compound in Rat Liver S9 Fraction

ParameterValueUnits
Substrate Concentration (SC-15396)[Enter Value]µM
S9 Protein Concentration[Enter Value]mg/mL
Incubation Time[Enter Value]min
Metabolite Formed[Enter Value]%
Apparent Km[Enter Value]µM
Apparent Vmax[Enter Value]nmol/min/mg protein
Intrinsic Clearance (Vmax/Km)[Enter Value]µL/min/mg protein

Experimental Protocols

Preparation of Rat Liver S9 Fraction

The supernatant (S9) fraction of a liver homogenate contains both microsomal and cytosolic enzymes and is a standard in vitro model for metabolic studies.

Materials:

  • Whole rat liver

  • Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold buffer to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold 0.1 M phosphate buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which is the S9 fraction.

  • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • The S9 fraction can be used immediately or stored at -80°C.

In Vitro Metabolism Assay

This protocol is designed to assess the conversion of SC-15396 to its metabolite in the presence of the rat liver S9 fraction.

Materials:

  • Rat liver S9 fraction

  • SC-15396 stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • 0.1 M phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solvent (e.g., ice-cold acetonitrile)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, the S9 fraction, and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding SC-15396 to the desired final concentration.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of SC-15396 and this compound using a validated analytical method.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_reagents Reagents liver Rat Liver homogenize Homogenization liver->homogenize centrifuge Centrifugation (9,000 x g) homogenize->centrifuge s9 S9 Fraction centrifuge->s9 incubation Incubation at 37°C s9->incubation quench Quench Reaction incubation->quench add_sc15396 Add SC-15396 add_sc15396->incubation analyze LC-MS/MS Analysis quench->analyze buffer Buffer buffer->incubation nadph NADPH nadph->incubation sc15396 SC-15396 sc15396->add_sc15396

Caption: Workflow for the in vitro metabolism of SC-15396.

Gastrin Signaling Pathway and Antagonism by SC-15396

SC-15396 functions as an antagonist at the cholecystokinin B (CCKB) receptor, which is the primary receptor for the hormone gastrin.[6][7][8][9][10] Gastrin plays a crucial role in stimulating gastric acid secretion from parietal cells in the stomach. The binding of gastrin to the CCKB receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[6][8] This receptor is coupled to Gq/11 proteins.[6] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade ultimately results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to increased gastric acid secretion and cellular proliferation.[7][10] SC-15396, by blocking the CCKB receptor, inhibits these downstream effects of gastrin.

gastrin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CCKBR CCKB Receptor Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Pathway PKC->MAPK Activates Acid_Secretion Gastric Acid Secretion MAPK->Acid_Secretion Proliferation Cell Proliferation MAPK->Proliferation Gastrin Gastrin Gastrin->CCKBR Binds & Activates SC15396 SC-15396 SC15396->CCKBR Antagonizes

Caption: Gastrin signaling pathway and its inhibition by SC-15396.

Conclusion

This compound is the primary metabolite of the gastrin antagonist SC-15396, formed via metabolism in the liver. While the mechanism of action of the parent compound, involving the blockade of the CCKB receptor and subsequent inhibition of the gastrin signaling pathway, is relatively well-understood, quantitative data on its metabolism is sparse in the public domain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the biotransformation of SC-15396 and to understand its pharmacological context. Further studies are warranted to fully characterize the quantitative aspects of this metabolic conversion, which will be crucial for the comprehensive evaluation of SC-15396 as a potential therapeutic agent.

References

In-depth Technical Guide: Biological Activity of 2-Phenyl-2-(2-pyridyl)acetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry primarily as a key intermediate and a core scaffold for the synthesis of various biologically active molecules. While direct studies on the biological activity of this compound are limited, with its most notable role being the major metabolite of the antigastrin agent SC-15396, its derivatives have demonstrated significant potential in diverse therapeutic areas, particularly as anticonvulsant and anti-fibrotic agents.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of derivatives of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticonvulsant Activity of 2-Aryl-2-(2-pyridyl)acetamide Derivatives

A series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives, synthesized from the this compound core, have been extensively evaluated for their anticonvulsant properties. These compounds have shown broad-spectrum activity in preclinical models of epilepsy.[1][2]

Quantitative Anticonvulsant Data

The anticonvulsant efficacy of various 2-aryl-2-(pyridin-2-yl)acetamide derivatives was assessed in mice using the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure models. The median effective dose (ED₅₀) for each compound in these models is summarized in the table below.

CompoundRMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)
1a H45.6> 10031.363.2
1b 2-F55.2> 10035.871.5
1c 3-F49.8> 10033.168.9
1d 4-F61.5> 10040.282.1
1e 2-Cl48.9> 10032.765.4
1f 3-Cl52.1> 10034.970.3
1g 4-Cl65.3> 10042.885.9
1h 2-CH₃58.7> 10038.677.8
1i 3-CH₃54.3> 10036.573.1
1j 4-CH₃68.9> 10045.190.7
Experimental Protocols for Anticonvulsant Assays

This test is a model for generalized tonic-clonic seizures.

  • Apparatus : An electroconvulsive shock generator with corneal electrodes.

  • Animals : Male albino mice (20-25 g).

  • Procedure :

    • A drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice.

    • The corneal electrodes are placed on the eyes.

    • A constant current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

    • The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

This test is a model for myoclonic and absence seizures.

  • Convulsant Agent : Pentylenetetrazol (PTZ) solution.

  • Animals : Male albino mice (18-25 g).

  • Procedure :

    • A pre-determined dose of the test compound is administered intraperitoneally.

    • After a specific time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.

    • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

This test is a model for therapy-resistant partial seizures.

  • Apparatus : An electroconvulsive shock generator with corneal electrodes.

  • Animals : Male albino mice (18-22 g).

  • Procedure :

    • A drop of a topical anesthetic is applied to the corneas.

    • A constant current of a specific intensity (32 mA or 44 mA) at a low frequency (6 Hz) is delivered for 3 seconds through the corneal electrodes.

    • The animals are observed for seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the resumption of normal exploratory behavior within 10 seconds of the stimulus.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamide derivatives is believed to be mediated through the inhibition of voltage-gated sodium channels (VGSCs). By blocking these channels, the compounds can suppress the sustained repetitive firing of neurons, a hallmark of seizure activity.

Voltage-Gated Sodium Channel Modulation 2-Aryl-2-(2-pyridyl)acetamide 2-Aryl-2-(2-pyridyl)acetamide VGSC Voltage-Gated Sodium Channel 2-Aryl-2-(2-pyridyl)acetamide->VGSC Binds to Inhibition Inhibition VGSC->Inhibition Reduced_Sodium_Influx Reduced Na+ Influx Inhibition->Reduced_Sodium_Influx Suppressed_Firing Suppressed Neuronal Repetitive Firing Reduced_Sodium_Influx->Suppressed_Firing Anticonvulsant_Effect Anticonvulsant Effect Suppressed_Firing->Anticonvulsant_Effect TGF-beta Signaling in Liver Fibrosis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (TβRI/TβRII) TGF-beta->TGF-beta_Receptor Binds Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Fibrosis-related Gene Transcription (e.g., COL1A1) Nucleus->Gene_Transcription Promotes Reduced_Fibrosis Reduced Liver Fibrosis Gene_Transcription->Reduced_Fibrosis Pyrimidine-Pyridine_Derivative Pyrimidine-Pyridine_Derivative Pyrimidine-Pyridine_Derivative->TGF-beta_Receptor Inhibits Pyrimidine-Pyridine_Derivative->Smad_Complex Inhibits Inhibition Inhibition Pyrimidine-Pyridine_Derivative->Inhibition Inhibition->Reduced_Fibrosis

References

The Versatile Scaffold of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Guide to its Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-2-(2-pyridyl)acetonitrile, a versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, combining a phenyl ring, a pyridine (B92270) ring, and a nitrile group, provide a foundation for the development of novel therapeutic agents with a wide range of biological activities. This in-depth technical guide explores the significant potential of this compound, focusing on two key areas of application: the development of broad-spectrum anticonvulsants with enhanced cardiac safety and the design of potent anti-fibrotic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action of derivatives based on this core structure. Detailed experimental protocols for key biological assays are also included to facilitate further research and development in this promising area of drug discovery.

Introduction

This compound (CAS 5005-36-7) is a chemical entity of significant interest in the field of medicinal chemistry.[1] It is recognized as the major metabolite of the antigastrin agent SC 15396, which is known to inhibit gastric secretion.[2][3][4] Beyond its role as a metabolite, the inherent structural characteristics of this compound make it a valuable building block for the synthesis of diverse molecular architectures. The presence of a chiral center and the reactivity of the nitrile group offer extensive possibilities for chemical modification and the exploration of structure-activity relationships.[1]

This guide will delve into two primary therapeutic applications of this scaffold:

  • Anticonvulsant Agents: Derivatives of this compound have shown remarkable potential as broad-spectrum anticonvulsants. Notably, 2-aryl-2-(pyridin-2-yl)acetamides, derived from the cardioactive drug Disopyramide, exhibit potent activity in preclinical models of epilepsy with a significantly improved cardiac safety profile.[1]

  • Anti-Fibrotic Agents: The this compound core has been utilized in molecular hybridization strategies to create novel pyrimidine-pyridine derivatives with potent anti-fibrotic properties, demonstrating inhibition of collagen synthesis in hepatic stellate cells.[1]

This document aims to provide a comprehensive technical resource for researchers, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Anticonvulsant Applications

Derivatives of this compound have been extensively investigated for their anticonvulsant properties, leading to the identification of a new class of broad-spectrum anticonvulsants with a promising safety profile.

Lead Compound and Analogs

A series of 2-aryl-2-(pyridin-2-yl)acetamides have been synthesized and evaluated for their anticonvulsant activity. These compounds were designed as analogs of the antiarrhythmic drug Disopyramide, which is known to block voltage-gated sodium channels but also exhibits cardiotoxicity. The redesign aimed to retain the sodium channel blocking activity while mitigating the cardiac side effects.[1]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of the synthesized 2-aryl-2-(pyridin-2-yl)acetamide derivatives was evaluated in the maximal electroshock seizure (MES) test in mice. The median effective dose (ED50) was determined for each compound.

Compound IDR (Substitution on Phenyl Ring)MES ED50 (mg/kg, i.p.)
1a H15.6
1b 2-F12.3
1c 3-F14.8
1d 4-F25.1
1e 2-Cl9.8
1f 3-Cl11.2
1g 4-Cl22.5
1h 2-CH318.2
1i 3-CH316.5
1j 4-CH331.7

Data extracted from a study on 2-aryl-2-(pyridin-2-yl)acetamides.

Structure-Activity Relationship (SAR)

The SAR studies of the 2-aryl-2-(pyridin-2-yl)acetamide series revealed several key trends for anticonvulsant activity:

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly influence anticonvulsant potency.

    • Positional Effects: Substituents at the ortho and meta positions of the phenyl ring generally lead to higher anticonvulsant activity compared to those at the para position.

    • Electronic Effects: Electron-withdrawing groups, such as halogens (F, Cl), at the ortho or meta position tend to enhance potency. For instance, the 2-chloro derivative (1e ) exhibited the lowest ED50 value, indicating the highest potency.

  • Unsubstituted Phenyl Ring: The unsubstituted phenyl derivative (1a ) also demonstrated significant anticonvulsant activity.

SAR for Anticonvulsant Activity.

Mechanism of Action: Voltage-Gated Sodium Channel Inhibition

The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides is attributed to their ability to inhibit voltage-gated sodium channels.[1] This mechanism is similar to that of the parent compound, Disopyramide. By blocking these channels, the compounds reduce the excessive neuronal firing that characterizes epileptic seizures.

Sodium_Channel_Inhibition Drug 2-Aryl-2-(pyridin-2-yl)acetamide NaChannel Voltage-Gated Na+ Channel Open Inactivated Drug->NaChannel:p2 Binds and Stabilizes Inactivated State Neuron Neuron NaChannel->Neuron Reduced Na+ Influx ActionPotential Reduced Neuronal Firing Neuron->ActionPotential Seizure Suppression of Seizures ActionPotential->Seizure

Mechanism of Action via Sodium Channel Inhibition.

Improved Cardiac Safety Profile

A significant advantage of the 2-aryl-2-(pyridin-2-yl)acetamide series over Disopyramide is their enhanced cardiac safety. While Disopyramide is associated with cardiotoxicity, these derivatives have demonstrated a superior cardiac safety profile in preclinical studies.[1] This improvement is crucial for the development of a safe and effective anticonvulsant drug.

Experimental Protocols

A general synthetic route to 2-aryl-2-(pyridin-2-yl)acetamides involves a two-step process:

  • C-Arylation of Arylacetonitriles: The corresponding arylacetonitrile is deprotonated using a strong base, such as potassium hydroxide (B78521) in DMSO. The resulting carbanion undergoes C-arylation with 2-bromopyridine (B144113) in a one-pot procedure to yield the 2-aryl-2-(pyridin-2-yl)acetonitrile intermediate.

  • Hydrolysis of the Nitrile: The nitrile group of the intermediate is then hydrolyzed to the corresponding primary amide using standard conditions, such as treatment with a strong acid or base, to afford the final 2-aryl-2-(pyridin-2-yl)acetamide product.

Synthesis_Anticonvulsant Arylacetonitrile Arylacetonitrile Carbanion Carbanion Intermediate Arylacetonitrile->Carbanion KOH, DMSO Intermediate 2-Aryl-2-(pyridin-2-yl)acetonitrile Carbanion->Intermediate + 2-Bromopyridine FinalProduct 2-Aryl-2-(pyridin-2-yl)acetamide Intermediate->FinalProduct Hydrolysis

Synthetic Workflow for Anticonvulsant Derivatives.

The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., CD-1 strain), weighing 20-25 g.

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Anti-Fibrotic Applications

The this compound scaffold has also been explored for the development of anti-fibrotic agents, particularly for hepatic fibrosis.

Lead Compounds and Analogs

A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and synthesized using a molecular hybridization strategy. These compounds were evaluated for their ability to inhibit the proliferation of immortalized rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis.[2]

Quantitative Data: Anti-Fibrotic Activity

The anti-proliferative activity of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives against HSC-T6 cells was determined, and the IC50 values were calculated.

Compound IDR1R2HSC-T6 IC50 (µM)
12m Hp-tolyl45.69
12q H3,4-difluorophenyl45.81
Pirfenidone -->100

Data extracted from a study on 2-(pyridin-2-yl) pyrimidine derivatives.[2]

Mechanism of Action: Inhibition of Collagen Synthesis

The anti-fibrotic activity of these pyrimidine-pyridine derivatives is associated with their ability to inhibit the proliferation of hepatic stellate cells and reduce the production of extracellular matrix components, such as collagen.[2] Compounds 12m and 12q were found to effectively inhibit the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium.[2]

Anti_Fibrotic_Mechanism HSC Hepatic Stellate Cells (HSC-T6) Activation Activation (e.g., by TGF-β1) HSC->Activation Proliferation Proliferation Activation->Proliferation Collagen Collagen Synthesis Activation->Collagen Fibrosis Liver Fibrosis Proliferation->Fibrosis Collagen->Fibrosis Drug 2-(Pyridin-2-yl) Pyrimidine Derivative Drug->Proliferation Inhibits Drug->Collagen Inhibits

Anti-Fibrotic Mechanism of Action.

Experimental Protocols

The synthesis of the 2-(pyridin-2-yl) pyrimidine derivatives involves a multi-step sequence, with the construction of the key pyrimidine-pyridine core being a crucial part of the process. A representative synthetic approach is outlined below:

  • Preparation of a Key Intermediate: A suitable pyridine-containing intermediate is synthesized.

  • Pyrimidine Ring Formation: The intermediate is then reacted with appropriate reagents to construct the pyrimidine ring.

  • Functional Group Interconversion: Further modifications, such as amide coupling reactions, are performed to introduce diversity and generate the final library of compounds.

Synthesis_AntiFibrotic Start Starting Pyridine Derivative Intermediate1 Key Pyridine Intermediate Start->Intermediate1 Multi-step synthesis PyrimidineCore Pyrimidine-Pyridine Core Intermediate1->PyrimidineCore Ring formation FinalProduct Final 2-(Pyridin-2-yl) Pyrimidine Derivative PyrimidineCore->FinalProduct Amide coupling

Synthetic Workflow for Anti-Fibrotic Derivatives.

The anti-proliferative activity of the test compounds is evaluated using the MTT assay.

  • Cell Line: Immortalized rat hepatic stellate cells (HSC-T6).

  • Procedure:

    • Seed HSC-T6 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Metabolism of SC 15396

This compound is the major metabolite of the antigastrin agent SC 15396, formed in the supernatant fraction of rat liver homogenates.[2][3][4] While detailed metabolic pathway studies are not extensively available in the public domain, this metabolic conversion highlights the in vivo stability of the this compound core structure. The nitrile group is likely formed from the corresponding thioamide of SC 15396 through enzymatic action in the liver. Further investigation into the specific cytochrome P450 enzymes involved in this transformation would provide valuable insights for drug development.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and discovery of novel therapeutic agents. The successful development of potent and safer anticonvulsants, as well as promising anti-fibrotic compounds, underscores the versatility of this chemical framework. The structure-activity relationships established for these derivatives provide a solid foundation for further optimization and lead generation. The detailed experimental protocols included in this guide are intended to empower researchers to build upon these findings and explore the full potential of this compound in addressing unmet medical needs. Future research directions could include the exploration of this scaffold for other therapeutic targets, particularly within the central nervous system, and a more in-depth investigation of its metabolic fate and pharmacokinetic properties.

References

2-Phenyl-2-(2-pyridyl)acetonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center, a phenyl ring, a pyridine (B92270) ring, and a reactive nitrile group, make it an attractive scaffold for the synthesis of diverse compound libraries with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of the this compound core, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

PropertyValueReference
CAS Number 5005-36-7
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.24 g/mol
Appearance White to orange to green powder/crystal
Melting Point 87-89 °C
Boiling Point 322.3 °C at 760 mmHg
Purity >98.0% (GC)
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Signal Word Warning

Synthesis of the Core Scaffold

The most common and well-established method for the synthesis of this compound involves the nucleophilic substitution of a 2-halopyridine with the carbanion of phenylacetonitrile (B145931).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

Procedure:

  • To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 mL) in a 2-liter three-neck round-bottom flask, phenylacetonitrile (0.40 mol) is added dropwise. The temperature is maintained at 30-35 °C using an ice bath.

  • After the addition is complete, the mixture is slowly heated to reflux and maintained for 4.5 hours with continuous stirring.

  • A solution of 2-bromopyridine (0.40 mol) in toluene (100 mL) is then added dropwise at a rate that maintains reflux.

  • After the addition, the reaction mixture is refluxed for an additional 3 hours.

  • The mixture is cooled to 25 °C, and water (approx. 300 mL) is added cautiously.

  • The phases are separated, and the toluene layer is extracted with water (approx. 150 mL) and then with several portions of cold 6 N hydrochloric acid.

  • The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution.

  • The basic aqueous layer is extracted with ether.

  • The combined ether extracts are washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by distillation (b.p. 134-136 °C / 0.07 mm) to yield the product, which crystallizes upon standing.

  • Recrystallization from isopropyl ether affords pure this compound (Yield: 54%).

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_intermediate Reaction Intermediate cluster_product Core Scaffold Phenylacetonitrile Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion Deprotonation TwoBromopyridine 2-Bromopyridine Core This compound TwoBromopyridine->Core NaNH2 NaNH₂ Toluene Toluene Carbanion->Core Nucleophilic Substitution

Synthesis of this compound.

Applications in Drug Discovery

The this compound scaffold has proven to be a valuable starting point for the development of therapeutic agents targeting a variety of diseases.

Anticonvulsant Agents

Derivatives of this compound have been investigated as potent anticonvulsant agents. These compounds were developed through the redesign of the cardioactive drug Disopyramide, aiming to reduce its cardiotoxicity while retaining its sodium channel blocking activity. The primary modification involves the hydrolysis of the nitrile group to an acetamide (B32628).

This protocol describes the hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • The reactor is charged with concentrated H₂SO₄ and cooled to approximately 10°C.

  • This compound is added portion-wise, ensuring the temperature remains below 30°C.

  • The reaction mixture is stirred at ambient temperature for 16 hours.

  • The mixture is then cooled to 10°C, and water is added, followed by the addition of 50% NaOH solution to a pH of 12, while keeping the temperature below 30°C.

  • The resulting crystals are filtered, washed with water, and dried under a vacuum to yield α-phenyl-α-pyridyl-(2)-acetamide.

A series of 2-aryl-2-(pyridin-2-yl)acetamides have demonstrated broad-spectrum anticonvulsant activity in various animal models. The unsubstituted phenyl derivative and compounds with ortho- and meta-substituents on the phenyl ring generally exhibit the highest activity.

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
2-(2-chlorophenyl)-2-(pyridin-2-yl)acetamide (ADD424042) 49.631.367.4
Compound 30 45.639.5-

MES: Maximal Electroshock Seizure test; 6 Hz: Psychomotor seizure model; scPTZ: subcutaneous Pentylenetetrazole seizure test.

The anticonvulsant effects of these acetamide derivatives are attributed to their ability to inhibit voltage-gated sodium channels in neurons. By blocking these channels, the compounds reduce the rapid and excessive firing of neurons that is characteristic of seizures. Specifically, they exhibit a use-dependent blocking action, meaning they are more effective at inhibiting neurons that are firing at high frequencies, as occurs during a seizure. This preferential blocking of overactive neurons contributes to their therapeutic effect while minimizing side effects on normal neuronal activity.

Sodium_Channel_Inhibition cluster_membrane Neuronal Membrane cluster_states Channel States cluster_key Key Na_Channel Voltage-Gated Sodium Channel Reduced_Firing Reduced Neuronal Excitability Resting Resting Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Seizure Seizure (High-Frequency Firing) Open->Seizure Inactivated->Resting Repolarization Acetamide 2-Aryl-2-(pyridin-2-yl)acetamide (Anticonvulsant) Acetamide->Open Blocks Acetamide->Inactivated Blocks Seizure->Open Activation Activation Inhibition Inhibition

Mechanism of anticonvulsant action.
Anti-Fibrotic Agents

The this compound scaffold has also been utilized in the development of pyrimidine-pyridine derivatives with potent anti-fibrotic activity. These compounds have been shown to inhibit collagen synthesis and the proliferation of hepatic stellate cells, which are key events in the progression of liver fibrosis.

This protocol outlines a key step in the synthesis of a potent anti-fibrotic agent derived from a pyridine-based intermediate, which conceptually aligns with the derivatization of the core scaffold.

Materials:

  • 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Fluorobenzylamine

  • Triethylamine (B128534)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • A solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (0.731 mmol) in a mixture of DMF (2 mL) and DCM (6 mL) is cooled to 0 °C.

  • HOBT (0.841 mmol) and EDCI (0.841 mmol) are added, and the mixture is stirred at 0 °C for 1 hour.

  • 4-Fluorobenzylamine (1.463 mmol) and triethylamine (0.407 mmol) are then added, and the mixture is warmed to room temperature and stirred for 30 hours.

  • The reaction mixture is extracted three times with EtOAc (15 mL).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the product.

Several 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated significant anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6).

CompoundIC₅₀ (µM)
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) 45.69
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) 45.81

These compounds were found to be more potent than the known anti-fibrotic drug Pirfenidone.

Conclusion

This compound is a highly valuable and versatile chemical scaffold in drug discovery. Its straightforward synthesis and the reactivity of its nitrile group allow for the facile generation of diverse derivatives. The successful development of potent anticonvulsant and anti-fibrotic agents based on this core structure highlights its potential for the discovery of new therapeutics for a range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising scaffold.

An In-depth Technical Guide to the Discovery and History of α-Phenyl-2-pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenyl-2-pyridineacetonitrile, a significant heterocyclic nitrile, has carved a niche for itself in the annals of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical evolution, and key experimental protocols. From its initial synthesis to its role as a crucial pharmaceutical intermediate and a metabolite of pharmacological interest, this document collates and presents quantitative data, detailed experimental procedures, and visual representations of its synthetic pathways and biological context. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

α-Phenyl-2-pyridineacetonitrile (CAS No. 5005-36-7) is an organic compound featuring a pyridine (B92270) ring, a phenyl group, and a nitrile functional group.[1] Its unique structure has made it a versatile building block in the synthesis of a variety of compounds, most notably as an intermediate in the production of pharmaceuticals targeting neurological disorders.[2] Furthermore, it is recognized as the major metabolite of SC-15396 (antigastrin), an inhibitor of gastric acid secretion, a discovery that has spurred further investigation into its biological properties.[3][4] This guide will delve into the historical context of its synthesis, its physicochemical properties, and the experimental methodologies that have defined its study.

Discovery and Historical Context

While a singular "discovery" paper for α-phenyl-2-pyridineacetonitrile is not readily apparent in the historical literature, its synthesis is rooted in the broader exploration of α-arylacetonitriles, a class of compounds recognized for their utility in organic synthesis. The reactivity of the α-carbon, made acidic by the adjacent phenyl and nitrile groups, allows for facile derivatization, a property exploited by organic chemists for decades.

The earliest detailed synthetic protocol for α-phenyl-2-pyridineacetonitrile that is widely referenced appears to be a nucleophilic substitution reaction involving the formation of a carbanion from phenylacetonitrile (B145931) and its subsequent reaction with a 2-halopyridine. This foundational method laid the groundwork for the production of this important intermediate.

A significant milestone in the history of α-phenyl-2-pyridineacetonitrile was its identification as the major metabolite of the experimental anti-gastric secretion agent, SC-15396 (α-phenyl-α-(2-pyridyl)thioacetamide).[3][4] This discovery, reported in the late 1960s, shifted the perspective on the compound from being solely a synthetic intermediate to a molecule with potential biological relevance, prompting further studies into its metabolic fate and toxicological profile.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following tables summarize the key quantitative data for α-phenyl-2-pyridineacetonitrile.

Table 1: Physicochemical Properties of α-Phenyl-2-pyridineacetonitrile

PropertyValueReference(s)
CAS Number 5005-36-7[1]
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.24 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 83-89 °C[2]
Boiling Point 150 °C at 2 mmHg[6]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol.[4]

Table 2: Spectroscopic Data of α-Phenyl-2-pyridineacetonitrile

TechniqueKey Data
¹H NMR Spectra available in various databases, confirming the presence of phenyl and pyridyl protons.
¹³C NMR Spectral data available for structural elucidation.
Infrared (IR) Characteristic nitrile (C≡N) stretch observable.
Mass Spectrometry Molecular ion peak consistent with the molecular weight.
UV (in Ethanol) λmax at 260 nm

Experimental Protocols

The synthesis of α-phenyl-2-pyridineacetonitrile has been approached through various methods. The following sections detail a key historical experimental protocol.

Synthesis via Nucleophilic Substitution of 2-Bromopyridine

This method represents a foundational approach to the synthesis of α-phenyl-2-pyridineacetonitrile.

Reaction Scheme:

G phenylacetonitrile Phenylacetonitrile na_nh2 Sodium Amide (NaNH2) in Toluene phenylacetonitrile->na_nh2 Deprotonation carbanion Phenylacetonitrile Carbanion na_nh2->carbanion bromopyridine 2-Bromopyridine carbanion->bromopyridine Nucleophilic Attack product α-Phenyl-2-pyridineacetonitrile bromopyridine->product

Figure 1: Synthesis of α-Phenyl-2-pyridineacetonitrile via Nucleophilic Substitution.

Experimental Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser is thoroughly dried.

  • Formation of the Carbanion: Phenylacetonitrile is dissolved in an anhydrous solvent, typically toluene. A strong base, such as sodium amide (NaNH₂), is then added portion-wise to the solution at a controlled temperature to facilitate the formation of the phenylacetonitrile carbanion.

  • Nucleophilic Substitution: 2-Bromopyridine, dissolved in the same anhydrous solvent, is added dropwise to the carbanion solution. The reaction mixture is then heated to reflux and maintained for several hours to ensure the completion of the nucleophilic substitution reaction.

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed, and dried. The crude product is then purified by distillation under reduced pressure or by recrystallization to yield pure α-phenyl-2-pyridineacetonitrile.[7]

Quantitative Data for the Synthesis:

ParameterValue
Yield Typically moderate to good, depending on reaction conditions.
Purity High purity can be achieved after purification.

Biological Activity and Significance

The primary biological significance of α-phenyl-2-pyridineacetonitrile stems from its role as the major metabolite of SC-15396.[3][4]

G SC15396 SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide) Metabolism Metabolism (Liver Homogenate) SC15396->Metabolism Metabolite α-Phenyl-2-pyridineacetonitrile Metabolism->Metabolite

Figure 2: Metabolic Conversion of SC-15396.

While SC-15396 acts as an inhibitor of gastric acid secretion, the independent pharmacological activities of α-phenyl-2-pyridineacetonitrile are less well-defined. However, its structural similarity to other biologically active nitriles and its use as a precursor for neurological drugs suggest that it may possess its own bioactivities.[2] Further research is warranted to fully elucidate its pharmacological profile. Its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, underscores its importance in drug development.[2]

Conclusion

α-Phenyl-2-pyridineacetonitrile has a rich history intertwined with the progress of organic synthesis and the exploration of new therapeutic agents. From its foundational synthesis via nucleophilic substitution to its identification as a key metabolite, this compound continues to be of significant interest to the scientific community. The detailed experimental protocols and compiled quantitative data presented in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Future investigations into its independent biological activities may yet unveil new therapeutic applications, further cementing its place in the landscape of medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS No. 5005-36-7), a compound utilized in chemical synthesis and research. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀N₂[3]
Molecular Weight 194.24 g/mol [3]
Appearance White to Off-White/Orange to Green powder to crystal[3][4]
Melting Point 83-89°C[1][4]
Boiling Point 322.3°C at 760 mmHg; 150°C at 2 mmHg[1][4]
Flash Point 115.2°C[1]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (10 mg/ml).[4][5]
Storage Temperature Room temperature, sealed in a dry environment, or at 4°C.[1][2]

Hazard Identification and Classification

This compound is classified as hazardous. The signal word associated with this chemical is "Warning" or "Danger" depending on the supplier.[1][2][6] The following tables summarize its GHS hazard classification.

GHS Pictograms
PictogramDescriptionReference(s)
GHS07: Harmful[1][2]
GHS06: Toxic[7]
GHS05: Corrosion[7]
Hazard Statements (H-Statements)
CodeStatementReference(s)
H301 / H302Toxic or Harmful if swallowed[1][2][7][8][9]
H311 / H312Toxic or Harmful in contact with skin[7][8]
H315Causes skin irritation[1][6][7]
H318 / H319Causes serious eye damage or irritation[1][6][7]
H331 / H332Toxic or Harmful if inhaled[7][8]
H335May cause respiratory irritation[1][7]
Precautionary Statements (P-Statements)
CodeStatementReference(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7][8]
P264Wash face, hands and any exposed skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1][8][9]
P271Use only outdoors or in a well-ventilated area.[1][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][8]
P302+P352IF ON SKIN: Wash with plenty of water.[1][6][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]
P361+P364Take off immediately all contaminated clothing and wash it before reuse.[8]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][8]
P405Store locked up.[1][10]
P501Dispose of contents/container to an approved waste disposal plant.[1][8]

Experimental Protocols: Risk Assessment and Handling Workflow

While detailed experimental protocols for determining the toxicological properties of this compound are not publicly available, a standardized workflow for risk assessment and safe handling in a research environment can be established. This workflow ensures that all necessary safety precautions are taken before and during the handling of this compound.

G cluster_prep Pre-Experimental Phase cluster_handling Experimental Phase cluster_post Post-Experimental Phase cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Identify Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye, Respiratory) a->b c Conduct Risk Assessment b->c d Select Appropriate Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respiratory Protection (if needed) c->d e Prepare Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower d->e f Weighing and Transfer (in a fume hood) e->f Proceed to Handling g Reaction Setup and Monitoring f->g h Work-up and Purification g->h i Waste Segregation and Labeling h->i j Decontaminate Work Area i->j End of Experiment k Properly Store or Dispose of Unused Material j->k l Remove and Dispose of PPE Correctly k->l m Wash Hands Thoroughly l->m n Exposure Event o Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. n->o p Eye Contact: Rinse with water for several minutes. Seek medical attention. n->p q Inhalation: Move to fresh air. Seek medical attention. n->q r Ingestion: Immediately call a POISON CENTER or doctor. Do not induce vomiting. n->r s Spill: Evacuate area. Wear appropriate PPE. Contain and clean up spill. n->s

Caption: Risk assessment and handling workflow for this compound.

First-Aid Measures

In case of exposure, immediate action is required. The following first-aid measures should be taken:

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
Skin Contact Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[6][7][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[6][7][8][10]

Fire-Fighting and Spill-Response Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water.[9]

  • Hazardous Combustion Products: In a fire, toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and cyanides may be released.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Spill Response
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust and contact with the substance.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or ground water.[7][9]

  • Containment and Cleaning: Use a neutralizing agent if appropriate.[7] Carefully sweep up or vacuum the spill and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation.

Handling and Storage

Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6][8]

  • Wear appropriate personal protective equipment (PPE).[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke when using this product.[8][9]

  • Wash hands and any exposed skin thoroughly after handling.[1][10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][10]

  • Store locked up.[6][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

Biological Activity and Metabolism

This compound is identified as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an inhibitor of gastric acid secretion.[5][11][12] The metabolism occurs in the supernatant fraction of rat liver homogenate.[5][11] This information may be relevant for researchers in drug development and metabolism studies.

G SC-15396 SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide) Metabolism Metabolized by rat liver homogenate (supernatant fraction) SC-15396->Metabolism Inhibits gastric acid secretion Metabolite This compound Metabolism->Metabolite

Caption: Metabolic pathway of SC-15396 to this compound.

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical.

References

Methodological & Application

Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Abstract

A detailed method for the synthesis of this compound is presented. The protocol involves the reaction of phenylacetonitrile (B145931) and 2-bromopyridine (B144113) in the presence of sodium amide. This application note includes a summary of reactants and products, a detailed experimental procedure, and a characterization data summary.

Reaction Scheme

The overall reaction is depicted below:

Data Summary

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
PhenylacetonitrileC₈H₇N117.15Starting Material
Sodium AmideNaNH₂39.01Base
2-BromopyridineC₅H₄BrN158.00Starting Material
Toluene (B28343)C₇H₈92.14Solvent
This compoundC₁₃H₁₀N₂194.24Product

Table 2: Experimental Parameters and Results

ParameterValue
Moles of Phenylacetonitrile0.40 mole
Moles of Sodium Amide0.80 mole
Moles of 2-Bromopyridine0.40 mole
Reaction Temperature30-35°C (initial), then reflux
Reaction Time4.5 hours (amide formation), 3 hours (alkylation)
Yield41.7 g (54%)[1]
Boiling Point134-136°C at 0.07 mm Hg[1]
Melting Point87-88.5°C (after recrystallization)[1]
AppearanceWhite to Orange to Green powder to crystal[2]

Experimental Protocol

This protocol is based on a literature procedure.[1]

Materials:

  • Phenylacetonitrile (46.8 g, 0.40 mole)

  • Sodium amide, powdered (31.2 g, 0.80 mole)

  • 2-Bromopyridine (63.6 g, 0.40 mole)

  • Dry Toluene (300 ml)

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Sodium sulfate

  • Isopropyl ether

Equipment:

  • 2-liter, three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Condenser with a sodium hydroxide drying tube

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Preparation of the reaction vessel: An oven-dried 2-liter, three-neck round-bottom flask is equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a condenser protected by a sodium hydroxide drying tube.

  • Formation of the anion: To the flask, add powdered sodium amide (31.2 g) and 200 ml of dry toluene.

  • Addition of phenylacetonitrile: While stirring the suspension, add phenylacetonitrile (46.8 g) dropwise. Maintain the temperature between 30-35°C using an ice bath for cooling.

  • Heating: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.

  • Addition of 2-bromopyridine: Add a solution of 2-bromopyridine (63.6 g) in 100 ml of toluene dropwise at a rate that maintains reflux.

  • Completion of reaction: Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Quenching the reaction: Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Extraction: Separate the phases. Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

  • Basification and product isolation: Basify the acidic extracts with 50% sodium hydroxide solution while cooling. Extract the product with ether.

  • Drying and concentration: Wash the ether extract with water and dry it over sodium sulfate. Concentrate the solution to obtain the crude product.

  • Purification: Distill the residue under reduced pressure. The fraction boiling at 134-136°C/0.07 mm is collected. The distillate, which crystallizes on standing, is then recrystallized from isopropyl ether to yield the pure product.

Characterization

The final product, this compound, can be characterized by its physical and spectral properties.

Table 3: Physical and Spectroscopic Data

PropertyValue
Molecular Weight 194.24 g/mol [2]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 87-88.5 °C[1]
Boiling Point 134-136 °C at 0.07 mm Hg[1]
Purity >98.0% (GC)[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (10 mg/ml)[3]
UV λmax 260 nm[3]

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenylacetonitrile Phenylacetonitrile AnionFormation Anion Formation (30-35°C, then reflux 4.5h) Phenylacetonitrile->AnionFormation SodiumAmide Sodium Amide SodiumAmide->AnionFormation TwoBromopyridine 2-Bromopyridine in Toluene Alkylation Alkylation (Reflux 3h) TwoBromopyridine->Alkylation AnionFormation->Alkylation Quench Quench with Water Alkylation->Quench Extraction Acid-Base Extraction Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Recrystallization Recrystallization (Isopropyl ether) Distillation->Recrystallization Product Final Product Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Phase Transfer Catalyzed Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key precursor for various biologically active compounds. Phase transfer catalysis (PTC) offers a robust and efficient method for the synthesis of this and related nitrile compounds. This methodology facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase, through the use of a phase transfer catalyst. This approach avoids the need for strictly anhydrous conditions or expensive, hazardous solvents, making it a more practical and environmentally benign alternative to traditional synthetic routes.

The core principle of PTC in this context involves the generation of a phenylacetonitrile (B145931) carbanion in an organic solvent using a strong base from an aqueous phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide (B78521) or the carbanion into the organic phase, where it can then react with a 2-halopyridine to yield the desired product.

Data Presentation: Comparative Performance of Phase Transfer Catalysts in Arylacetonitrile Alkylation

While specific data for the phase transfer-catalyzed synthesis of this compound is not extensively reported, the following table summarizes typical yields and reaction conditions for the alkylation of analogous arylacetonitriles using various phase transfer catalysts. This data provides a strong basis for catalyst selection and optimization for the target synthesis.

CatalystCatalyst TypeSubstrateAlkylating AgentBaseOrganic SolventReaction Time (hours)Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt2-PhenylpropanenitrileBenzyl chloride50% aq. NaOHToluene (B28343)685
Tetrabutylphosphonium Bromide (TBPB)Quaternary Phosphonium Salt2-PhenylpropanenitrileBenzyl chloride50% aq. NaOHToluene692
18-Crown-6Crown Ether2-PhenylpropanenitrileBenzyl chloride50% aq. NaOHToluene495
Benzyltriethylammonium Chloride (BTEAC)Quaternary Ammonium SaltPhenylacetonitrileBenzyl chloride50% aq. NaOHToluene/Benzene2.578-84[1]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via phase transfer catalysis, adapted from established procedures for the alkylation of similar arylacetonitriles.[2]

Materials:
  • Phenylacetonitrile (1.0 equivalent)

  • 2-Bromopyridine (B144113) or 2-Chloropyridine (1.0-1.2 equivalents)

  • Toluene or Benzene

  • 50% (w/w) aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (excess)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (1-5 mol%)

  • Deionized water

  • Ethyl acetate (B1210297) or Dichloromethane (B109758) for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetonitrile (1.0 equiv.), 2-bromopyridine (1.1 equiv.), toluene (10 mL per mmol of phenylacetonitrile), and the phase transfer catalyst (e.g., TBAB, 2 mol%).

  • Addition of Base: To the vigorously stirred mixture, add an excess of 50% aqueous sodium hydroxide solution.

  • Reaction: Heat the biphasic mixture to 60-80°C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺OH⁻ Na_X Na⁺X⁻ QX_aq Q⁺X⁻ QX_org Q⁺X⁻ QX_aq->QX_org Transfer PhCH2CN Phenylacetonitrile (PhCH₂CN) Ph_CH_CN_Na [PhCHCN]⁻Na⁺ Q_CH_CN Q⁺[PhCHCN]⁻ Ph_CH_CN_Na->Q_CH_CN Ion Pair Formation PyX 2-Halopyridine (Py-X) Product This compound (Ph(Py)CHCN) Product->QX_org Catalyst Regeneration Q_OH Q⁺OH⁻ QX_org->Q_OH Ion Exchange with OH⁻ Q_OH->Ph_CH_CN_Na Deprotonation Q_CH_CN->Product Alkylation

Caption: Mechanism of Phase Transfer Catalysis for Nitrile Alkylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Phenylacetonitrile - 2-Halopyridine - Toluene - PTC Catalyst start->setup add_base Add 50% aq. NaOH with vigorous stirring setup->add_base react Heat to 60-80°C (Monitor by TLC/GC) add_base->react workup Cool and Dilute with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for PTC synthesis.

References

Application Notes and Protocols for C-H Activation of 2-Phenyl-2-(2-pyridyl)acetonitrile for Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of 2-Phenyl-2-(2-pyridyl)acetonitrile at the ortho-position of the phenyl ring via C-H activation presents a powerful strategy for the synthesis of novel and complex molecules. This approach, primarily utilizing transition metal catalysis, offers an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The pyridyl nitrogen in the substrate acts as an effective directing group, facilitating high regioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

This document provides detailed application notes and experimental protocols for the C-H functionalization of this compound. The methodologies described herein are largely based on established protocols for the closely related and extensively studied analogue, 2-phenylpyridine. Researchers should note that while the principles are directly applicable, optimization of the reaction conditions for this compound may be required due to the potential electronic and steric influence of the α-cyano group.

General Reaction Mechanism

The transition metal-catalyzed C-H activation of this compound is believed to proceed through a chelation-assisted pathway. The pyridyl nitrogen coordinates to the metal center, leading to the formation of a cyclometalated intermediate, which is a key step in the catalytic cycle. Subsequent steps, such as oxidative addition and reductive elimination, depend on the specific coupling partners involved.

Data Presentation: Summary of C-H Functionalization Reactions

The following tables summarize quantitative data for various C-H functionalization reactions of 2-phenylpyridine, which serve as a valuable reference for the development of protocols for this compound.

Table 1: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl IodidePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Toluene (B28343)1102485-95[1][2]
2Arylboronic AcidPd(OAc)₂ (5)-Ag₂CO₃DCE1001270-90[1]
3Potassium AryltrifluoroboratePd(OAc)₂ (5)-K₂CO₃t-AmylOH1101680-92[2]

Table 2: Palladium-Catalyzed Ortho-Acylation of 2-Phenylpyridine

EntryAcylating AgentCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1AldehydePd(OAc)₂ (5)TBHPDCE801275-88[1]
2Anhydride[RhCp*Cl₂]₂ (2.5)AgOAcToluene1002470-85[1]
3Toluene DerivativePd(OAc)₂ (10)TBHPToluene1202460-74[1]

Table 3: Rhodium-Catalyzed Ortho-Alkylation of 2-Phenylpyridine

EntryAlkylating AgentCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Alkene[RhCpCl₂]₂ (2)AgSbF₆ (20)DCE601270-90[1]
2Alkyl Halide[RhCpCl₂]₂ (2.5)Cs₂CO₃Toluene1102465-85[1]

Experimental Protocols

Important Note: These protocols are adapted from methodologies developed for 2-phenylpyridine. The user should perform initial small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry for this compound.

Protocol 1: Palladium-Catalyzed Ortho-Arylation with Aryl Iodides

This protocol describes a general procedure for the palladium-catalyzed ortho-arylation of this compound with aryl iodides.

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

Protocol 2: Palladium-Catalyzed Ortho-Acylation with Aldehydes

This protocol outlines a general procedure for the palladium-catalyzed ortho-acylation of this compound with aldehydes.

Materials:

  • This compound

  • Aldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

Procedure:

  • In a sealed vial, combine this compound (1.0 mmol), the aldehyde (2.0 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add anhydrous DCE (5 mL) to the vial.

  • Add TBHP (3.0 mmol) dropwise to the mixture at room temperature.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Extract the mixture with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-acylated product.

Protocol 3: Rhodium-Catalyzed Ortho-Alkylation with Alkenes

This protocol provides a general method for the rhodium-catalyzed ortho-alkylation of this compound with alkenes.

Materials:

  • This compound

  • Alkene

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add [RhCp*Cl₂]₂ (0.02 mmol, 2 mol%) and AgSbF₆ (0.08 mmol, 8 mol%).

  • Add anhydrous DCE (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) and the alkene (1.5 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction at 60 °C for 12 hours.

  • After cooling, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel to obtain the pure ortho-alkylated product.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation

G A Pd(II) Catalyst C Coordination Complex A->C Coordination B This compound B->C D Palladacycle Intermediate C->D C-H Activation F Oxidative Addition Pd(IV) Intermediate D->F Oxidative Addition E Aryl Halide (Ar-X) E->F G Reductive Elimination F->G H Ortho-Arylated Product G->H I Pd(II) Regeneration G->I I->A Catalyst Regeneration

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Workflow for a Typical C-H Activation Reaction

G Start Start Step1 Combine Substrate, Catalyst, Ligand, and Base in a Schlenk Tube Start->Step1 Step2 Evacuate and Backfill with Inert Gas Step1->Step2 Step3 Add Anhydrous Solvent Step2->Step3 Step4 Heat Reaction Mixture with Stirring Step3->Step4 Step5 Cool to Room Temperature and Work-up Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 End Characterize Pure Product Step6->End

Caption: General experimental workflow for C-H activation.

Logical Relationship of Key Reaction Components

G Substrate This compound DirectingGroup Pyridyl Group Substrate->DirectingGroup contains Catalyst Transition Metal Catalyst (e.g., Pd, Rh) DirectingGroup->Catalyst directs ReactionSite ortho-C-H of Phenyl Ring Product Functionalized Product ReactionSite->Product is functionalized to form Catalyst->ReactionSite activates CouplingPartner Coupling Partner (e.g., Aryl Halide, Alkene) CouplingPartner->Product is coupled to form

Caption: Key components and their roles in the reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Phenyl-2-(2-pyridyl)acetonitrile and related 2-pyridylacetonitrile (B1294559) derivatives in palladium-catalyzed cross-coupling reactions, with a focus on adapting methodologies for Suzuki-Miyaura coupling. The information is intended to guide researchers in the synthesis of α-aryl-2-pyridylacetonitrile scaffolds, which are significant intermediates in medicinal chemistry.

Introduction

The 2-aryl-2-(2-pyridyl)acetonitrile moiety is a valuable structural motif in the development of novel therapeutic agents, appearing in compounds with anticonvulsant and anti-fibrotic activities.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures commonly found in pharmaceuticals.[2] However, the use of 2-pyridyl nucleophiles in these reactions can be challenging due to the potential for catalyst inhibition by the pyridine (B92270) nitrogen and the instability of some 2-pyridyl organometallic reagents.[3][4]

While direct literature on the Suzuki-Miyaura coupling of this compound is limited, this document provides protocols based on the successful palladium-catalyzed direct deprotonative arylation of 2-pyridylacetonitriles and established conditions for the Suzuki-Miyaura coupling of other 2-pyridyl nucleophiles.[3][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize data from relevant palladium-catalyzed arylations of pyridylacetonitriles, which can serve as a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

Table 1: Palladium-Catalyzed Direct Deprotonative Arylation of 2-Pyridylacetonitrile with Aryl Bromides [5]

EntryAryl BromideProductYield (%)
14-Bromoanisoleα-(4-Methoxyphenyl)-2-pyridylacetonitrile95
24-Bromotolueneα-(4-Methylphenyl)-2-pyridylacetonitrile92
3Bromobenzeneα-Phenyl-2-pyridylacetonitrile90
44-Bromobenzotrifluorideα-(4-(Trifluoromethyl)phenyl)-2-pyridylacetonitrile88
53-Bromopyridineα-(3-Pyridyl)-2-pyridylacetonitrile85
62-Bromonaphthaleneα-(2-Naphthyl)-2-pyridylacetonitrile97
71-Bromo-4-tert-butylbenzeneα-(4-tert-Butylphenyl)-2-pyridylacetonitrile93
81-Bromo-3,5-dimethylbenzeneα-(3,5-Dimethylphenyl)-2-pyridylacetonitrile91

Reaction Conditions: 2-Pyridylacetonitrile (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5 mol%), NixantPhos (7.5 mol%), NaOtBu (1.2 equiv.), Toluene (2 mL), 110 °C, 12 h.

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles [3]

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd₂(dba)₃Diaryl or Dialkyl Phosphine (B1218219) OxidesK₃PO₄, Cs₂CO₃, or KFDioxane, Toluene, or THF80-110
Pd(OAc)₂Buchwald-type biaryl phosphinesK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110
[PdCl(allyl)]₂cataCXium® AK₂CO₃Dioxane/H₂O100

Experimental Protocols

The following are proposed protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids, adapted from established methods for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of challenging heteroaryl nucleophiles.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst precursor to the Schlenk flask containing the reagents.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M).

  • Seal the flask and heat the reaction mixture at 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)L2 Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArBoronic This compound (via in situ borylation or direct C-H activation) + Arylboronic Acid (Ar'-B(OR)2) ArBoronic->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Prepare and Add Pd Catalyst/Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow.

Concluding Remarks

The protocols and data presented herein offer a robust starting point for the development of Suzuki-Miyaura cross-coupling reactions with this compound. Researchers are encouraged to screen various palladium catalysts, ligands, bases, and solvents to optimize the reaction for their specific substrates. The successful application of these methods will facilitate the synthesis of diverse libraries of 2-aryl-2-(2-pyridyl)acetonitrile derivatives for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for 2-Phenyl-2-(2-pyridyl)acetonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. 2-Phenyl-2-(2-pyridyl)acetonitrile is a versatile scaffold featuring a pyridine (B92270) ring and a nitrile group, making it an intriguing candidate as a bidentate ligand for palladium. The pyridine nitrogen can act as a strong coordinating atom, while the overall electronic and steric properties of the ligand can influence the stability and reactivity of the palladium catalyst.[1]

These application notes provide detailed protocols for the hypothetical use of this compound as a ligand in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The protocols are based on established methodologies for similar pyridine-containing ligands and serve as a robust starting point for experimental investigation.

Ligand and Catalyst Preparation

The active catalyst can be formed in situ from a palladium precursor and this compound or by pre-forming a defined palladium complex. The in situ approach is often more convenient and is described in the following protocols.

Note: The following protocols are proposed based on established principles of palladium catalysis and require experimental optimization for this specific ligand.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for the synthesis of biaryl compounds.

General Reaction Scheme:```

Ar-X + Ar'-B(OR)2 --[Pd(0)/Ligand]--> Ar-Ar' (X = Cl, Br, I, OTf)

Ar-X + R-CH=CH2 --[Pd(0)/Ligand, Base]--> Ar-CH=CH-R (X = Br, I, OTf)

Ar-X + H-C≡C-R --[Pd(0)/Ligand, Cu(I), Base]--> Ar-C≡C-R (X = Br, I)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow

G Experimental Workflow for a Typical Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS)

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from 2-Phenyl-2-(2-pyridyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticonvulsant applications of compounds derived from 2-Phenyl-2-(2-pyridyl)acetonitrile. This document includes detailed experimental protocols for the synthesis of the starting material and its conversion into representative anticonvulsant scaffolds, namely hydantoin (B18101) and triazole derivatives. Quantitative data from anticonvulsant screening assays are presented in tabular format for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. The this compound scaffold presents a promising starting point for the development of new AEDs due to its structural similarity to known anticonvulsant pharmacophores and the versatility of its nitrile group for chemical modification. This document outlines synthetic strategies to access hydantoin and triazole derivatives from this precursor and provides protocols for their evaluation as potential anticonvulsant agents.

Synthesis of the Starting Material: this compound

A reliable method for the synthesis of the key starting material, this compound, is crucial for the subsequent development of anticonvulsant derivatives. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • To a stirred suspension of powdered sodium amide (31.2 g, 0.80 mol) in dry toluene (200 ml) in a 2-liter three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser, add phenylacetonitrile (46.8 g, 0.40 mol) dropwise while maintaining the temperature at 30-35°C with an ice bath.

  • After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in toluene (100 ml) dropwise at a rate that maintains reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Separate the phases and extract the toluene layer with water (approx. 150 ml) and then with several portions of cold 6 N hydrochloric acid.

  • Basify the combined acidic extracts with 50% sodium hydroxide solution with cooling, and then extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Distill the residue to obtain the product. The distillate, which crystallizes on standing, can be further purified by recrystallization from isopropyl ether.

Expected Yield: 41.7 g (54%) Boiling Point: 134-136°C at 0.07 mm Hg Melting Point: 87-88.5°C

Synthesis of Potential Anticonvulsant Derivatives

The versatile this compound scaffold can be elaborated into various heterocyclic systems known to possess anticonvulsant activity. Here, we present hypothetical yet plausible synthetic routes to two major classes of anticonvulsants: hydantoins and triazoles.

Synthesis of 5-Phenyl-5-(pyridin-2-yl)hydantoin Derivatives

Hydantoins, such as phenytoin, are a well-established class of anticonvulsant drugs. The synthesis of a 5-phenyl-5-(pyridin-2-yl)hydantoin analog can be envisioned through the Bucherer-Bergs reaction, starting from a ketone precursor derived from this compound.

G start This compound hydrolysis Acid or Base Hydrolysis start->hydrolysis Step 1 acid 2-Phenyl-2-(pyridin-2-yl)acetic acid hydrolysis->acid oxidation Oxidation acid->oxidation Step 2 diketone Phenyl(pyridin-2-yl)methanone (Ketone Precursor) oxidation->diketone bucherer_bergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) diketone->bucherer_bergs Step 3 hydantoin 5-Phenyl-5-(pyridin-2-yl)hydantoin bucherer_bergs->hydantoin alkylation N-Alkylation hydantoin->alkylation Step 4 (Optional) derivatives N-Substituted Hydantoin Derivatives alkylation->derivatives G start This compound hydrazine Reaction with Hydrazine start->hydrazine Step 1 amidrazone Amidrazone Intermediate hydrazine->amidrazone cyclization Cyclization with Orthoesters/Carboxylic Acids amidrazone->cyclization Step 2 triazole 3-(Phenyl(pyridin-2-yl)methyl)-1,2,4-triazole cyclization->triazole substitution Further Substitution triazole->substitution Step 3 (Optional) derivatives Substituted Triazole Derivatives substitution->derivatives G cluster_hydantoin Hydantoin Derivatives cluster_triazole Triazole Derivatives Hydantoin 5-Phenyl-5-(pyridin-2-yl) hydantoin Derivative NaChannel Voltage-Gated Sodium Channel Hydantoin->NaChannel Binds to Inhibition Inhibition of Repetitive Firing NaChannel->Inhibition Leads to Seizure Reduced Seizure Susceptibility Inhibition->Seizure Triazole 3,5-Disubstituted 1,2,4-Triazole Derivative GABAReceptor GABA-A Receptor Triazole->GABAReceptor Modulates Enhancement Enhanced GABAergic Inhibition GABAReceptor->Enhancement Leads to Enhancement->Seizure

Synthesis of 2-Aryl-2-(pyridin-2-yl)acetamide from 2-Phenyl-2-(2-pyridyl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2-aryl-2-(pyridin-2-yl)acetamide, a valuable intermediate in pharmaceutical development, from the starting material 2-Phenyl-2-(2-pyridyl)acetonitrile. The protocols outlined below describe both acid- and base-catalyzed hydrolysis methods for this conversion.

Introduction

The conversion of a nitrile to an amide is a fundamental transformation in organic synthesis. 2-Phenyl-2-(pyridin-2-yl)acetamide and its derivatives are of significant interest in medicinal chemistry, serving as precursors to various biologically active compounds. The hydrolysis of the nitrile group in this compound to the corresponding primary amide can be achieved under either acidic or basic conditions. The choice of method can influence reaction time, yield, and purity of the final product. This note provides a comparative overview of two common protocols.

Data Presentation

The following table summarizes the quantitative data for the acid- and base-catalyzed synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Potassium Hydroxide (B78521) (KOH)
Solvent Not specified (neat)Ethanol (B145695) (EtOH)
Temperature Initial cooling to <30°C, then ambientNot specified
Reaction Time 16 hoursNot specified
Yield 100%[1]Not specified
Work-up Aqueous work-up with NaOH or NH₄OH[1]Not specified

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid

This protocol is adapted from patent literature and demonstrates a high-yielding synthesis of the target amide.[1]

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • 50% Sodium Hydroxide (NaOH) solution or Ammonium (B1175870) Hydroxide (NH₄OH)

  • Ice bath

Procedure:

  • In a suitable reaction vessel, cool concentrated sulfuric acid to approximately 10°C using an ice bath.

  • To the cooled sulfuric acid, add 2-Phenyl-2-(pyridin-2-yl)acetonitrile portion-wise, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 16 hours.

  • After 16 hours, cool the reaction mixture again to 10°C with an ice bath.

  • Carefully add water to the reaction mixture, maintaining the temperature below 30°C.

  • Adjust the pH of the solution to 12 by the slow addition of 50% sodium hydroxide solution or ammonium hydroxide, while keeping the temperature below 30°C.

  • The product, 2-Phenyl-2-(pyridin-2-yl)acetamide, will precipitate out of the solution as crystals.

  • Filter the resulting crystals and wash the filter cake with water.

  • Dry the product under vacuum to obtain the final pure amide.

Protocol 2: Base-Catalyzed Hydrolysis using Potassium Hydroxide in Ethanol

This protocol is based on the general method for the alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives.[2] Specific quantitative data for this substrate is not available in the cited literature, but this procedure provides a viable alternative to the acid-catalyzed method.

Materials:

  • 2-Phenyl-2-(pyridin-2-yl)acetonitrile

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Apparatus for heating under reflux

Procedure:

  • Dissolve 2-Phenyl-2-(pyridin-2-yl)acetonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • The product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

G This compound This compound 2-Phenyl-2-(pyridin-2-yl)acetamide 2-Phenyl-2-(pyridin-2-yl)acetamide This compound->2-Phenyl-2-(pyridin-2-yl)acetamide Hydrolysis (Acid or Base Catalyzed)

Caption: Chemical transformation from nitrile to amide.

G cluster_acid Acid-Catalyzed Protocol cluster_base Base-Catalyzed Protocol Start_Acid This compound Conc. H₂SO₄ Reaction_Acid Stir at ambient temp for 16h Start_Acid:f1->Reaction_Acid Add nitrile to acid <30°C Workup_Acid Quench with H₂O Basify with NaOH/NH₄OH Filter Reaction_Acid->Workup_Acid:f0 Product_Acid 2-Phenyl-2-(pyridin-2-yl)acetamide Workup_Acid:f2->Product_Acid Start_Base This compound KOH in EtOH Reaction_Base Reflux Start_Base:f1->Reaction_Base Workup_Base Neutralize Extract Purify Reaction_Base->Workup_Base:f0 Product_Base 2-Phenyl-2-(pyridin-2-yl)acetamide Workup_Base:f2->Product_Base

Caption: Experimental workflows for the synthesis.

References

Application of 2-Phenyl-2-(2-pyridyl)acetonitrile in the Synthesis of Anti-fibrotic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. The development of effective anti-fibrotic therapies remains a significant challenge in modern medicine. Pirfenidone (B1678446), a pyridin-2-one derivative, is one of the few approved drugs for the treatment of idiopathic pulmonary fibrosis (IPF), demonstrating the therapeutic potential of this chemical scaffold.[1][2] 2-Phenyl-2-(2-pyridyl)acetonitrile emerges as a valuable and versatile starting material for the synthesis of novel pyridin-2-one analogues with potent anti-fibrotic activities. Its structure provides a key building block for creating compounds that can modulate critical fibrotic signaling pathways. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-fibrotic compounds derived from this compound.

Synthetic Application: A Gateway to Novel Pyridin-2-one Anti-fibrotic Agents

This compound serves as a strategic precursor for the synthesis of a variety of substituted pyridin-2-one derivatives. These compounds, analogous to pirfenidone, have shown significant promise in preclinical studies for their ability to inhibit fibroblast proliferation and ECM deposition. The synthetic route generally involves the transformation of the nitrile group and subsequent cyclization to form the core pyridin-2-one ring structure.

A plausible synthetic pathway starting from this compound to a potential anti-fibrotic compound is outlined below. This proposed synthesis leverages established chemical transformations reported in the synthesis of similar bioactive molecules.

G cluster_0 Synthesis Workflow A This compound B 2-Phenyl-2-(2-pyridyl)acetamide A->B Hydrolysis C Substituted Pyridin-2-one B->C Cyclocondensation D Final Anti-fibrotic Compound C->D Functionalization

Proposed synthetic workflow from the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile.[3]

Materials:

Procedure:

  • Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise to a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene in a 2-liter, three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a condenser protected with a sodium hydroxide tube.

  • Maintain the temperature at 30-35°C during the addition using an ice bath.

  • After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N HCl.

  • Basify the acidic extracts with 50% NaOH solution while cooling, and then extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Distill the residue. The product, this compound, will distill at 134-136°C/0.07 mm Hg.

  • The distillate will crystallize upon standing. Recrystallize from isopropyl ether to obtain a purified solid with a melting point of 87-88.5°C.

Protocol 2: Synthesis of Novel Pyridin-2-one Derivatives (General Procedure)

The following is a general procedure for the synthesis of polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which have shown anti-fibrotic activity.[4][5] Although this protocol does not start directly from this compound, it illustrates the cyclocondensation reaction that forms the core pyridin-2-one structure, a key step in synthesizing pirfenidone analogues. A similar strategy could be adapted for derivatives of 2-Phenyl-2-(2-pyridyl)acetamide (obtained from the hydrolysis of this compound).

Materials:

Procedure:

  • In a round-bottom flask, dissolve the cyanoacetamide derivative, the aromatic aldehyde, and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified pyridin-2-one derivative.

Anti-fibrotic Activity and Data

Derivatives of pyridin-2-one have demonstrated significant anti-fibrotic activity in various preclinical models. The efficacy of these compounds is often evaluated by their ability to inhibit fibroblast proliferation and reduce the production of ECM components like collagen.

In Vitro Anti-fibrotic Activity

The anti-proliferative activity of synthesized compounds is typically assessed using cell lines such as NIH3T3 mouse fibroblasts or human fetal lung fibroblasts (HFL1).[1][2]

CompoundCell LineIC₅₀ (mM)Reference CompoundIC₅₀ (mM)Fold Improvement vs. Pirfenidone
5d HFL10.245Pirfenidone2.75~11x
9d HFL10.035Pirfenidone2.75~78x
5b NIH3T30.08AKF-PD-~34x vs. AKF-PD

Data sourced from multiple studies on novel pirfenidone derivatives.[1][2][6]

In Vivo Anti-fibrotic Efficacy

The in vivo anti-fibrotic potential of these compounds is often evaluated in animal models of fibrosis, such as the bleomycin-induced pulmonary fibrosis model in rats.[4] A key marker of fibrosis in this model is the level of hydroxyproline (B1673980) in the lung tissue, which is a major component of collagen.

Treatment GroupHydroxyproline Level (µmol/lung)Reduction in Hydroxyproline vs. Bleomycin Control
Saline Control--
Bleomycin Control-Baseline
Pirfenidone (PD)--
Compound IIc 50Significant reduction
Compound IVb 140Significant reduction

Data adapted from a study on novel pirfenidone analogues.[4][5]

Signaling Pathways in Fibrosis

The anti-fibrotic effects of pyridin-2-one derivatives are attributed to their ability to modulate key signaling pathways involved in the pathogenesis of fibrosis. The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of ECM proteins.[7][8][9]

G cluster_1 TGF-β Signaling Pathway in Fibrosis TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Gene Gene Transcription (Collagen, Fibronectin) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Inhibitor Pyridin-2-one Derivatives Inhibitor->Smad Inhibition

Targeting the TGF-β/Smad pathway.

Other signaling pathways implicated in fibrosis and potentially targeted by these compounds include the Platelet-Derived Growth Factor (PDGF) pathway, which is involved in fibroblast proliferation.[9][10]

Conclusion

This compound represents a highly valuable and strategically important starting material for the medicinal chemist focused on the development of novel anti-fibrotic agents. Its utility in the synthesis of pirfenidone analogues and other pyridin-2-one derivatives provides a clear and accessible route to compounds with demonstrated preclinical efficacy. The protocols and data presented herein offer a foundational resource for researchers aiming to explore this promising area of drug discovery and contribute to the development of new therapies for fibrotic diseases. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to optimize their anti-fibrotic potency and drug-like properties.

References

Application Notes and Protocols for the Use of 2-Phenyl-2-(2-pyridyl)acetonitrile in Coordination Chemistry with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes incorporating the ligand 2-Phenyl-2-(2-pyridyl)acetonitrile. The protocols are based on established methodologies for similar pyridyl and acetonitrile-containing ligands and are intended to serve as a foundational guide for researchers.

Introduction

This compound, also known as α-Phenyl-2-pyridineacetonitrile, is a versatile organic ligand possessing both a pyridine (B92270) nitrogen and a nitrile group, making it an excellent candidate for forming stable coordination complexes with a variety of transition metals.[1] The presence of these two potential donor sites allows for the formation of chelate rings, enhancing the stability of the resulting metal complexes.[2] Transition metal complexes of ligands containing pyridyl and nitrile functionalities have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, including antimicrobial and anticancer activities.[3][4]

This document outlines the general procedures for the synthesis and characterization of such complexes and discusses their potential applications.

Ligand Properties

This compound is a solid at room temperature and is commercially available. It is known to be the major metabolite of the antigastrin agent α-Phenyl-α-(2-pyridyl)thioacetamide (SC 15396), indicating its stability and potential for biological interactions.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5005-36-7[6]
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol ---
Appearance White to orange to green powder/crystal
Purity >98.0% (GC)
Synonyms α-Phenyl-2-pyridineacetonitrile, 2-(α-Cyanobenzyl)pyridine

Experimental Protocols

The following protocols are generalized from procedures reported for structurally similar ligands, such as 2-phenyl-2-(phenylamino)acetonitrile and other pyridyl-containing compounds.[7] Researchers should optimize these conditions for their specific metal salt and desired complex.

This protocol describes a general method for the synthesis of transition metal complexes of this compound.

Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve this compound in Ethanol (B145695) C Mix Solutions and Reflux (e.g., 2-4 hours) A->C B Dissolve Metal Salt (e.g., MCl₂·nH₂O) in Ethanol B->C D Cool and Collect Precipitate C->D E Wash with Ethanol and Ether D->E F Dry under Vacuum E->F G Elemental Analysis (C, H, N) F->G Characterized Product H FT-IR Spectroscopy F->H Characterized Product I UV-Vis Spectroscopy F->I Characterized Product J ¹H and ¹³C NMR Spectroscopy F->J Characterized Product K X-ray Crystallography (for single crystals) F->K Characterized Product L Molar Conductivity F->L Characterized Product M Magnetic Susceptibility F->M Characterized Product

Caption: General workflow for the synthesis and characterization of metal complexes.

Materials:

  • This compound

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (e.g., 2 mmol) in absolute ethanol (e.g., 20 mL).

  • In a separate flask, dissolve the transition metal salt (e.g., 1 mmol) in absolute ethanol (e.g., 10 mL).

  • Slowly add the ethanolic solution of the metal salt to the stirred solution of the ligand.

  • Heat the resulting mixture to reflux for 2-4 hours. A change in color and/or the formation of a precipitate is often observed.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce crystallization/precipitation.

  • Wash the collected solid with small portions of cold ethanol and then diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂ or under vacuum.

The synthesized complexes should be characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Expected Spectroscopic and Analytical Data for Metal Complexes

TechniqueExpected Observations and Interpretations
Elemental Analysis (C, H, N) The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula of the complex.
FT-IR Spectroscopy A shift in the ν(C=N) stretching frequency of the pyridine ring (typically around 1600 cm⁻¹) to a higher or lower wavenumber upon coordination. A shift in the ν(C≡N) stretching frequency (typically around 2240 cm⁻¹) may also be observed if the nitrile group is involved in coordination.[8] The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N stretching vibrations.
UV-Vis Spectroscopy The electronic spectra will show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon complexation.[8] For d-block metals with unfilled d-orbitals, additional d-d transition bands will be observed in the visible region, providing information about the coordination geometry.[9]
¹H NMR Spectroscopy A downfield or upfield shift of the proton signals of the pyridine ring and the phenyl group upon coordination to a diamagnetic metal ion (e.g., Zn(II)). Broadening of the signals may be observed for paramagnetic metal ions (e.g., Cu(II), Co(II)).[8]
Molar Conductivity Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are coordinated to the metal or are present as counter-ions.
Magnetic Susceptibility For paramagnetic complexes, the effective magnetic moment (μ_eff) can be calculated from the magnetic susceptibility data. This value helps to determine the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion.[7]

Hypothetical Quantitative Data

The following tables present hypothetical but plausible data for a series of M(L)₂Cl₂ type complexes (where L = this compound and M = Co(II), Ni(II), Cu(II), Zn(II)), based on values reported for structurally similar complexes.

Table 3: Hypothetical Elemental Analysis Data

ComplexFormulaM.Wt.C% (Calc.) FoundH% (Calc.) FoundN% (Calc.) Found
[Co(L)₂Cl₂] C₂₆H₂₀Cl₂CoN₄518.31(60.25) 60.15(3.89) 3.81(10.81) 10.75
[Ni(L)₂Cl₂] C₂₆H₂₀Cl₂N₄Ni518.06(60.28) 60.35(3.89) 3.95(10.82) 10.78
[Cu(L)₂Cl₂] C₂₆H₂₀Cl₂CuN₄522.91(59.71) 59.65(3.86) 3.80(10.71) 10.65
[Zn(L)₂Cl₂] C₂₆H₂₀Cl₂N₄Zn524.75(59.50) 59.42(3.84) 3.90(10.68) 10.61

Table 4: Hypothetical Spectroscopic Data

ComplexFT-IR ν(C=N) cm⁻¹ (Pyridine)FT-IR ν(C≡N) cm⁻¹ (Nitrile)UV-Vis λ_max nm (d-d transitions)Molar Cond. (Ω⁻¹cm²mol⁻¹)μ_eff (B.M.)
Ligand (L) 15902242---
[Co(L)₂Cl₂] 16052245~520, ~68015~4.9
[Ni(L)₂Cl₂] 16082248~410, ~650, ~74018~3.2
[Cu(L)₂Cl₂] 16022243~69020~1.9
[Zn(L)₂Cl₂] 16062246-12Diamagnetic

Potential Applications and Logical Relationships

Transition metal complexes of this compound are expected to have applications in various fields, particularly in drug development and materials science.

Logical Relationship of Complex Properties to Applications

G Relationship between Complex Properties and Applications cluster_properties Physicochemical Properties cluster_applications Potential Applications A Coordination of This compound to Transition Metal B Defined Geometry (e.g., Octahedral, Tetrahedral) A->B C Redox Activity of Metal Center A->C D Lipophilicity of the Complex A->D E Photophysical Properties (Luminescence) A->E F Anticancer Agents (DNA binding/cleavage) B->F Shape-selective interaction C->F ROS generation H Catalysis C->H Redox catalysis G Antimicrobial Agents D->G Membrane permeability I Luminescent Materials / Sensors E->I

Caption: Logical flow from complex formation to properties and applications.

  • Drug Development: The planar pyridyl group and the overall three-dimensional structure of the complexes can facilitate intercalation with DNA or binding to protein active sites.[3] The redox activity of metals like copper and cobalt can be exploited to generate reactive oxygen species (ROS), leading to cytotoxicity in cancer cells. The lipophilicity, which can be tuned by the choice of metal and co-ligands, is crucial for membrane permeability and bioavailability.[3]

  • Catalysis: The ability of the central metal ion to cycle through different oxidation states makes these complexes potential catalysts for various organic transformations. The ligand can stabilize the metal center and influence its reactivity and selectivity.

  • Materials Science: Certain transition metal complexes, particularly those of d⁶ and d¹⁰ metals, can exhibit luminescence. These properties can be harnessed for the development of sensors, light-emitting diodes (OLEDs), and photodynamic therapy agents.

Safety and Handling

This compound and its metal complexes should be handled with appropriate safety precautions. The ligand itself is classified as toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Oxidation of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of α-aryl-α-heteroarylacetonitriles represents a valuable transformation in organic synthesis, providing a direct route to aryl heteroaryl ketones. These ketone products are significant scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. This document provides a detailed experimental procedure for the oxidation of 2-Phenyl-2-(2-pyridyl)acetonitrile to its corresponding ketone, 2-benzoylpyridine. The protocol is based on established methodologies for the oxidation of similar substrates, employing sodium peroxide as the oxidant.

Reaction Principle

The core of this procedure is the oxidation of the tertiary carbanion of this compound. The reaction is facilitated by a strong base and an oxidizing agent. The nitrile group, along with the phenyl and pyridyl rings, activates the α-hydrogen, making it susceptible to deprotonation. The resulting anion is then oxidized to yield the ketone. A competing side reaction is the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, which can be minimized by careful control of the reaction conditions.

Experimental Protocols

Materials and Equipment

Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure for the Oxidation of this compound

This protocol is adapted from the general procedure for the oxidation of aryl heteroaryl acetonitrile (B52724) derivatives.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Addition of Oxidant: Carefully add sodium peroxide (Na₂O₂) (approximately 2.0-3.0 eq) to the stirred solution. The addition should be done portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of an aqueous solution of ammonium acetate (NH₄OAc).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-benzoylpyridine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the oxidation of α-aryl-α-heteroarylacetonitriles to their corresponding ketones based on analogous transformations.

ParameterValue/RangeNotes
Substrate This compound-
Oxidizing Agent Sodium Peroxide (Na₂O₂)-
Solvent Anhydrous Tetrahydrofuran (THF)-
Stoichiometry (Oxidant) 2.0 - 3.0 equivalentsExcess is used to ensure complete conversion.
Temperature Room TemperatureReaction can be gently heated if sluggish.
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Work-up Aqueous NH₄OAc quench, Ether extractionStandard procedure for peroxide reactions.
Expected Yield Moderate to GoodYields can vary depending on the specific substrate and reaction conditions.
Product 2-Benzoylpyridine-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous THF - Inert Atmosphere start->setup add_oxidant Add Sodium Peroxide setup->add_oxidant react Stir at Room Temperature (Monitor by TLC) add_oxidant->react workup Aqueous Work-up: - Quench with NH4OAc - Extract with Ether react->workup purify Purification: Column Chromatography workup->purify product 2-Benzoylpyridine purify->product

Caption: General experimental workflow for the oxidation reaction.

Proposed Reaction Pathway

The diagram below outlines a plausible mechanistic pathway for the sodium peroxide-mediated oxidation of this compound.

reaction_pathway acetonitrile This compound carbanion Carbanion Intermediate acetonitrile->carbanion Base (from Na2O2 hydrolysis) peroxy_adduct Peroxy Adduct carbanion->peroxy_adduct + Na2O2 imine_intermediate Imine Intermediate peroxy_adduct->imine_intermediate Elimination ketone 2-Benzoylpyridine imine_intermediate->ketone Hydrolysis

Caption: Proposed pathway for the oxidation of the nitrile to a ketone.

Safety Precautions

  • Sodium peroxide is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The quenching of peroxide-containing reaction mixtures can be exothermic. Perform the addition of the aqueous solution slowly and with cooling if necessary.

Conclusion

The oxidation of this compound using sodium peroxide provides a viable method for the synthesis of 2-benzoylpyridine. The provided protocol and data offer a solid foundation for researchers to successfully carry out this transformation. As with any chemical reaction, optimization of the conditions may be necessary to achieve the desired yield and purity for specific applications.

Application Notes and Protocols for the Hydrolysis of 2-Phenyl-2-(2-pyridyl)acetonitrile to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of 2-phenyl-2-(2-pyridyl)acetonitrile to its corresponding carboxylic acid, 2-phenyl-2-(2-pyridyl)acetic acid, is a critical transformation in synthetic organic chemistry. This reaction is particularly significant in the pharmaceutical industry as 2-phenyl-2-(2-pyridyl)acetic acid and its derivatives are key intermediates in the synthesis of various therapeutic agents. Notably, the hydrogenated analogue, 2-phenyl-2-(2-piperidyl)acetic acid, also known as Ritalinic acid, is the major metabolite of methylphenidate (Ritalin), a widely used medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The ability to efficiently and selectively hydrolyze the nitrile group provides a direct route to these valuable carboxylic acid building blocks.

This document provides detailed application notes and experimental protocols for both acidic and basic hydrolysis of this compound.

Chemical Structures

Compound Name Structure
This compoundthis compound Structure
2-Phenyl-2-(2-pyridyl)acetic acid2-Phenyl-2-(2-pyridyl)acetic acid Structure

General Reaction Pathway

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).[3][4] This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[5][6] Subsequent proton transfers and tautomerization lead to the formation of an amide. The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[4][5]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon.[3] Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the amide.[3] The amide then undergoes base-catalyzed hydrolysis to form a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure for the hydrolysis of the related compound, α-phenyl-α-pyridyl-(2)-acetonitrile.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 100 g of this compound to 400 cc of concentrated sulfuric acid.

  • Allow the mixture to stand overnight at room temperature with continuous stirring.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

  • The intermediate, 2-phenyl-2-(2-pyridyl)acetamide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and recrystallize from ethyl acetate. The expected melting point of the acetamide (B32628) is approximately 134°C.[3]

  • To proceed to the carboxylic acid, the isolated amide can be further hydrolyzed under acidic or basic conditions. For acidic hydrolysis, reflux the amide with an aqueous acid solution (e.g., 6M HCl or 6M H₂SO₄) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the 2-phenyl-2-(2-pyridyl)acetic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Base-Catalyzed Hydrolysis of 2-Phenyl-2-(2-piperidyl)acetamide

This protocol details the hydrolysis of the hydrogenated amide intermediate to yield Ritalinic acid and can be adapted for the hydrolysis of 2-phenyl-2-(2-pyridyl)acetamide.[5]

Materials:

  • 2-Phenyl-2-(2-piperidyl)acetamide (or 2-phenyl-2-(2-pyridyl)acetamide)

  • 1-Butanol (B46404)

  • Sodium Hydroxide (NaOH) flakes

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of 1-butanol (400 g), add 100 g of 2-phenyl-2-(2-piperidyl)acetamide and 90 g of sodium hydroxide flakes under stirring.

  • Heat the mixture to 100-105°C and maintain this temperature for 3-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 45-50°C.

  • Add 450 g of water to the reaction mass.

  • Filter the reaction mixture and adjust the pH of the filtrate to 6.6 ± 0.5 with concentrated hydrochloric acid.

  • Stir the mixture for 10-15 minutes, during which the product will precipitate.

  • Collect the solid product by vacuum filtration.

  • The product can be further purified by creating a slurry in water, followed by filtration and drying to yield pure (d,l)-threo-ritalinic acid.[5]

Data Presentation

The following table summarizes quantitative data from various literature sources for the synthesis and hydrolysis of this compound and its derivatives. Due to the lack of direct comparative studies under varied conditions for the exact target molecule, the data presented is from related syntheses, providing valuable benchmarks.

Starting MaterialReagents and ConditionsProductYieldReference
Phenylacetonitrile and 2-bromopyridine1. Sodium amide, Toluene, reflux 4.5 h2. 2-bromopyridine, Toluene, reflux 3 hThis compound54%[7]
α-Phenyl-α-pyridyl-(2)-acetonitrileConcentrated H₂SO₄, room temperature, overnightα-Phenyl-α-pyridyl-(2)-acetamideNot specified, but described as a step in a multi-step synthesis[3]
(2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and its diastereomerSodium hydroxide, 1-Butanol, 100-105°C, 3-8 h(d,l)-threo-Ritalinic acid84%[5]
Ritalin (Methylphenidate)1N NaOH, Methanol, Tetrahydrofuran, room temperature, 3 hRitalinic acid~68% (calculated from 126 mg product from 200 mg starting material)

Visualizations

Experimental Workflow for Acid-Catalyzed Hydrolysis

acid_hydrolysis_workflow start Start: This compound reagents Concentrated H₂SO₄ Room Temperature Overnight start->reagents React with intermediate Intermediate: 2-Phenyl-2-(2-pyridyl)acetamide reagents->intermediate Forms hydrolysis_step Further Hydrolysis: Aqueous Acid (e.g., 6M HCl) Reflux intermediate->hydrolysis_step Undergoes workup Workup: Cooling & pH Adjustment hydrolysis_step->workup Leads to product Product: 2-Phenyl-2-(2-pyridyl)acetic acid workup->product Yields

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Signaling Pathway of Nitrile Hydrolysis

nitrile_hydrolysis_pathway cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway nitrile_acid Nitrile protonation Protonation of Nitrile nitrile_acid->protonation + H⁺ water_attack_acid Nucleophilic attack by H₂O protonation->water_attack_acid amide_intermediate_acid Amide Intermediate water_attack_acid->amide_intermediate_acid - H⁺ amide_hydrolysis_acid Amide Hydrolysis amide_intermediate_acid->amide_hydrolysis_acid + H₂O, H⁺ carboxylic_acid_acid Carboxylic Acid amide_hydrolysis_acid->carboxylic_acid_acid - NH₄⁺ nitrile_base Nitrile hydroxide_attack Nucleophilic attack by OH⁻ nitrile_base->hydroxide_attack + OH⁻ imidic_acid Imidic Acid Intermediate hydroxide_attack->imidic_acid + H₂O amide_intermediate_base Amide Intermediate imidic_acid->amide_intermediate_base Tautomerization amide_hydrolysis_base Amide Hydrolysis amide_intermediate_base->amide_hydrolysis_base + OH⁻ carboxylate Carboxylate Salt amide_hydrolysis_base->carboxylate - NH₃ acid_workup Acidic Workup carboxylate->acid_workup + H⁺ carboxylic_acid_base Carboxylic Acid acid_workup->carboxylic_acid_base

Caption: Generalized signaling pathways for acid and base-catalyzed nitrile hydrolysis.

Conclusion

The hydrolysis of this compound to 2-phenyl-2-(2-pyridyl)acetic acid is a versatile and crucial reaction for the synthesis of pharmaceutically relevant compounds. The choice between acidic and basic conditions will depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful optimization of reaction conditions is recommended to achieve high yields and purity of the desired carboxylic acid product.

References

Application Notes and Protocols for the Characterization of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile, also known as α-phenyl-2-pyridineacetonitrile, is a molecule of interest in pharmaceutical research and development. It is recognized as the major metabolite of SC 15396 (Antigastrin), a compound investigated for its ability to inhibit gastric secretion.[1][2] Accurate and robust analytical methods are therefore essential for its identification, quantification, and quality control in various matrices.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various commercial and scientific sources.

PropertyValueReferences
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.24 g/mol
CAS Number 5005-36-7
Appearance White to off-white crystalline solid[3]
Melting Point 87-89 °C
Boiling Point 322.3 °C at 760 mmHg
Purity Typically >95-98% (by GC or HPLC)[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While a publicly available, dedicated spectrum for this specific molecule is not readily found, a predicted spectrum can be reliably inferred from the analysis of closely related structures such as 2-phenylpyridine (B120327) and 2-pyridylacetonitrile.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.70d1HPyridyl H6
~7.80td1HPyridyl H4
~7.60d1HPyridyl H3
~7.50-7.30m5HPhenyl H2', H3', H4', H5', H6'
~7.25ddd1HPyridyl H5
~5.50s1HMethine CH

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0Pyridyl C2
~149.5Pyridyl C6
~137.0Pyridyl C4
~135.0Phenyl C1'
~129.0Phenyl C2', C6'
~128.5Phenyl C4'
~127.0Phenyl C3', C5'
~123.0Pyridyl C5
~121.0Pyridyl C3
~118.0Cyano CN
~45.0Methine CH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set a spectral width of approximately 12 ppm centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL CDCl3 A->B C Transfer to NMR tube B->C D Insert sample into 400 MHz NMR spectrometer C->D E Acquire 1H and 13C spectra D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Reference to solvent peak G->H I Peak Integration and Assignment H->I J J I->J Final Spectrum and Structure Confirmation

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of α-phenylpyridine-2-acetonitrile is available from the NIST WebBook.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030Medium-WeakAromatic C-H stretch
~2240Medium-SharpC≡N (nitrile) stretch
~1600-1450Strong-MediumAromatic C=C ring stretches
~750 and ~700StrongC-H out-of-plane bending (monosubstituted benzene (B151609) and 2-substituted pyridine)

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Diagram: FT-IR (ATR) Experimental Workflow

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Data Output A Clean ATR crystal B Collect background spectrum A->B C Place sample on crystal B->C D Apply pressure with anvil C->D E Collect sample spectrum D->E F Background subtraction E->F G Generate absorbance/ transmittance spectrum F->G H H G->H Identify Functional Groups

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
193[M-H]⁺
167[M-HCN]⁺
117[C₈H₅N]⁺ or [C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
78[C₅H₄N]⁺ (Pyridyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Diagram: GC-MS Logical Flow

GCMS_Logic A Inject sample solution B Vaporization in GC Inlet A->B C Separation on GC Column B->C D Elution into MS C->D E Ionization (EI, 70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection F->G H Data System G->H I Total Ion Chromatogram H->I J Mass Spectrum H->J

Caption: Logical flow of analysis in a GC-MS system.

Chromatographic Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary technique for the separation, quantification, and purity assessment of this compound. The following is a starting method that can be optimized as needed.

Quantitative Data Summary (Hypothetical)

ParameterResult
Retention Time ~4.5 min
Linearity (r²) > 0.999
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, hold for 1 min, ramp to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the reported λmax).[4]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 A:B).

    • Sample Solution: Prepare the unknown sample in the same diluent to an expected concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Diagram: HPLC Method Development Pathway

HPLC_Dev_Pathway A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18) A->B C Select Mobile Phase (ACN/Water + modifier) A->C D Optimize Gradient/Isocratic Elution B->D C->D E Set Flow Rate and Temperature D->E F Select Detection Wavelength (260 nm) D->F G Method Validation (ICH) E->G F->G H Routine Analysis G->H

Caption: A logical pathway for developing an RP-HPLC method.

References

Application Notes and Protocols for Purity Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenyl-2-(2-pyridyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of this compound, suitable for researchers, scientists, and drug development professionals. These methods are designed to separate and quantify the main component from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method described below is a reverse-phase chromatographic method that provides excellent resolution and quantification of this compound and its potential impurities.

Experimental Protocol: HPLC

1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

2. Reagents and Sample Preparation

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium Acetate (analytical grade)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis The purity of the sample is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities.

Peak NameRetention Time (min)Relative Retention Time (RRT)
Phenylacetonitrile (Starting Material)8.50.71
2-Bromopyridine (Starting Material)9.80.82
This compound 12.0 1.00
Impurity A (Hypothetical)14.21.18
Impurity B (Hypothetical)16.51.38

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent (ACN:H2O, 50:50) start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject 10 µL onto HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. The following method is suitable for the purity analysis of this compound.

Experimental Protocol: GC-MS

1. Instrumentation

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Sample Preparation

  • Dichloromethane (GC grade)

  • Diluent: Dichloromethane

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 1 mg/mL.

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu

4. Data Analysis Purity is determined by the area percent of the main peak. Impurities are identified by their mass spectra and retention times compared to known standards or library data.

Data Presentation: GC-MS

The following table presents the expected retention times and key mass fragments for this compound and potential impurities.

Peak NameRetention Time (min)Key Mass Fragments (m/z)
Phenylacetonitrile (Starting Material)6.2117, 90, 63
2-Bromopyridine (Starting Material)7.5157, 159, 78
This compound 12.8 194, 167, 117, 78
Impurity C (Hypothetical)14.1-
Impurity D (Hypothetical)15.9-

Workflow Diagram: GC-MS Purity Analysis

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample/Standard dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc vortex_gc Vortex to Mix dissolve_gc->vortex_gc inject_gc Inject 1 µL into GC-MS vortex_gc->inject_gc separate_gc Separation on DB-5ms Column (Temperature Program) inject_gc->separate_gc detect_ms Mass Spectrometric Detection (EI, 40-450 amu) separate_gc->detect_ms integrate_gc Integrate Peak Areas detect_ms->integrate_gc identify_ms Identify Impurities by Mass Spectra integrate_gc->identify_ms calculate_gc Calculate % Purity identify_ms->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: Workflow for GC-MS purity analysis of this compound.

Summary

The provided HPLC and GC-MS methods offer robust and reliable approaches for the purity assessment of this compound. The HPLC method is ideal for routine quality control, providing accurate quantification of the main component and non-volatile impurities. The GC-MS method is complementary, offering excellent separation for volatile impurities and providing structural information for impurity identification. The choice of method will depend on the specific requirements of the analysis and the nature of the expected impurities. For comprehensive purity profiling, it is recommended to use both techniques.

Application Notes and Protocols for Anticonvulsant Screening of 2-Phenyl-2-(2-pyridyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research.[1][2][3][4] This document provides a detailed protocol for the initial preclinical screening of novel derivatives of 2-Phenyl-2-(2-pyridyl)acetonitrile for their potential anticonvulsant activity.

The primary screening phase is crucial in the drug development pipeline and typically involves robust, validated animal models to assess the efficacy and neurotoxicity of investigational compounds.[1][5][6] The protocols outlined herein are based on the two most widely used and clinically validated models for preliminary anticonvulsant screening: the Maximal Electroshock (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.[7][8][9] The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is effective in identifying compounds that may be useful for treating myoclonic and absence seizures.[7][10] Additionally, a protocol for the Rotarod test is included to assess potential motor impairment and neurotoxicity, which is a critical component of the safety profile of any new AED candidate.[10]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the anticonvulsant and neurotoxicity screening of this compound derivatives.

Table 1: Anticonvulsant Activity of this compound Derivatives in Mice

Compound IDExperimental ModelEndpointED₅₀ (mg/kg, i.p.)95% Confidence Interval
[Derivative 1]Maximal Electroshock (MES)Abolition of tonic hindlimb extension[Insert Value][Insert Value]
[Derivative 1]Subcutaneous Pentylenetetrazol (scPTZ)Absence of clonic seizures for ≥ 5 seconds within 30 min[Insert Value][Insert Value]
[Derivative 2]Maximal Electroshock (MES)Abolition of tonic hindlimb extension[Insert Value][Insert Value]
[Derivative 2]Subcutaneous Pentylenetetrazol (scPTZ)Absence of clonic seizures for ≥ 5 seconds within 30 min[Insert Value][Insert Value]
[Positive Control 1 (e.g., Phenytoin)]Maximal Electroshock (MES)Abolition of tonic hindlimb extension[Insert Value][Insert Value]
[Positive Control 2 (e.g., Ethosuximide)]Subcutaneous Pentylenetetrazol (scPTZ)Absence of clonic seizures for ≥ 5 seconds within 30 min[Insert Value][Insert Value]

ED₅₀ (Median Effective Dose) is the dose required to produce the desired anticonvulsant effect in 50% of the animals tested.

Table 2: Neurotoxicity of this compound Derivatives in Mice

Compound IDTestEndpointTD₅₀ (mg/kg, i.p.)95% Confidence IntervalProtective Index (PI = TD₅₀/ED₅₀)
[Derivative 1]RotarodMotor impairment (inability to remain on the rod)[Insert Value][Insert Value]MES: [Calculate Value]scPTZ: [Calculate Value]
[Derivative 2]RotarodMotor impairment (inability to remain on the rod)[Insert Value][Insert Value]MES: [Calculate Value]scPTZ: [Calculate Value]
[Positive Control 1 (e.g., Phenytoin)]RotarodMotor impairment (inability to remain on the rod)[Insert Value][Insert Value]MES: [Calculate Value]
[Positive Control 2 (e.g., Ethosuximide)]RotarodMotor impairment (inability to remain on the rod)[Insert Value][Insert Value]scPTZ: [Calculate Value]

TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit a toxic effect (motor impairment). The Protective Index (PI) is a measure of the therapeutic window of the compound.

Experimental Protocols

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[11]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compounds (this compound derivatives)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin)

  • Male Swiss mice (20-25 g) or Sprague-Dawley rats

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[12]

  • Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) to different groups of animals (n=8-10 per group).

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).

  • Anesthesia and Electrode Placement: At the determined time point, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia.[13] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[13] Place the corneal electrodes on the eyes of the restrained animal.

  • Stimulation: Deliver an alternating current electrical stimulus. Common parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[12][13]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[11][13]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[13]

  • Data Analysis: Record the number of protected animals in each group. Calculate the ED₅₀ value using probit analysis.[10]

Subcutaneous Pentylenetetrazol (scPTZ) Test

This model is used to screen for compounds effective against myoclonic and absence seizures.[10] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[5][14]

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[15]

  • Test compounds (this compound derivatives)

  • Vehicle control

  • Positive control (e.g., Ethosuximide)

  • Male Swiss mice (20-25 g)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimate animals as described in the MES protocol.

  • Compound Administration: Administer various doses of the test compound, vehicle, or positive control i.p. to different groups of mice (n=8-10 per group).

  • Pre-treatment Time: Allow for drug absorption based on pre-determined peak effect times.

  • PTZ Administration: Administer PTZ subcutaneously into a loose fold of skin on the back of the neck.[15]

  • Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.[10][15]

  • Endpoint: The absence of a clonic seizure of at least 5 seconds duration is considered protection.[10]

  • Data Analysis: Record the number of protected animals in each group and calculate the ED₅₀ value using probit analysis.[10]

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine potential neurological deficits or sedative effects of the test compounds.[10][16]

Materials:

  • Rotarod apparatus

  • Test compounds (this compound derivatives)

  • Vehicle control

  • Male Swiss mice (20-25 g)

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) for at least two consecutive trials before the test day.[10][17]

  • Compound Administration: On the test day, administer various doses of the test compound or vehicle to different groups of trained mice (n=8-10 per group).

  • Testing: At the time of peak effect determined in the seizure models, place the mice on the rotarod. The test can be performed at a constant speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[18][19]

  • Endpoint: Record the latency to fall from the rod for each animal. A cut-off time (e.g., 180 or 300 seconds) is typically set. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod.[19]

  • Data Analysis: Calculate the median toxic dose (TD₅₀), which is the dose at which 50% of the animals fail the test.[10]

Visualizations

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Neurotoxicity Assessment cluster_2 Phase 3: Data Analysis start Test Compound (this compound derivative) mes_test Maximal Electroshock (MES) Test (Model of tonic-clonic seizures) start->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test (Model of myoclonic/absence seizures) start->scptz_test rotarod_test Rotarod Test (Motor Coordination) start->rotarod_test ed50 Determine ED₅₀ (Efficacy) mes_test->ed50 scptz_test->ed50 td50 Determine TD₅₀ (Toxicity) rotarod_test->td50 pi Calculate Protective Index (PI) (Therapeutic Window) ed50->pi td50->pi end Further Preclinical Development pi->end Lead Candidate Selection

Caption: Workflow for anticonvulsant screening.

MES_Seizure_Pathway cluster_mes Maximal Electroshock (MES) Seizure cluster_drug Mechanism of Drug Action mes Maximal Electroshock Stimulus depolarization Massive Neuronal Depolarization mes->depolarization na_channels Voltage-Gated Na+ Channels (Sustained Firing) depolarization->na_channels seizure_spread Rapid Seizure Spread na_channels->seizure_spread thle Tonic Hindlimb Extension seizure_spread->thle drug Effective Anticonvulsant (e.g., Phenytoin) block Blocks Na+ Channels (Prolongs Inactivation) drug->block block->na_channels PTZ_Seizure_Pathway cluster_ptz Pentylenetetrazol (PTZ) Induced Seizure cluster_drug Mechanism of Drug Action ptz PTZ Administration gaba_receptor GABA-A Receptor ptz->gaba_receptor cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel inhibition_block Reduced GABAergic Inhibition (Hyperexcitability) cl_channel->inhibition_block Blockage clonic_seizure Clonic Seizures inhibition_block->clonic_seizure drug Effective Anticonvulsant (e.g., Ethosuximide) t_ca_channels T-type Ca2+ Channels drug->t_ca_channels Inhibition t_ca_channels->inhibition_block Modulates Excitability

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The reaction requires a strong base to deprotonate phenylacetonitrile (B145931), forming the reactive carbanion.[1] Sodium amide (NaNH₂) is commonly used for this purpose.[1][2] Ensure you are using a sufficient excess of the base. One reported procedure uses a two-fold molar excess of sodium amide relative to phenylacetonitrile.[2]

  • Reaction Time and Temperature: Incomplete deprotonation or substitution can occur if the reaction time is too short or the temperature is too low. A typical procedure involves stirring the mixture of phenylacetonitrile and sodium amide at reflux for several hours to ensure complete formation of the anion, followed by another reflux period after the addition of the 2-halopyridine.[2]

  • Moisture Contamination: Sodium amide reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture present will quench the carbanion and reduce the yield.

  • Purity of Starting Materials: The purity of phenylacetonitrile and the 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) is crucial.[1] Impurities can lead to side reactions. Consider purifying the starting materials by distillation if their purity is questionable.

  • Workup Procedure: Product can be lost during the workup phase. The workup typically involves quenching the reaction with water, followed by extraction with an organic solvent.[2] Ensure efficient phase separation and perform multiple extractions to maximize the recovery of the product.

Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I minimize them?

A2: The primary impurity is often unreacted starting materials. Additionally, side reactions can occur:

  • Self-condensation of Phenylacetonitrile: Under strongly basic conditions, phenylacetonitrile can undergo self-condensation. This can be minimized by adding the phenylacetonitrile dropwise to the base at a controlled temperature.

  • Formation of Aminopyridine Derivatives: If using sodium amide, reaction with the 2-halopyridine can sometimes lead to the formation of 2-aminopyridine (B139424) as a byproduct.

  • Oxidation: The benzylic position of the product is susceptible to oxidation.[1] It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.

To minimize impurities, ensure the dropwise addition of reagents, maintain careful temperature control, and use an inert atmosphere.

Q3: What is the best method for purifying the crude this compound?

A3: The crude product is typically an oil or a solid.[2] The most common purification methods are:

  • Distillation: Vacuum distillation can be effective for purifying the product. A reported boiling point is 134°-136°C at 0.07 mm Hg.[2]

  • Recrystallization: If the distilled product solidifies, or if the crude product is a solid, recrystallization is an excellent method for obtaining high-purity material. A suitable solvent for recrystallization is isopropyl ether.[2] The reported melting point of the purified product is in the range of 86-89°C.[2][3]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (194.23 g/mol ).[1]

  • Melting Point Analysis: A sharp melting point close to the literature value (86-89°C) is a good indicator of purity.[2][3]

  • Gas Chromatography (GC): GC can be used to determine the purity of the final product, with reported purities often exceeding 98%.[1]

Data Presentation

The following table summarizes key quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Materials
Phenylacetonitrile46.8 g (0.40 mole)[2]
2-Bromopyridine63.6 g (0.40 mole)[2]
Sodium Amide31.2 g (0.80 mole)[2]
Toluene (B28343) (solvent)300 ml[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time (Anion Formation)4.5 hours[2]
Reaction Time (Substitution)3 hours[2]
Product Information
Yield41.7 g (54%)[2]
Boiling Point134°-136°C / 0.07 mm Hg[2]
Melting Point87°-88.5°C[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [2]

  • Reaction Setup: In a 2-liter, three-neck round-bottom flask equipped with a dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium hydroxide (B78521) guard tube, suspend 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene.

  • Anion Formation: Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise to the stirred suspension. Maintain the temperature between 30-35°C using an ice bath for cooling. After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Substitution Reaction: Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux. After the addition is complete, continue stirring and refluxing for an additional 3 hours.

  • Workup: Cool the reaction mixture to 25°C and cautiously add approximately 300 ml of water. Separate the organic and aqueous phases. Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

  • Product Isolation: Basify the acidic extracts with 50% sodium hydroxide solution while cooling. Extract the product with ether. Wash the ether extract with water and dry over sodium sulfate.

  • Purification: Concentrate the dried ether extract under reduced pressure. Distill the residue under vacuum (b.p. 134°-136°C/0.07 mm). The distillate should crystallize upon cooling. Recrystallize the solid from isopropyl ether to yield the final product (m.p. 87°-88.5°C).

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Impurities Observed check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents reagents_ok Reagents Meet Specifications? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Time, Temp, Atmosphere) conditions_ok Conditions are Optimal? check_conditions->conditions_ok check_workup Review Workup and Purification Procedure workup_ok Workup is Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify Starting Materials (e.g., Distillation) reagents_ok->purify_reagents No conditions_ok->check_workup Yes adjust_conditions Adjust Time, Temperature, or Use Inert Atmosphere conditions_ok->adjust_conditions No optimize_workup Optimize Extraction and Purification Steps workup_ok->optimize_workup No end_success Improved Yield and Purity workup_ok->end_success Yes purify_reagents->check_reagents adjust_conditions->check_conditions optimize_workup->check_workup

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

ExperimentalWorkflow start Starting Materials Phenylacetonitrile 2-Halopyridine Strong Base (e.g., NaNH₂) anion_formation Anion Formation Add Phenylacetonitrile to Base in Anhydrous Solvent Heat to Reflux start->anion_formation substitution Substitution Reaction Add 2-Halopyridine Continue Reflux anion_formation->substitution workup Workup Quench with Water Acid-Base Extraction substitution->workup purification Purification Vacuum Distillation and/or Recrystallization workup->purification product Final Product|this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Common side products in the reaction of 2-halopyridines with phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-halopyridines and phenylacetonitrile (B145931).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring between a 2-halopyridine and phenylacetonitrile in the presence of a strong base?

The primary reaction is a nucleophilic aromatic substitution (SNAr). The strong base, typically sodium amide (NaNH₂), deprotonates phenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the C2 position of the 2-halopyridine and displacing the halide to form α-(2-pyridyl)phenylacetonitrile.[1][2]

Q2: What are the most common side products I should be aware of in this reaction?

Several side products can form, reducing the yield and complicating purification. The most frequently encountered are:

  • Dialkylated Product: The desired monosubstituted product can be deprotonated by the strong base and react with another molecule of 2-halopyridine.

  • 2-Aminopyridine (B139424): The 2-halopyridine can react directly with the sodium amide base in a competing Chichibabin reaction.[3][4][5][6]

  • Hydrolysis Products: Phenylacetonitrile can be hydrolyzed to phenylacetamide and further to phenylacetic acid, especially during aqueous workup under basic or acidic conditions.[7][8][9]

  • Dimerized Byproducts: Under certain conditions, dimerization of the pyridine (B92270) starting material can occur.[5]

  • 2-Hydroxypyridine: If moisture is present in the reaction, sodium amide can convert to sodium hydroxide, which can then react with the 2-halopyridine to form 2-hydroxypyridine.[10]

Q3: Why is the choice of base important for this reaction?

A strong, non-nucleophilic base is preferred to efficiently deprotonate phenylacetonitrile without competing in the substitution reaction. However, commonly used bases like sodium amide are also strong nucleophiles and can lead to the formation of 2-aminopyridine as a significant byproduct.[4][5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction. - Significant formation of side products. - Suboptimal reaction temperature.- Increase reaction time or temperature cautiously. - Refer to the specific troubleshooting points below for side product minimization. - Optimize temperature; a patent suggests 16-30°C can be effective.[1]
Presence of a significant amount of dialkylated product - Molar ratio of reactants is not optimal. - The product is readily deprotonated and reacts further.- Use a slight excess of the 2-halopyridine (e.g., 1:1.05 to 1:1.5 molar ratio of phenylacetonitrile to 2-halopyridine).[1] - Add the deprotonated phenylacetonitrile solution slowly to the 2-halopyridine solution.
Formation of 2-aminopyridine - The 2-halopyridine is reacting with the sodium amide base (Chichibabin reaction).- Use a less nucleophilic strong base if possible. - Lower the reaction temperature to favor the desired reaction pathway. - Consider using a phase-transfer catalyst with a weaker base like sodium hydroxide, although this may introduce other challenges.
Hydrolysis of phenylacetonitrile to phenylacetamide or phenylacetic acid - Presence of water during the reaction or workup. - pH of the workup is too acidic or basic for prolonged periods.- Ensure all reagents and solvents are anhydrous. - During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.[7][8]
Formation of 2-hydroxypyridine - Contamination of the reaction with moisture, leading to the formation of sodium hydroxide.- Use freshly opened, high-purity sodium amide. - Dry all glassware and solvents thoroughly before use.
Complex mixture of unidentified byproducts - Reaction temperature is too high, leading to decomposition or polymerization. - Impure starting materials.- Run the reaction at a lower temperature. - Purify starting materials before use.

Reaction Pathways and Troubleshooting Logic

Main Reaction and Key Side Reactions

reaction_pathways sub 2-Halopyridine + Phenylacetonitrile product α-(2-Pyridyl)phenylacetonitrile (Desired Product) sub->product Nucleophilic Aromatic Substitution aminopyridine 2-Aminopyridine sub->aminopyridine Reaction with NaNH2 (Chichibabin) hydrolysis Phenylacetamide/ Phenylacetic Acid sub->hydrolysis Hydrolysis of Phenylacetonitrile hydroxypyridine 2-Hydroxypyridine sub->hydroxypyridine Reaction with NaOH (from H2O + NaNH2) base Strong Base (e.g., NaNH2) base->product base->aminopyridine dialkylation Dialkylated Product product->dialkylation Further Reaction with 2-Halopyridine

Caption: Main reaction pathway and common side reactions.

Experimental Workflow

experimental_workflow start Start: Prepare Anhydrous Reagents and Glassware base_add Deprotonate Phenylacetonitrile with Strong Base (e.g., NaNH2) in an Anhydrous Solvent start->base_add reaction Add 2-Halopyridine (Control Temperature and Addition Rate) base_add->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Aqueous Workup (Careful Quenching and pH Control) monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification product Isolated Product: α-(2-Pyridyl)phenylacetonitrile purification->product

Caption: A typical experimental workflow for the reaction.

Troubleshooting Logic

troubleshooting_logic box_node box_node start Analyze Crude Reaction Mixture low_yield Low Yield? start->low_yield side_products Major Side Products Identified? low_yield->side_products Yes optimize_conditions Optimize Reaction Time and Temperature low_yield->optimize_conditions No dialkylation Dialkylation? side_products->dialkylation aminopyridine 2-Aminopyridine? dialkylation->aminopyridine No optimize_ratio Adjust Reactant Ratio: Use slight excess of 2-halopyridine dialkylation->optimize_ratio Yes hydrolysis Hydrolysis Products? aminopyridine->hydrolysis No lower_temp Lower Reaction Temperature and/or change base aminopyridine->lower_temp Yes anhydrous Ensure Anhydrous Conditions & Control Workup pH hydrolysis->anhydrous Yes end Improved Results hydrolysis->end No optimize_ratio->end lower_temp->end anhydrous->end optimize_conditions->end

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

General Procedure for the Synthesis of α-(2-Pyridyl)phenylacetonitrile

This protocol is a generalized representation based on common practices found in the literature, including patent literature.[1][11] Researchers should optimize conditions for their specific substrates and scale.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (B28343) to a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Base Addition: Add sodium amide to the flask.

  • Reactant Solution: In a separate flask, prepare a solution of phenylacetonitrile and 2-chloropyridine (B119429) in anhydrous toluene (a molar ratio of 1:1.05 of phenylacetonitrile to 2-chloropyridine is a good starting point).[1]

  • Reaction: Cool the sodium amide suspension to the desired temperature (e.g., 16-30°C).[1] Add the phenylacetonitrile/2-chloropyridine solution dropwise to the sodium amide suspension over a period of 1-2 hours, maintaining the reaction temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) to dissolve the product. Separate the organic layer, wash it with water and then brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

How to minimize by-product formation in 2-Phenyl-2-(2-pyridyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate phenylacetonitrile (B145931) effectively. Sodium amide (NaNH₂) is a common and effective choice.[1] 2. Poor Quality Reagents: Degradation of the 2-halopyridine or phenylacetonitrile, or impure base can inhibit the reaction. 3. Presence of Water: Protic solvents or residual moisture can quench the carbanion intermediate.1. Base Selection: Ensure the use of a sufficiently strong and fresh base like sodium amide. 2. Reagent Purity: Use freshly distilled or purified reagents. The purity of sodium amide can significantly impact the reaction yield.[2] 3. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a White Precipitate (Insoluble in Organic Solvents) Hydrolysis of Nitrile: The nitrile group is susceptible to hydrolysis under basic conditions, especially if water is present, forming the corresponding amide or carboxylate salt.[3]Strict Anhydrous Conditions: Minimize water content in the reaction mixture by using dry solvents and an inert atmosphere. Temperature Control: Avoid excessively high temperatures during the reaction and work-up. Quenching: Quench the reaction with a non-aqueous acid or a saturated aqueous solution of a weak acid to neutralize the base before extraction.
Presence of a Higher Molecular Weight By-product Di-alkylation: The mono-alkylated product, this compound, still has an acidic proton and can be deprotonated and react with another molecule of the 2-halopyridine to form a di-alkylated by-product.Stoichiometry Control: Use a 1:1 molar ratio of phenylacetonitrile to 2-halopyridine. A slight excess of the phenylacetonitrile can sometimes be beneficial. Slow Addition: Add the 2-halopyridine slowly to the solution of the deprotonated phenylacetonitrile to maintain a low concentration of the electrophile. Temperature Management: Lowering the reaction temperature can sometimes favor mono-alkylation.
Formation of an Amino-substituted Pyridine (B92270) By-product Chichibabin Reaction: When using sodium amide as the base, a competing Chichibabin reaction can occur, where the amide ion directly aminates the pyridine ring, typically at the 2- or 6-position, to form an aminopyridine derivative.[1][2][4][5][6]Alternative Bases: Consider using alternative strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to avoid the introduction of a nucleophilic amide. Temperature Control: The Chichibabin reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help to suppress this side reaction.
Complex Mixture of By-products 1. Oligomerization/Polymerization: Phenylacetonitrile can undergo self-condensation (Thorpe-Ziegler reaction) under strong basic conditions to form dimers or oligomers.[1][2][4][5][6] 2. Decomposition: The starting materials or product may be unstable under the reaction conditions, leading to a variety of decomposition products.1. Controlled Deprotonation: Add the base to the phenylacetonitrile solution at a low temperature to ensure controlled deprotonation and minimize self-condensation before the addition of the 2-halopyridine. 2. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with the carbanion of phenylacetonitrile.[1] This carbanion is typically generated in situ using a strong base like sodium amide in an anhydrous aprotic solvent such as toluene (B28343) or THF.

Q2: What are the critical parameters to control to minimize by-product formation?

A2: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to hydrolysis of the nitrile and quenching of the carbanion.

  • Choice of Base: The base should be strong enough to deprotonate phenylacetonitrile but should be chosen carefully to avoid side reactions like the Chichibabin reaction.

  • Stoichiometry: Precise control of the reactant molar ratios is crucial to prevent side reactions like di-alkylation.

  • Temperature: Maintaining the optimal reaction temperature is key to controlling the reaction rate and minimizing the formation of thermally induced by-products.

Q3: How can I purify the final product?

A3: Purification is typically achieved through a combination of techniques:

  • Aqueous Work-up: After quenching the reaction, an aqueous work-up is used to remove inorganic salts and water-soluble impurities.

  • Extraction: The product is extracted into an organic solvent.

  • Column Chromatography: Silica (B1680970) gel column chromatography is often employed for the final purification to separate the desired product from any remaining by-products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Q4: Can I use a different base instead of sodium amide?

A4: Yes, other strong bases can be used. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are suitable alternatives that can prevent the Chichibabin reaction, as they are non-nucleophilic. The choice of base may require optimization of the reaction conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Phenylacetonitrile

  • 2-Bromopyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Deprotonation: Under a positive pressure of inert gas, charge the flask with sodium amide (1.1 equivalents) and anhydrous toluene. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium amide suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Addition of 2-Bromopyridine: Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous toluene and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow start High By-product Formation Observed check_reaction Analyze Reaction Conditions start->check_reaction check_reagents Verify Reagent Quality start->check_reagents identify_byproduct Identify By-product Structure (MS, NMR) check_reaction->identify_byproduct check_reagents->identify_byproduct dialkylation Di-alkylation Product? identify_byproduct->dialkylation High MW amination Amination Product (Chichibabin)? identify_byproduct->amination N-containing hydrolysis Hydrolysis Product (Amide/Acid)? identify_byproduct->hydrolysis O-containing oligomerization Oligomer/Polymer? identify_byproduct->oligomerization Complex Mixture dialkylation->amination No adjust_stoichiometry Adjust Stoichiometry (1:1 Reactants) dialkylation->adjust_stoichiometry Yes amination->hydrolysis No change_base Change Base (e.g., NaH, t-BuOK) amination->change_base Yes hydrolysis->oligomerization No anhydrous Ensure Strict Anhydrous Conditions hydrolysis->anhydrous Yes low_temp_addition Lower Temperature During Base Addition oligomerization->low_temp_addition Yes

Caption: A troubleshooting workflow for identifying and mitigating by-product formation.

Signaling Pathway of Key Reactions

reaction_pathway phenylacetonitrile Phenylacetonitrile carbanion Phenylacetonitrile Carbanion phenylacetonitrile->carbanion + Base halopyridine 2-Halopyridine base Strong Base (e.g., NaNH2) amination Amination By-product base->amination Reacts with 2-Halopyridine product This compound (Desired Product) carbanion->product + 2-Halopyridine dialkylation Di-alkylation By-product product->dialkylation + 2-Halopyridine + Base hydrolysis Hydrolysis By-product product->hydrolysis + H2O (trace)

Caption: Key reaction pathways in the synthesis of this compound.

References

Purification of crude 2-Phenyl-2-(2-pyridyl)acetonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Phenyl-2-(2-pyridyl)acetonitrile by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for a successful recrystallization. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂[1]
Molar Mass194.24 g/mol [1]
AppearanceWhite to off-white or light brown solid/crystal[1][2]
Melting Point83-89 °C[1]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: The choice of solvent is critical for effective purification. A good solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and chemical principles, several solvents can be considered. Isopropyl ether has been successfully used for the recrystallization of this compound.[3]

Solvent Suitability Profile:

SolventSolubility ProfileComments
Isopropyl Ether Reported as a successful recrystallization solvent.[3]A good starting point for optimization.
Ethanol Soluble (10 mg/mL).[4]May be used in a mixed solvent system with an anti-solvent like water or hexane.
Methanol Slightly soluble.[1]Could be a good single solvent if solubility increases significantly with temperature.
Toluene Likely a good solvent for dissolving the compound when hot.Often a good choice for aromatic compounds.[5]
Acetone -Can be effective, often used in combination with an anti-solvent.[6]
Hexane/Water Anti-solvents.To be used in a mixed solvent system with a primary solvent in which the compound is soluble.[5]
Dimethylformamide (DMF) Soluble (30 mg/mL).[4]High boiling point may make it difficult to remove from the final product.
Dimethyl Sulfoxide (DMSO) Soluble (25 mg/mL).[4]Very high boiling point; generally not ideal for recrystallization unless no other solvent works.
Chloroform Slightly soluble.[1]Use with caution due to potential health hazards.

Q3: What are the common impurities in crude this compound?

A3: The synthesis of this compound typically involves the reaction of phenylacetonitrile (B145931) with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) in the presence of a strong base like sodium amide.[2][3][7] Potential impurities include:

  • Unreacted Phenylacetonitrile: A starting material that may carry through the work-up.

  • Unreacted 2-Halopyridine: The other starting material that may remain.

  • Side-products: Formed from the reaction of the strong base with the reactants or solvent.

  • Colored Impurities: Often arise from degradation or side reactions.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

  • Cause: The compound is coming out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Solutions:

    • Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation.[8]

    • Slow cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath.

    • Scratching: Scratch the inside of the flask at the air-solvent interface with a glass rod to induce nucleation.

    • Seed crystals: If available, add a small seed crystal of pure this compound to the cooled solution.

    • Change solvent system: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This usually means too much solvent was used.

  • Solutions:

    • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]

    • Induce crystallization: Try scratching the flask or adding a seed crystal.

    • Use an anti-solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.

Problem 3: The yield of purified product is low.

  • Cause: Several factors can contribute to low recovery.

  • Solutions:

    • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to dissolve the crude product.

    • Ensure complete crystallization: Cool the solution in an ice bath for an extended period (e.g., 30 minutes) to maximize crystal formation.

    • Avoid premature crystallization: During hot filtration (if performed), pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Problem 4: The purified crystals are colored.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add it to a boiling solution as it can cause bumping.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization with Isopropyl Ether

This protocol is based on a reported successful recrystallization of this compound.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl ether and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl ether.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Steps cluster_end End crude_product Crude 2-Phenyl-2- (2-pyridyl)acetonitrile dissolve Dissolve in minimum hot solvent crude_product->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Filter and wash with cold solvent ice_bath->filter_wash dry Dry crystals filter_wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more solvent Slow cooling Scratch/Seed oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate solvent Induce crystallization Use anti-solvent no_crystals->solution2 Yes colored_crystals Crystals Colored? low_yield->colored_crystals No solution3 Use min. hot solvent Ensure complete cooling Wash with cold solvent low_yield->solution3 Yes solution4 Use activated charcoal Repeat recrystallization colored_crystals->solution4 Yes success Successful Purification colored_crystals->success No solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: A troubleshooting guide for common recrystallization issues.

References

Choosing the right solvent for recrystallization of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7), a crucial purification step for researchers in synthetic chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on documented laboratory procedures, isopropyl ether is a highly effective solvent for the recrystallization of this compound.[1] This solvent provides good solubility at its boiling point and low solubility at cooler temperatures, leading to efficient crystal formation and purification. Other solvents such as ethanol, and solvent mixtures like ethanol-water, may also be suitable and can be explored depending on the impurity profile.

Q2: My compound is an oil and will not crystallize. What should I do?

A2: "Oiling out" is a common issue in the recrystallization of pyridine (B92270) derivatives.[2] This can occur if the solution is too concentrated or if it cools too quickly. To resolve this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at an elevated temperature. Then, allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q3: The crystals are very small or appear impure. How can I improve the crystal quality?

A3: The formation of small or impure crystals is often a result of rapid cooling.[3][4] To obtain larger, purer crystals, it is essential to allow the saturated solution to cool slowly and without disturbance. This provides sufficient time for the crystal lattice to form correctly, excluding impurities. Ensure the flask is not agitated during the cooling process. If impurities persist, a second recrystallization may be necessary.

Q4: What are the common impurities in a synthesis of this compound?

A4: Common impurities can include unreacted starting materials such as phenylacetonitrile (B145931) and 2-bromopyridine, as well as byproducts from the synthesis.[1] The purification process, including a proper work-up before recrystallization, is critical for removing these impurities. An acid-base extraction can be effective in removing non-basic impurities from the basic pyridine product.[2][5]

Q5: How can I minimize the loss of my product during recrystallization?

A5: To maximize your yield, use the minimum amount of hot solvent required to just dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Additionally, ensure that the final cooling step in an ice bath is given adequate time to allow for maximum precipitation of the product.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[2][4]
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a solvent mixture where the compound has lower solubility when cold.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.[2]Add a small amount of additional hot solvent to the oiled mixture to redissolve it. Allow the solution to cool more slowly.[2]
Impurities are inhibiting crystallization.Try adding a seed crystal of the pure compound to induce crystallization. If this fails, consider purifying the oil by another method, such as column chromatography, before attempting recrystallization again.
Crystals form too quickly and appear as a fine powder. The solution was cooled too rapidly.[4]Reheat the solution to redissolve the solid and allow it to cool more slowly and without disturbance.[4]
The recrystallized product is colored. Colored impurities are present in the crude material.Consider adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution. To recover more product, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3]

Data Presentation

Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Isopropyl Ether LowHighExcellent [1]
Ethanol Moderate[6]HighGood (may require a co-solvent like water for better yield)
Isopropanol ModerateHighPotentially Good
Heptane/Hexane Very LowLowPoor (can be used as an anti-solvent)
Toluene ModerateHighPotentially Good
Ethyl Acetate ModerateHighPotentially Good
Water InsolubleInsolublePoor (can be used as an anti-solvent with a miscible organic solvent)
Dimethyl Sulfoxide (DMSO) High[6][7]Very HighPoor (too soluble)
N,N-Dimethylformamide (DMF) High[6]Very HighPoor (too soluble)

Experimental Protocols

Recrystallization of this compound from Isopropyl Ether

This protocol is adapted from a documented synthesis procedure.[1]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropyl ether.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more isopropyl ether in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of the solvent.

2. Hot Filtration (Optional):

  • If the hot solution contains insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropyl ether to remove any remaining soluble impurities.

5. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • The expected melting point of the purified product is 87-89 °C.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Isopropyl Ether start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly oiling_out Compound 'Oils Out' cool_slowly->oiling_out Problem? ice_bath Cool in Ice Bath no_crystals No Crystals Form ice_bath->no_crystals Problem? filter_crystals Filter and Wash with Cold Solvent dry_crystals Dry Crystals Under Vacuum filter_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product oiling_out->ice_bath No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_slowly no_crystals->filter_crystals No concentrate Concentrate Solution no_crystals->concentrate Yes concentrate->cool_slowly

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select a Potential Solvent test_rt_sol Test Solubility at Room Temperature start->test_rt_sol is_soluble_rt Is it soluble? test_rt_sol->is_soluble_rt test_hot_sol Test Solubility when Hot is_soluble_rt->test_hot_sol No bad_solvent Discard Solvent is_soluble_rt->bad_solvent Yes is_soluble_hot Is it soluble? test_hot_sol->is_soluble_hot good_solvent Good Single Solvent Candidate is_soluble_hot->good_solvent Yes solvent_pair Consider for Solvent Pair is_soluble_hot->solvent_pair No

Caption: Logical diagram for selecting a suitable recrystallization solvent.

References

Troubleshooting low yield in the synthesis of α-phenyl-2-pyridineacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of α-phenyl-2-pyridineacetonitrile.

Troubleshooting Low Yield

Low yields in the synthesis of α-phenyl-2-pyridineacetonitrile can arise from various factors, including reagent quality, reaction conditions, and workup procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experiment.

Q1: My reaction yield is significantly lower than reported values. What are the most likely causes related to my reagents?

A1: The quality and handling of your starting materials are critical for a successful synthesis. Here are some key aspects to consider:

  • Purity of Phenylacetonitrile (B145931) and 2-Halopyridine: Impurities in your starting materials can lead to unwanted side reactions. Ensure you are using high-purity phenylacetonitrile and 2-chloropyridine (B119429) or 2-bromopyridine (B144113).

  • Activity of Sodium Amide: Sodium amide (NaNH₂) is a highly reactive and moisture-sensitive reagent. Its effectiveness can be compromised by improper storage or handling.

    • Moisture Contamination: Sodium amide reacts violently with water. Ensure your toluene (B28343) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Degradation: Over time, sodium amide can decompose. Use freshly opened or properly stored sodium amide for best results.

  • Solvent Quality: The solvent, typically toluene, must be dry. The presence of water will quench the sodium amide and the phenylacetonitrile anion, halting the reaction.

Q2: I suspect my reaction conditions are not optimal. What parameters should I investigate?

A2: Precise control of reaction conditions is crucial for maximizing the yield. Here are the key parameters to optimize:

  • Reaction Temperature:

    • The initial deprotonation of phenylacetonitrile with sodium amide is typically performed at a controlled temperature, for instance, between 16-30°C.[1]

    • Following the addition of the 2-halopyridine, the reaction is often heated to reflux to drive the nucleophilic aromatic substitution.

  • Reaction Time:

    • Ensure sufficient time for the initial deprotonation of phenylacetonitrile before adding the 2-halopyridine.

    • The subsequent substitution reaction also requires an adequate reaction time, typically several hours at reflux.[2]

  • Molar Ratios of Reactants:

    • An excess of the base (sodium amide) is often used to ensure complete deprotonation of the phenylacetonitrile. Molar ratios of phenylacetonitrile to sodium amide of 1:1.5 to 1:3 have been reported.[1]

    • The molar ratio of phenylacetonitrile to the 2-halopyridine is typically around 1:1 to 1:1.5.[1]

Q3: What are the common side reactions that could be lowering my yield?

A3: Several side reactions can compete with the desired synthesis, leading to a lower yield of α-phenyl-2-pyridineacetonitrile.

  • Chichibabin Reaction: Sodium amide can directly aminate the 2-halopyridine or the product itself, leading to the formation of aminopyridine byproducts.[3][4] This is a known side reaction when using sodium amide with pyridine (B92270) derivatives.[3][4]

  • Dimerization: Under strongly basic conditions, phenylacetonitrile can potentially undergo self-condensation or dimerization.

  • Hydrolysis of the Nitrile Group: The nitrile group in the product is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially during the workup phase if conditions are too acidic or basic for a prolonged period at elevated temperatures.[5][6]

Q4: I'm losing a significant amount of product during the workup and purification. What can I do to improve this?

A4: The workup procedure is critical for isolating the final product with a good yield.

  • Quenching the Reaction: The reaction is typically quenched by the careful addition of water or an acidic solution. This should be done cautiously, especially when unreacted sodium amide is present.

  • Extraction: Efficient extraction of the product from the aqueous layer is crucial. Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery.

  • Purification: The choice of purification method (e.g., distillation, recrystallization) can impact the final yield. Ensure the chosen method is suitable for the scale of your reaction and the properties of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of α-phenyl-2-pyridineacetonitrile?

A1: The synthesis of α-phenyl-2-pyridineacetonitrile is a two-step process. First, a strong base, such as sodium amide, is used to deprotonate phenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electron-deficient C-2 position of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) in a nucleophilic aromatic substitution reaction, displacing the halide to form the final product. Nucleophilic attack at the C-2 and C-4 positions of the pyridine ring is favored due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[7][8]

Q2: Can I use a different base instead of sodium amide?

A2: While sodium amide is a commonly used strong base for this reaction, other strong bases that can effectively deprotonate phenylacetonitrile (pKa ≈ 22) could potentially be used. However, the choice of base can significantly impact the reaction efficiency and side product formation. It is important to select a base that is strong enough to generate the phenylacetonitrile anion but does not introduce other unwanted reactivities.

Q3: What is the role of the halogen in the 2-halopyridine? Which one is better, chloro or bromo?

A3: The halogen at the 2-position of the pyridine ring acts as a leaving group in the nucleophilic aromatic substitution reaction. The choice of halogen can influence the reaction rate and yield. Generally, the reactivity of halogens as leaving groups in nucleophilic aromatic substitution follows the order F > Cl > Br > I. However, practical considerations such as cost and availability often influence the choice. A reported synthesis using 2-chloropyridine showed a higher yield (93.2%) compared to a procedure with 2-bromopyridine (54%).[1][2]

Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of α-phenyl-2-pyridineacetonitrile from different sources.

ParameterProtocol 1Protocol 2
Phenylacetonitrile (molar eq.) 11
2-Halopyridine 2-Bromopyridine (1 molar eq.)2-Chloropyridine (1.05 molar eq.)
Base Sodium Amide (2 molar eq.)Sodium Amide (1.8 molar eq.)
Solvent TolueneToluene
Temperature (°C) 30-35 (initial), then reflux20
Reaction Time (h) 7.52
Reported Yield (%) 5493.2
Reference PrepChem.comCN101786982A[1]

Experimental Protocols

Protocol 1: Synthesis using 2-Bromopyridine

This protocol is adapted from a procedure reported on PrepChem.com.[2]

  • To a stirred suspension of powdered sodium amide (31.2 g, 0.80 mol) in 200 ml of dry toluene in an oven-dried, 2-liter, three-neck round-bottom flask, add phenylacetonitrile (46.8 g, 0.40 mol) dropwise.

  • Maintain the temperature at 30-35°C during the addition using an ice bath.

  • After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in 100 ml of toluene dropwise at a rate that maintains reflux.

  • After the addition is complete, continue stirring and refluxing for an additional 3 hours.

  • Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

  • Separate the phases and extract the toluene layer with water (approx. 150 ml) and then with several portions of cold 6 N hydrochloric acid.

  • Basify the acid extracts with 50% sodium hydroxide (B78521) with cooling and extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate.

  • Distill the residue to obtain the product. The reported yield is 41.7 g (54%).

Protocol 2: High-Yield Synthesis using 2-Chloropyridine

This protocol is based on a method described in patent CN101786982A.[1]

  • In a 250 ml three-necked flask, add sodium amide (20 g) and 110 ml of toluene.

  • Prepare a mixed solution of phenylacetonitrile (33 ml) and 2-chloropyridine (25 ml).

  • At 20°C, add the mixed solution dropwise to the sodium amide suspension.

  • After the dropwise addition, continue to react for 2 hours at this temperature.

  • After the reaction is complete, add 50-55 ml of toluene and then add glacial acetic acid dropwise until the pH is 5-6.

  • Warm the mixture to 50-60°C and stir for 1 hour.

  • Pour the reaction solution into water, separate the layers, and wash the organic layer.

  • Combine the organic layers, concentrate, and cool to crystallize the product. The reported yield is 48.2 g (93.2%).

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagents Check Reagent Quality start->reagents conditions Verify Reaction Conditions start->conditions workup Review Workup & Purification start->workup reagent_purity Impure Phenylacetonitrile or 2-Halopyridine? reagents->reagent_purity base_activity Inactive Sodium Amide (Moisture/Degradation)? reagents->base_activity solvent_dryness Is Toluene Anhydrous? reagents->solvent_dryness temp_control Incorrect Temperature Profile? conditions->temp_control time_control Insufficient Reaction Time? conditions->time_control ratio_control Incorrect Molar Ratios? conditions->ratio_control side_reactions Potential Side Reactions? conditions->side_reactions extraction_loss Inefficient Extraction? workup->extraction_loss purification_loss Product Loss During Purification? workup->purification_loss solution_reagent_purity Use High-Purity Reagents reagent_purity->solution_reagent_purity Yes solution_base_activity Use Fresh, Dry Sodium Amide under Inert Atmosphere base_activity->solution_base_activity Yes solution_solvent_dryness Use Anhydrous Toluene solvent_dryness->solution_solvent_dryness Yes solution_temp_control Optimize Temperature Control temp_control->solution_temp_control Yes solution_time_control Ensure Adequate Reaction Times time_control->solution_time_control Yes solution_ratio_control Optimize Molar Ratios ratio_control->solution_ratio_control Yes chichibabin Chichibabin Reaction side_reactions->chichibabin Yes dimerization Dimerization side_reactions->dimerization Yes hydrolysis Nitrile Hydrolysis side_reactions->hydrolysis Yes solution_extraction_loss Perform Multiple Extractions extraction_loss->solution_extraction_loss Yes solution_purification_loss Optimize Purification Method purification_loss->solution_purification_loss Yes

Caption: Troubleshooting flowchart for low yield in α-phenyl-2-pyridineacetonitrile synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylacetonitrile Phenylacetonitrile carbanion Phenylacetonitrile Carbanion phenylacetonitrile->carbanion Deprotonation halopyridine 2-Halopyridine meisenheimer Meisenheimer Complex halopyridine->meisenheimer base Sodium Amide (NaNH₂) base->carbanion carbanion->meisenheimer Nucleophilic Attack product α-Phenyl-2-pyridineacetonitrile meisenheimer->product Halide Elimination

References

Scale-up challenges in the production of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Phenyl-2-(2-pyridyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the nucleophilic substitution of 2-bromopyridine (B144113) with the anion of phenylacetonitrile (B145931). The reaction is typically carried out in a non-polar solvent like toluene (B28343), using a strong base such as sodium amide to deprotonate the phenylacetonitrile.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The primary safety concern is the handling of sodium amide (NaNH₂), which is a highly reactive and moisture-sensitive strong base. It can ignite spontaneously in moist air and reacts violently with water.[1] All operations involving sodium amide should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory. A Class D fire extinguisher for reactive metals should be readily available.

Q3: What are the common impurities that can be expected in the final product?

A3: Common impurities may include unreacted starting materials (phenylacetonitrile and 2-bromopyridine), byproducts from side reactions, and residual solvents. Potential byproducts can arise from dimerization or polymerization of reactants, or reactions with residual moisture. In pyridine (B92270) syntheses, related pyridine homologs like picolines can sometimes be present as impurities from the starting materials.

Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for monitoring the consumption of starting materials and the formation of the product. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for identifying and quantifying the main product and any impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Deprotonation of Phenylacetonitrile Ensure sodium amide is fresh and has been stored under an inert atmosphere to prevent decomposition. Use a sufficient molar excess of sodium amide (typically 2 equivalents relative to phenylacetonitrile) to drive the deprotonation to completion.[1]Improved formation of the phenylacetonitrile anion, leading to a higher conversion to the desired product.
Moisture in the Reaction Thoroughly dry all glassware in an oven before use and cool under a stream of dry inert gas. Use anhydrous solvents.Prevention of quenching of the strong base and the carbanion intermediate, thus increasing the yield.
Low Reaction Temperature While the initial deprotonation is often done at a controlled temperature, the subsequent reaction with 2-bromopyridine may require heating to reflux to proceed at a reasonable rate.[1]Increased reaction rate and improved conversion to the product.
Poor Quality of 2-Bromopyridine Verify the purity of the 2-bromopyridine starting material. Impurities can interfere with the reaction.Use of high-purity starting materials will lead to a cleaner reaction and better yield.
Problem 2: High Levels of Impurities in the Crude Product
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions due to High Temperature While heating is necessary, excessive temperatures can lead to the formation of byproducts. Optimize the reaction temperature to find a balance between reaction rate and selectivity.A cleaner reaction profile with a higher ratio of the desired product to impurities.
Slow Addition of Reagents The rate of addition of 2-bromopyridine to the deprotonated phenylacetonitrile can influence the formation of impurities. A slow, controlled addition is generally recommended to maintain a low concentration of the electrophile and minimize side reactions.Reduced formation of byproducts and a higher purity of the crude product.
Inefficient Quenching The quenching step with water must be done carefully, especially at a larger scale, as it is highly exothermic. Poor temperature control during quenching can lead to degradation of the product.A more controlled work-up procedure, preserving the integrity of the product.
Scale-up Challenges

Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several challenges that can affect yield, purity, and safety.

Challenge Potential Issue Mitigation Strategy
Heat Management The deprotonation of phenylacetonitrile with sodium amide and the subsequent quenching of the reaction are exothermic. In a large reactor, inefficient heat dissipation can lead to a temperature increase, potentially causing side reactions or a thermal runaway.Use a jacketed reactor with a reliable cooling system. Implement a slow, controlled addition of reagents to manage the rate of heat generation. Conduct a thermal risk assessment to understand the thermal profile of the reaction.
Mixing Efficiency The reaction is heterogeneous (solid sodium amide in a liquid solvent). Inadequate mixing in a large vessel can lead to localized "hot spots" and incomplete reactions, resulting in lower yield and higher impurity levels.Use an appropriate agitator design (e.g., impeller with baffles) to ensure efficient mixing of the solid and liquid phases. The mixing speed should be optimized to maintain a good suspension of the solid reagents.
Reagent Handling The safe handling of large quantities of sodium amide is a major concern.Utilize a closed-system transfer for sodium amide to prevent exposure to air and moisture. Ensure all personnel are thoroughly trained in handling pyrophoric and water-reactive materials.
Purification Distillation under high vacuum, which is feasible at a lab scale, can be challenging and costly at an industrial scale. Crystallization may be a more practical option for large-scale purification, but finding a suitable solvent system can be difficult.Develop a robust crystallization procedure at the lab scale, screening various solvents and solvent mixtures. Optimize crystallization parameters such as cooling rate and agitation to obtain the desired crystal size and purity.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Ice bath

  • Phenylacetonitrile

  • Sodium amide

  • 2-Bromopyridine

  • Anhydrous toluene

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Sodium sulfate

  • Isopropyl ether

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, suspend powdered sodium amide (0.80 mol) in anhydrous toluene (200 ml) under an inert atmosphere.

  • Deprotonation: While stirring, add phenylacetonitrile (0.40 mol) dropwise from the dropping funnel. Maintain the temperature between 30-35°C using an ice bath for cooling as the reaction is exothermic.

  • Reflux: After the addition is complete, slowly heat the mixture to reflux and maintain it for 4.5 hours with continuous stirring.

  • Addition of 2-Bromopyridine: Add a solution of 2-bromopyridine (0.40 mol) in toluene (100 ml) dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue stirring at reflux for another 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add water (approx. 300 ml) to quench the reaction. This step is highly exothermic.

    • Separate the organic and aqueous layers.

    • Extract the toluene layer with water (150 ml) and then with several portions of cold 6 N hydrochloric acid.

    • Combine the acidic aqueous extracts and basify with 50% sodium hydroxide solution, keeping the mixture cool with an ice bath.

    • Extract the basic aqueous solution with ether.

    • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation.

    • The distilled product can be further purified by recrystallization from isopropyl ether.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Deprotonation Phenylacetonitrile + NaNH₂ in Toluene (30-35°C) B 2. Reflux (4.5 hours) A->B C 3. Addition 2-Bromopyridine in Toluene B->C D 4. Reflux (3 hours) C->D E 5. Quench with Water D->E Cool to RT F 6. Acid Extraction with 6N HCl E->F G 7. Basification with 50% NaOH F->G H 8. Ether Extraction G->H I 9. Dry & Concentrate H->I J 10. Vacuum Distillation I->J K 11. Recrystallization from Isopropyl Ether J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Q1 Was the Sodium Amide fresh and handled under inert gas? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were all glassware and solvents anhydrous? A1_Yes->Q2 Sol1 Use fresh, properly stored NaNH₂. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction heated to reflux after additions? A2_Yes->Q3 Sol2 Thoroughly dry all equipment and use anhydrous solvents. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was the purity of 2-bromopyridine confirmed? A3_Yes->Q4 Sol3 Ensure adequate heating to drive the reaction to completion. A3_No->Sol3 Sol3->End A4_No No Q4->A4_No No Q4->End Yes A4_Yes Yes Sol4 Use high-purity starting materials. A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: NMR Spectral Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(2-pyridyl)acetonitrile and interpreting its 1H and 13C NMR spectra.

Predicted NMR Data Interpretation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are calculated estimations and may vary slightly from experimental results depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-6' (Pyridine)8.63Doublet of doublets (dd)1H
H-4' (Pyridine)7.81Triplet of doublets (td)1H
H-5' (Pyridine)7.55Doublet (d)1H
H-3' (Pyridine)7.34Triplet (t)1H
H-2, H-6 (Phenyl)7.55Multiplet2H
H-3, H-4, H-5 (Phenyl)7.42Multiplet3H
Methine-H5.50Singlet1H

Table 2: Predicted 13C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2' (Pyridine)155.0
C-6' (Pyridine)149.5
C-4' (Pyridine)137.0
C-1 (Phenyl)135.0
C-2, C-6 (Phenyl)129.0
C-4 (Phenyl)128.8
C-3, C-5 (Phenyl)128.0
C-5' (Pyridine)124.0
C-3' (Pyridine)121.0
Nitrile (CN)118.0
Methine-C45.0

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for aromatic compounds.

  • Concentration: For 1H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a more concentrated sample of 20-50 mg may be required for a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and lead to poor shimming and broad peaks, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

  • 1H NMR Parameters:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use an appropriate relaxation delay to ensure quantitative integration.

  • 13C NMR Parameters:

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Below is a DOT script visualizing the general workflow for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L M Peak Picking L->M N Chemical Shift Analysis M->N Q Structure Elucidation N->Q O Multiplicity Analysis (1H) O->Q P Integration Analysis (1H) P->Q

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Question: My aromatic signals in the 1H NMR spectrum are broad and poorly resolved. What could be the cause?

Answer: Broadening of aromatic signals can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp lines. Re-shimming the instrument can often resolve this issue.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity effects or intermolecular interactions. Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Compound Aggregation: At higher concentrations, aromatic molecules can stack, leading to broader signals. Trying a different solvent or acquiring the spectrum at an elevated temperature might disrupt these interactions.

Question: The integration of my aromatic protons in the 1H NMR spectrum is not accurate. Why is this happening?

Answer: Inaccurate integration can arise from:

  • Insufficient Relaxation Delay: Protons need to fully relax back to their equilibrium state between pulses for the signal intensity to be directly proportional to the number of protons. Increase the relaxation delay (d1) in your acquisition parameters. Aromatic protons often have longer relaxation times.

  • Overlapping Signals: If the aromatic signals are not well-resolved, it can be difficult to set the integration regions accurately.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction has been applied during data processing.

Question: I am having trouble assigning the signals for the pyridine (B92270) and phenyl rings. How can I differentiate them?

Answer: Differentiating between the pyridine and phenyl proton signals can be challenging due to their overlapping chemical shift ranges. Here are some strategies:

  • Chemical Shift Prediction: Use the predicted chemical shifts in Table 1 as a starting point. The protons on the pyridine ring, particularly H-6', are typically deshielded and appear at a higher chemical shift (further downfield) due to the electronegativity of the nitrogen atom.

  • Coupling Patterns: Analyze the splitting patterns (multiplicities). The pyridine ring will show characteristic doublet, triplet, and doublet of doublets patterns due to ortho, meta, and para couplings.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You can trace the connectivity within the pyridine ring and the phenyl ring separately.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the carbon signals first (the pyridine carbons will have different chemical shifts from the phenyl carbons), you can then assign the attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be very useful for confirming assignments and piecing together the structure.

Below is a DOT script illustrating the logical relationship in NMR spectral interpretation.

nmr_interpretation cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis A 1D NMR Spectra (1H and 13C) B Chemical Shift (Proton Environment) A->B C Integration (Proton Count) A->C D Multiplicity (Neighboring Protons) A->D E Number of Signals (Unique Carbons) A->E F Chemical Shift (Carbon Environment) A->F G 2D NMR Spectra (COSY, HSQC, HMBC) B->G H Structure Elucidation C->H D->G E->H F->G G->H

Caption: Logical workflow for the interpretation of 1D and 2D NMR spectra for structure elucidation.

Question: I don't see a signal for the nitrile carbon in my 13C NMR spectrum. Is this normal?

Answer: Yes, this can be a common issue. The nitrile carbon is a quaternary carbon (it has no attached protons), and it often has a long relaxation time. This can lead to a very weak signal that may be lost in the baseline noise. To observe the nitrile carbon signal, you can try the following:

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Increase the Relaxation Delay: A longer delay between pulses will allow the nitrile carbon to relax more fully, leading to a stronger signal.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can shorten the relaxation time of quaternary carbons and make them more easily observable. Use this with caution as it will cause line broadening for all signals.

Question: My baseline is rolling or distorted. How can I fix this?

Answer: A rolling baseline is often a data processing issue. Most NMR software packages have functions for automatic or manual baseline correction. Applying a polynomial baseline correction is a common solution. If the problem persists, it could be due to a very broad underlying signal from an impurity or the sample itself, or an issue with the initial data points of the FID (Free Induction Decay). Re-processing the spectrum with careful attention to the baseline correction parameters should resolve the issue.

Technical Support Center: Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Phenyl-2-(2-pyridyl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Unexpected Peaks in Your ¹H NMR Spectrum

Encountering unexpected signals in the ¹H NMR spectrum of your this compound sample can be a common issue. This guide will help you systematically identify the source of these impurities.

Logical Flow for Troubleshooting Unexpected NMR Peaks

Caption: A decision-making workflow for identifying unknown peaks in an NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons (Phenyl and Pyridyl): ~7.2-8.7 ppm (complex multiplet, 9H)

  • Methine Proton (-CH): ~5.5-6.0 ppm (singlet, 1H)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Aromatic Carbons: ~120-150 ppm

  • Nitrile Carbon (-CN): ~115-120 ppm

  • Methine Carbon (-CH): ~40-50 ppm

Q2: I see peaks in my ¹H NMR spectrum that don't correspond to the product. What could they be?

Unexpected peaks typically arise from residual solvents, unreacted starting materials, or reaction byproducts.

Table 1: Common Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃)

ImpurityTypeApproximate Chemical Shift (ppm)Multiplicity
TolueneSolvent7.1-7.3 (m), 2.3 (s)Multiplet, Singlet
Ethyl AcetateSolvent4.1 (q), 2.0 (s), 1.2 (t)Quartet, Singlet, Triplet
Diethyl EtherSolvent3.5 (q), 1.2 (t)Quartet, Triplet
DichloromethaneSolvent5.3 (s)Singlet
AcetoneSolvent2.17 (s)Singlet
WaterContaminant~1.56 (s, broad)Singlet
Phenylacetonitrile (B145931)Starting Material~7.3 (m), 3.7 (s)Multiplet, Singlet
2-ChloropyridineStarting Material~7.3-8.4 (m)Multiplet
2-BromopyridineStarting Material~7.2-8.4 (m)Multiplet

Q3: My reaction seems to have low conversion. How can I identify unreacted starting materials in the NMR spectrum?

Compare the ¹H NMR spectrum of your product mixture to the known spectra of the starting materials.

Table 2: ¹H NMR Data for Starting Materials (in CDCl₃)

CompoundProtonApproximate Chemical Shift (ppm)Multiplicity
PhenylacetonitrilePhenyl-H~7.3m
-CH₂-~3.7s
2-ChloropyridinePyridyl-H~7.3-8.4m
2-BromopyridinePyridyl-H~7.2-8.4m

The presence of a singlet around 3.7 ppm would strongly suggest remaining phenylacetonitrile. Signals in the 7.2-8.4 ppm region that do not correspond to the product's aromatic signals could indicate the presence of unreacted 2-halopyridine.

Q4: I suspect a byproduct was formed. What are the likely side reactions and their products?

A common side reaction in the synthesis of this compound is dialkylation, where the product anion reacts with another molecule of the 2-halopyridine.

  • Dialkylation: The formation of a 2,2-disubstituted byproduct is a common side reaction. This can be mitigated by careful control of stoichiometry, using a 1:1 ratio or a slight excess of phenylacetonitrile to the alkylating agent.[1]

Another potential impurity is the hydrolysis of the nitrile group to an amide, forming 2-phenyl-2-(2-pyridyl)acetamide, especially during workup or purification.

Q5: I see a broad peak in my spectrum. What could it be?

A broad peak can have several origins:

  • Water: A broad singlet, typically around 1.56 ppm in CDCl₃, is often due to residual water.

  • -OH or -NH Protons: If your sample has hydrolyzed to the amide, the -NH₂ protons could appear as a broad signal. A D₂O shake will cause these peaks to disappear.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all peaks.

  • Poor Shimming: If all peaks are broad, the NMR spectrometer may need to be shimmed.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

  • Glassware: Ensure your NMR tube and any glassware used for sample transfer are clean and dry to avoid contamination.

  • Sample Weighing: Accurately weigh 5-25 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.

  • Transfer: Carefully transfer the solution to a clean 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

  • Labeling: Label the NMR tube clearly.

Experimental Workflow for NMR Sample Preparation

NMR_Sample_Prep Start Start: Clean & Dry Glassware Weigh_Sample Weigh 5-25 mg of Sample Start->Weigh_Sample Add_Solvent Add 0.6-0.7 mL of Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve Ensure Complete Dissolution Add_Solvent->Dissolve Filter Filter if Particulates are Present Dissolve->Filter Transfer Transfer to NMR Tube Dissolve->Transfer No particulates Filter->Transfer Yes Cap_Label Cap and Label NMR Tube Transfer->Cap_Label Analyze Ready for NMR Analysis Cap_Label->Analyze

Caption: A step-by-step workflow for preparing a sample for NMR analysis.

Protocol 2: D₂O Shake for Identification of Exchangeable Protons (e.g., -OH, -NH)

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube containing your sample.

  • Shake: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like those from water or amide N-H) will decrease in intensity or disappear completely in the second spectrum.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(2-pyridyl)acetonitrile and encountering issues during mass spectrometry analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the mass spectrometric analysis of this compound.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
No molecular ion peak ([M]⁺) is observed or the peak is very weak. The molecule is highly susceptible to fragmentation under the ionization conditions used.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). - If using EI, lower the ionization energy.
Poor signal intensity or no signal at all. - The compound may not be sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS). - Incompatibility with the chosen solvent or mobile phase. - The concentration of the analyte is too low.- Consider using a direct insertion probe for solid samples in EI-MS. - For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure the compound is soluble in the mobile phase. Good solubility is reported in DMF and DMSO.[1] - Prepare a more concentrated sample solution.
Presence of unexpected peaks in the mass spectrum. - Contamination from solvents, glassware, or the sample itself. - In-source fragmentation or rearrangement reactions.- Run a blank analysis of the solvent to identify contaminant peaks. - Ensure all glassware is meticulously cleaned. - Purify the sample using appropriate chromatographic techniques.
Fragment ions do not match the expected pattern. - The ionization energy is too high, leading to excessive fragmentation. - The instrument is not properly calibrated. - Isomeric impurities may be present.- Reduce the ionization energy to favor the formation of more structurally informative fragments. - Calibrate the mass spectrometer using a known standard. - Verify the purity of the sample using other analytical methods like NMR or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula of this compound is C₁₃H₁₀N₂.[1] This gives it a molecular weight of approximately 194.23 g/mol .[2][3] The exact mass is 194.0844.[3]

Q2: What is the theoretical fragmentation pattern of this compound under Electron Ionization (EI)?

Predicted Fragmentation Pattern of this compound

m/z ValueProposed Fragment IonFormulaNotes
194[C₁₃H₁₀N₂]⁺Molecular Ion ([M]⁺)The parent molecule with one electron removed.
193[C₁₃H₉N₂]⁺[M-H]⁺Loss of a hydrogen radical from the benzylic position.
167[C₁₂H₉N]⁺[M-HCN]⁺Loss of hydrogen cyanide from the [M-H]⁺ ion.
117[C₈H₇N]⁺[M-C₆H₅]⁺Cleavage of the phenyl group, leaving the pyridylacetonitrile cation.
91[C₆H₅N]⁺[M-C₇H₅N]⁺Cleavage of the pyridyl group, leaving the phenylacetonitrile (B145931) cation.
78[C₅H₄N]⁺Pyridyl cationThe 2-pyridyl ring fragment.
77[C₆H₅]⁺Phenyl cationThe phenyl ring fragment.[5]

Q3: Which ionization technique is most suitable for the analysis of this compound?

A3: The choice of ionization technique depends on the desired information. For detailed structural elucidation through fragmentation, Electron Ionization (EI) is often used. However, if the primary goal is to determine the molecular weight and the compound proves to be unstable under EI, softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more appropriate to ensure the observation of the molecular ion.

Q4: How can I confirm the identity of the fragments?

A4: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the fragment ions, which allows for the calculation of their elemental composition. Additionally, tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrument Parameters (Example):

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Mode: Splitless

  • GC Column:

    • Type: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

    • Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 10 minutes

  • Carrier Gas:

    • Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer (EI Source):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the theoretical pattern for structural confirmation.

Visualizations

Fragmentation_Pathway M [C₁₃H₁₀N₂]⁺· m/z = 194 Molecular Ion M_H [C₁₃H₉N₂]⁺ m/z = 193 M->M_H - H· M_Ph [C₇H₅N₂]⁺ m/z = 117 M->M_Ph - C₆H₅· Ph [C₆H₅]⁺ m/z = 77 M->Ph - C₇H₅N₂· Py [C₅H₄N]⁺ m/z = 78 M->Py - C₈H₆N· M_HCN [C₁₂H₉N]⁺ m/z = 167 M_H->M_HCN - HCN M_Py [C₇H₅N]⁺· m/z = 91

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

References

Stability issues and storage conditions for 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-Phenyl-2-(2-pyridyl)acetonitrile for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C.[1] Some suppliers also suggest refrigeration at 2-8°C or 4°C for shorter periods.[2] The compound should be kept in a tightly sealed container in a dry environment.[3]

Q2: How long can I store this compound?

A2: When stored at -20°C, this compound has been reported to be stable for at least 4 years.[1]

Q3: Is this compound sensitive to light?

Q4: How should I handle the compound upon receiving it?

A4: The compound is typically shipped at room temperature.[1] Upon receipt, it is best practice to store it under the recommended refrigerated or frozen conditions, especially if it will not be used immediately.

Q5: What are the known incompatibilities for this compound?

A5: Specific incompatibility data is limited. However, as a nitrile, it may be susceptible to hydrolysis under strong acidic or basic conditions. Studies on related pyridyl-2-acetonitrile derivatives have shown that alkaline conditions can lead to hydrolysis of the nitrile group to form the corresponding amide.[4] Therefore, exposure to strong acids and bases should be avoided.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been consistently stored at the recommended temperature (-20°C for long-term) in a tightly sealed, dry, and light-protected container.
Repeated freeze-thaw cycles of solutions.Aliquot the compound into smaller, single-use vials upon initial preparation to avoid repeated temperature fluctuations.
Contamination of stock solution.Use sterile techniques and high-purity solvents when preparing solutions. Prepare fresh solutions if contamination is suspected.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound.This could indicate the formation of degradation products. Consider potential hydrolysis, particularly if the compound has been exposed to basic or strongly acidic conditions. The nitrile group may hydrolyze to an amide.
Reaction with solvent or other components in the formulation.Ensure the compound is soluble and stable in the chosen solvent system. Check for any potential reactivity with other excipients in your formulation.
Change in physical appearance of the solid compound (e.g., color change, clumping). Absorption of moisture or degradation.The compound is a solid that can range from white to off-white.[3] A significant change in color or texture could indicate instability. Ensure the container is always tightly sealed to prevent moisture uptake.

Storage Conditions Summary

Parameter Condition Reference
Long-Term Storage Temperature -20°C[1]
Short-Term Storage Temperature 2-8°C or Room Temperature (sealed, dry)[3]
Container Tightly sealed[5]
Environment Dry / Sealed in dry[3]
Light Protect from lightGeneral best practice
Reported Stability ≥ 4 years at -20°C[1]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6] This protocol provides a general framework that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a set time.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined duration. Run a dark control in parallel.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Forced Degradation cluster_analysis Analysis & Interpretation cluster_outcome Outcome A Define Stability Study Goals B Review Literature for Known Instabilities A->B C Prepare High-Purity Compound & Reagents B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation (e.g., H2O2) C->F G Thermal Stress C->G H Photolytic Stress C->H I Develop Stability-Indicating Analytical Method (e.g., HPLC) C->I J Analyze Stressed Samples D->J E->J F->J G->J H->J I->J K Identify & Quantify Degradants J->K L Elucidate Degradation Pathways K->L M Establish Recommended Storage Conditions L->M N Define Shelf-Life M->N

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathway under Basic Conditions

Degradation_Pathway Compound This compound (Nitrile Group: -C≡N) Condition Alkaline Hydrolysis (e.g., NaOH) Compound->Condition Product 2-Phenyl-2-(2-pyridyl)acetamide (Amide Group: -CONH2) Condition->Product

Caption: Potential hydrolysis of the nitrile group to an amide.

References

Overcoming challenges in the C-H activation of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the C-H activation of 2-Phenyl-2-(2-pyridyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the pyridyl group in the C-H activation of this compound?

A1: The pyridyl group primarily functions as a directing group. The nitrogen atom of the pyridine (B92270) ring coordinates to the transition metal catalyst, bringing the catalytic center in close proximity to the ortho C-H bonds of the phenyl ring. This chelation-assisted strategy facilitates the selective cleavage and functionalization of these otherwise inert C-H bonds.

Q2: Which C-H bond is preferentially activated in this compound?

A2: In transition metal-catalyzed reactions, the ortho C-H bonds of the phenyl ring are preferentially activated due to the directing effect of the pyridyl group. However, the benzylic C-H bond at the carbon connecting the phenyl, pyridyl, and nitrile groups is also susceptible to activation or deprotonation, especially under basic conditions, which can lead to side reactions.

Q3: Can the nitrile group interfere with the C-H activation reaction?

A3: Yes, the nitrile group can potentially interfere with the reaction in several ways. It is a weakly coordinating group and can compete with the pyridyl nitrogen for binding to the metal center, which may inhibit the desired catalytic cycle. Additionally, under certain conditions, the nitrile group itself can undergo reactions, such as hydrolysis or addition of nucleophiles. Careful selection of the catalyst and reaction conditions is crucial to minimize these interferences.

Q4: What are the most common transition metal catalysts used for the C-H activation of 2-phenylpyridine (B120327) and related substrates?

A4: Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) complexes are the most commonly employed catalysts for the C-H activation of 2-phenylpyridine and its derivatives. Each metal offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the C-H activation of this compound.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows poor or no conversion of this compound. What are the likely causes and how can I resolve this?

Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow this guide to troubleshoot the issue.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents If catalyst is active sub_catalyst1 Catalyst Activity: - Use fresh catalyst. - Ensure proper storage. catalyst->sub_catalyst1 sub_catalyst2 Catalyst Loading: - Increase loading incrementally. catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents1 Solvent/Additives: - Use anhydrous solvent. - Check purity of additives. reagents->sub_reagents1 substrate Assess Substrate Purity conditions->substrate If conditions are optimized sub_conditions1 Temperature: - Gradually increase temperature. conditions->sub_conditions1 sub_conditions2 Reaction Time: - Extend reaction time. conditions->sub_conditions2 solution Problem Resolved substrate->solution If substrate is pure sub_substrate1 Purity: - Purify starting material. - Check for impurities. substrate->sub_substrate1 selectivity outcome Reaction Outcome (Selectivity) catalyst Catalyst Choice (Pd, Rh, Ru) outcome->catalyst directing_group Directing Group (Pyridyl) outcome->directing_group substrate_electronics Substrate Electronics (Phenyl Ring Substituents) outcome->substrate_electronics benzylic_ch Benzylic C-H Acidity outcome->benzylic_ch sterics Steric Hindrance outcome->sterics catalyst->directing_group substrate_electronics->benzylic_ch

Improving the efficiency of catalytic reactions using 2-Phenyl-2-(2-pyridyl)acetonitrile ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Phenyl-2-(2-pyridyl)acetonitrile and its derivatives as ligands to enhance the efficiency of catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound featuring a nitrile group and a chiral center flanked by a phenyl and a pyridin-2-yl ring.[1] Its structure allows it to act as a versatile bidentate ligand in transition metal catalysis, coordinating to a metal center through the nitrogen of the pyridine (B92270) ring and potentially the nitrile group or a carbanion.[1] It is also a valuable precursor for constructing diverse heterocyclic molecules for pharmaceutical research.[1]

Q2: What are the primary applications of this ligand in catalysis?

A2: The primary application is in transition metal catalysis, where it forms catalytically active complexes. The pyridine moiety often acts as a directing group, facilitating selective bond activation, such as C-H activation at the ortho-position of the phenyl ring.[1] These ligand-metal complexes are explored in various cross-coupling reactions, hydroxylations, and arylations.[2]

Q3: How does the pyridine nitrogen influence the catalytic reaction?

A3: The nitrogen atom of the pyridine ring is crucial. It acts as a Lewis base and a directing group, coordinating to the metal catalyst to form a stable cyclometalated intermediate (a palladacycle in the case of palladium catalysis).[1][2] This chelation-assisted pathway brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization.[1][2] However, this strong coordination can also lead to catalyst poisoning if not properly managed.[3]

Q4: What are the key physical and chemical properties of this compound?

A4: Key properties of the ligand are summarized in the table below. It is a solid at room temperature and should be handled with care as it is toxic if swallowed, in contact with skin, or inhaled.[1][4]

Q5: How is this compound synthesized?

A5: A common method for its synthesis is the nucleophilic substitution reaction between a phenylacetonitrile (B145931) carbanion and a 2-halopyridine (e.g., 2-bromopyridine).[1][5] The reaction typically involves a strong base like sodium amide in an anhydrous solvent such as toluene (B28343).[5] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound ligands in catalytic reactions.

Issue 1: Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?

    • A: Catalyst Deactivation/Poisoning: The pyridine nitrogen can bind too strongly to the metal center, forming a stable, inactive complex that halts the catalytic cycle.[3] This is a primary cause of failure in reactions involving pyridine-containing molecules.

    • A: Poor Catalyst Activity: The chosen catalyst precursor or ligand-to-metal ratio may not be optimal for generating the active catalytic species. The reaction conditions (temperature, solvent) might also be unsuitable.[6]

    • A: Presence of Impurities: Water or oxygen can be detrimental. Moisture can lead to side reactions like hydrodehalogenation or protodeboronation (in Suzuki couplings), while oxygen can cause oxidative degradation of the catalyst or reagents.[7] Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere.[7]

Issue 2: Catalyst Decomposition

  • Q: I observe the formation of a black precipitate (e.g., palladium black) in my reaction vessel. What does this mean?

    • A: Formation of palladium black is a clear sign of catalyst decomposition and deactivation. [7] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution.

    • A: Causes: High reaction temperatures can accelerate decomposition.[7] Additionally, if the catalytic turnover is slow (which can be exacerbated by pyridine inhibition), the catalyst has more time to decompose. The ligand itself might also be degrading under the reaction conditions.[7]

    • A: Solutions: Try running the reaction at the lowest effective temperature.[7] Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos), which can stabilize the metal center and promote a faster catalytic cycle.[3][7]

Issue 3: Significant Side Reactions

  • Q: I am observing significant amounts of side products, such as homocoupling of my starting materials. How can I minimize this?

    • A: Homocoupling: This is often caused by the presence of oxygen. Improving the degassing procedure for the solvent and ensuring a strict inert atmosphere is critical.[7] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[7]

    • A: Hydrodehalogenation: This side reaction, where the aryl halide is reduced, is often caused by trace amounts of water. Ensure all reagents and solvents are anhydrous.[7] The choice of base can also influence this pathway; screening different bases may be necessary.[7]

Issue 4: Poor Regioselectivity

  • Q: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

    • A: Ligand Modification: The steric and electronic properties of the ligand are paramount for directing regioselectivity. The this compound ligand is designed to direct functionalization to the ortho-position of the phenyl ring. If other isomers are forming, it may indicate a competing, non-directed reaction pathway.

    • A: Reaction Parameters: Fine-tuning the reaction temperature and solvent can favor the formation of one regioisomer over another.[6] Lowering the temperature often increases selectivity.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.24 g/mol [8]
Appearance White to orange or green powder/crystal[1][8]
Melting Point 86.0 to 90.0 °C[1]
Boiling Point 322.3 °C at 760 mmHg
Purity >98.0% (GC)[8]
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][4]
CAS Number 5005-36-7[1]

Table 2: Summary of Troubleshooting Strategies for Common Catalytic Issues

IssuePotential CauseRecommended Solution(s)Reference(s)
Low/No Yield Catalyst poisoning by pyridine nitrogenUse bulky, electron-rich phosphine co-ligands (e.g., XPhos, SPhos) to sterically hinder pyridine coordination and promote faster catalysis.[3][7]
Water/Oxygen contaminationUse scrupulously dry solvents and reagents; perform rigorous degassing and maintain a strict inert atmosphere (Argon/Nitrogen).[7]
Catalyst Decomposition High reaction temperatureRun the reaction at the lowest temperature that allows for efficient conversion.[7]
Ligand instabilityConsider more robust co-ligands, such as N-heterocyclic carbenes (NHCs).[7]
Side Reactions Homocoupling (e.g., Suzuki)Improve inert atmosphere techniques. Consider using a direct Pd(0) source.[7]
HydrodehalogenationEnsure anhydrous conditions. Screen different bases (e.g., NaOtBu vs. K₃PO₄).[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile.[5]

  • Materials:

    • Phenylacetonitrile (46.8 g, 0.40 mol)

    • Powdered sodium amide (31.2 g, 0.80 mol)

    • Dry toluene (300 ml total)

    • 2-Bromopyridine (B144113) (63.6 g, 0.40 mol)

    • Water, 6 N Hydrochloric acid, 50% Sodium hydroxide (B78521), Ether, Sodium sulfate

  • Procedure:

    • Setup: Equip an oven-dried, 2-liter, three-neck round-bottom flask with a dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium hydroxide tube.

    • Carbanion Formation: Add powdered sodium amide to 200 ml of dry toluene in the flask. While stirring, add phenylacetonitrile dropwise, maintaining the temperature between 30-35°C using an ice bath for cooling.

    • After the addition is complete, slowly heat the mixture to reflux and maintain reflux for 4.5 hours with continuous stirring.

    • Coupling Reaction: Cool the mixture slightly. Add a solution of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring and refluxing for an additional 3 hours.

    • Workup: Cool the reaction mixture to 25°C. Cautiously add approximately 300 ml of water, initially very slowly, to quench the reaction.

    • Separate the phases. Extract the aqueous layer with toluene. Combine the organic layers and extract with several portions of cold 6 N hydrochloric acid.

    • Basify the acidic extracts with 50% sodium hydroxide solution, ensuring the mixture is kept cool with an ice bath.

    • Extract the basic aqueous layer with ether. Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Distill the residue under vacuum. The product should crystallize upon cooling. Recrystallize from isopropyl ether to obtain the purified product. (Reported yield: 54%; m.p. 87-88.5°C).[5]

Protocol 2: General Procedure for a Palladium-Catalyzed C-H Arylation

This is a generalized protocol for a pyridyl-directed C-H activation/arylation reaction. Optimization for specific substrates is required.

  • Materials:

    • This compound derivative (1.0 equiv)

    • Aryl halide (e.g., Aryl bromide) (1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the this compound derivative, the aryl halide, the base, and the palladium catalyst.

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired arylated product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Oven-dry glassware p2 Weigh reagents under inert atmosphere p1->p2 r1 Assemble reaction under Ar/N2 p2->r1 p3 Prepare anhydrous, degassed solvents r2 Add solvent & reagents p3->r2 r1->r2 r3 Heat and stir for 12-24h r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Quench reaction & cool to RT r4->w1 w2 Liquid-liquid extraction w1->w2 w3 Dry & concentrate w2->w3 w4 Column chromatography w3->w4 a1 Characterize product (NMR, MS, etc.) w4->a1 a2 Calculate yield a1->a2

Caption: General experimental workflow for a catalytic cross-coupling reaction.

reaction_mechanism cluster_cycle Catalytic Cycle A Pd(II) Precatalyst B Chelation & C-H Activation (Palladacycle Intermediate) A->B Ligand C Oxidative Addition (Pd(IV) Intermediate) B->C Ar-X D Reductive Elimination C->D E Active Pd(II) Catalyst D->E Product Ar-Functionalized Product D->Product E->B another Ligand Ligand Pyridyl Ligand + Aryl Halide

Caption: Plausible mechanism for Pd-catalyzed C-H activation.[2]

troubleshooting_workflow start Low or No Yield in Catalytic Reaction check_catalyst Observe Pd Black Precipitate? start->check_catalyst check_sm Starting Materials Consumed (TLC/LCMS)? check_catalyst->check_sm No sol_decomp Primary Issue: Catalyst Decomposition - Lower reaction temp - Use robust co-ligand (NHC) check_catalyst->sol_decomp Yes sol_poison Primary Issue: Catalyst Poisoning - Use bulky co-ligand (XPhos) - Screen different bases/solvents check_sm->sol_poison No sol_conditions Primary Issue: Reaction Conditions - Check reagent purity - Ensure anhydrous/inert setup - Increase temperature/time check_sm->sol_conditions Yes

Caption: Troubleshooting decision tree for failed catalytic reactions.

References

Preventing polymerization during the synthesis of pyridylacetonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, particularly unwanted polymerization, during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is rapidly turning into a thick, unworkable sludge or solid. What is happening?

A1: This is a classic sign of uncontrolled polymerization. Pyridylacetonitriles are often synthesized from vinylpyridine precursors or intermediates which are highly susceptible to polymerization.[1] This process involves the rapid, chain-reaction linking of monomer units, resulting in high molecular weight polymers that precipitate from the solution or dramatically increase its viscosity. The reaction is often exothermic, which can further accelerate polymerization if not properly controlled.[2]

Q2: What are the primary causes of this unwanted polymerization?

A2: Polymerization of vinylpyridines and related precursors is typically a free-radical chain reaction.[3] It can be initiated by several factors:

  • Heat: Higher reaction temperatures increase the rate of spontaneous radical formation and propagation.[4]

  • Impurities: Peroxides, often formed by exposure of solvents or reagents to air, are potent radical initiators.[1]

  • Oxygen: Molecular oxygen can react with other components to form initiating radical species.

  • Light: UV light can provide the energy to initiate radical formation.

  • Catalysts: Certain metal catalysts or acidic conditions can inadvertently promote polymerization pathways.

Q3: How can I effectively prevent polymerization during my synthesis?

A3: A multi-faceted approach is essential for preventing polymerization:

  • Low Reaction Temperature: Maintaining a low temperature is the most critical factor. Cationic or anionic polymerizations are often conducted at very low temperatures (e.g., -78 °C to 0 °C) to control the reaction.[5][6] For other mechanisms, keeping the temperature below 25-30°C is a good starting point.[4]

  • Use of Inhibitors: Add a radical inhibitor to the reaction mixture. These compounds "quench" radical species as they form, terminating the polymerization chain reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.

  • Pure Reagents: Use purified reagents and solvents that are free of peroxides. Test solvents for peroxides before use.

Q4: What are the recommended inhibitors and at what concentration should they be used?

A4: Phenolic inhibitors and stable free radicals are commonly used to prevent the polymerization of vinyl monomers. The choice and concentration depend on the specific reaction conditions.

  • Phenolic Inhibitors: Compounds like 4-methoxyphenol (B1676288) (MEHQ) or butylated hydroxytoluene (BHT) are effective. They work by donating a hydrogen atom to the growing polymer radical, creating a non-reactive species.

  • Stable Free Radicals: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) is a highly efficient radical scavenger that reversibly or irreversibly terminates growing polymer chains.[7]

A typical starting concentration for these inhibitors is in the range of 100-1000 ppm relative to the monomer.

Troubleshooting Guide: Polymerization Issues

Symptom Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies shortly after initiation. Runaway Polymerization: Reaction temperature is too high, leading to an uncontrolled exothermic process.Immediate Action: If safe, quench the reaction in an ice bath. Prevention: - Maintain strict temperature control using an ice bath or cryostat.[2] - Add reagents slowly and portion-wise to manage heat generation.[2] - Ensure a suitable inhibitor is present from the start.
Low yield of desired pyridylacetonitrile with significant insoluble material. Gradual Polymerization: Presence of low-level initiators (e.g., peroxides in solvents) or lack of an effective inhibitor.Prevention: - Purify solvents and liquid reagents by passing them through activated alumina (B75360) to remove peroxides. - Conduct the reaction under a strict inert atmosphere (N₂ or Ar). - Increase the concentration of the radical inhibitor.
Product is isolated but is discolored and difficult to purify. Partial Polymerization: Formation of oligomers (short polymer chains) that are soluble in the reaction mixture.Purification: - Attempt purification using column chromatography. Oligomers may have different retention factors. - Consider precipitation/crystallization techniques where the desired product crystallizes, leaving oligomers in the mother liquor.

Data Presentation: Inhibitor Effectiveness

The following table provides a qualitative and quantitative overview of common inhibitors used for preventing radical polymerization of vinyl monomers, which is analogous to the challenges faced in pyridylacetonitrile synthesis.

InhibitorChemical ClassTypical Concentration (ppm)Mechanism of ActionKey Considerations
4-Methoxyphenol (MEHQ) Phenolic100 - 500Hydrogen donor, chain terminationRequires oxygen to be fully effective; may not be suitable for strictly anaerobic conditions.
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Hydrogen donor, chain terminationWidely used, effective, and economical.
TEMPO Stable Radical50 - 200Radical scavenger, reversible cappingHighly effective, but can be more expensive. Functions well in anaerobic conditions.[7]
Phenothiazine Heterocyclic500 - 1000Electron donor, forms stable radical cationsVery effective at higher temperatures.

Experimental Protocols

Protocol: Synthesis of 2-(Pyridin-4-yl)acetonitrile via Cyanation (Illustrative Example with Anti-Polymerization Measures)

This protocol illustrates the key steps where anti-polymerization measures are critical. Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Solvents (e.g., THF, DMF) must be anhydrous and peroxide-free. Test for peroxides before use and purify if necessary.

  • The vinylpyridine starting material should be stored cold and ideally passed through a short column of basic alumina immediately before use to remove any storage inhibitors and polymers.

2. Reaction Setup:

  • Assemble the reaction flask under a positive pressure of nitrogen.

  • Add the anhydrous solvent and the chosen radical inhibitor (e.g., TEMPO, 100 ppm) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-salt bath.

3. Reaction Execution:

  • Slowly add the purified vinylpyridine precursor to the cooled, stirred solvent containing the inhibitor.

  • In a separate flask, prepare the cyanide source (e.g., TMSCN with a catalytic amount of a Lewis acid).

  • Add the cyanide reagent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) to maintain a low concentration of the reactive species and control the exotherm.

  • Monitor the internal temperature of the reaction flask continuously. Do not allow it to rise significantly.

  • Allow the reaction to stir at the low temperature until TLC or LC-MS analysis indicates completion.

4. Work-up and Purification:

  • Quench the reaction at low temperature by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure at low temperature to avoid polymerization of any unreacted starting material.

  • Purify the crude product promptly using column chromatography or crystallization.

Visualizations

Polymerization and Inhibition Mechanisms

Polymerization_Pathway cluster_0 Uncontrolled Polymerization cluster_1 Controlled Reaction with Inhibitor Monomer Vinylpyridine Monomer ActiveMonomer Active Monomer (R-M•) Initiator Radical Initiator (R•) Initiator->Monomer Initiation GrowingChain Growing Polymer Chain (R-M(n)•) ActiveMonomer->GrowingChain Propagation GrowingChain->GrowingChain + Monomer Polymer Polymer (Solid/Sludge) GrowingChain->Polymer GrowingChain_Inhib Growing Polymer Chain (R-M(n)•) TerminatedChain Terminated Chain (R-M(n)-H) GrowingChain_Inhib->TerminatedChain Termination Inhibitor Inhibitor (InH) Inhibitor->TerminatedChain InactiveRadical Inactive Radical (In•)

Caption: Uncontrolled vs. Inhibited Polymerization Pathways.

Experimental_Workflow start Start prep 1. Prepare Dry Glassware & Anhydrous/Peroxide-Free Solvents start->prep inhibit_add 2. Add Solvent & Inhibitor to Flask Under N2 prep->inhibit_add temp_control 3. Cool Reaction to 0°C inhibit_add->temp_control reagent_add 4. Purify Vinyl Precursor (Remove Storage Inhibitor) temp_control->reagent_add slow_add 5. Add Purified Precursor Slowly reagent_add->slow_add reaction 6. Add Cyanide Source Dropwise (Maintain Low Temperature) slow_add->reaction monitor 7. Monitor Reaction by TLC/LC-MS reaction->monitor quench 8. Quench Reaction at Low Temp monitor->quench workup 9. Aqueous Work-up & Extraction quench->workup purify 10. Purify Product Promptly (Chromatography/Crystallization) workup->purify end End purify->end

Caption: Experimental workflow with critical anti-polymerization steps.

Logical_Relationship cluster_Factors Factors Promoting Polymerization cluster_Prevention Preventative Measures cluster_Outcome Desired Outcome Heat High Temperature LowTemp Low Temperature Control Heat->LowTemp Success High Yield of Pyridylacetonitrile Heat->Success Leads to Failure Oxygen Oxygen / Peroxides Inert Inert Atmosphere (N2/Ar) Oxygen->Inert Oxygen->Success Leads to Failure Concentration High Monomer Conc. SlowAddition Slow Reagent Addition Concentration->SlowAddition Concentration->Success Leads to Failure LowTemp->Success Inhibitor Radical Inhibitor Inhibitor->Success Inert->Success SlowAddition->Success

Caption: Key factors influencing the success of the synthesis.

References

Managing temperature control in the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

This guide provides troubleshooting advice and answers to frequently asked questions regarding the temperature control management during the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete Deprotonation: The initial deprotonation of phenylacetonitrile (B145931) is crucial. If the temperature is too low, the reaction with the base (e.g., sodium amide) may be sluggish.Ensure the reaction mixture reaches the recommended temperature for the deprotonation step. For instance, when using sodium amide, a gentle warming to 30-35°C may be necessary to initiate the reaction.
Side Reactions: Elevated temperatures during the addition of 2-bromopyridine (B144113) can lead to the formation of undesired byproducts.Maintain strict temperature control during the addition of the electrophile. Use an ice bath to manage the exothermic nature of the reaction and keep the temperature within the specified range (e.g., 30-35°C).
Reagent Decomposition: The reagents, particularly the strong base, might be sensitive to high temperatures and could decompose if the reaction overheats.Monitor the internal reaction temperature closely. For highly exothermic steps, consider a slower addition rate of the reagents.
Formation of Impurities/Side Products Over-alkylation: If the temperature is too high during the alkylation step, there is a risk of multiple alkylations on the phenylacetonitrile.Adhere to the recommended temperature for the addition of 2-bromopyridine. A controlled, lower temperature will favor the desired mono-alkylation.
Polymerization: Phenylacetonitrile and other reagents can potentially polymerize at elevated temperatures, especially in the presence of a strong base.Avoid localized overheating. Ensure efficient stirring and adequate cooling throughout the reaction.
Reaction Runaway/Exotherm Rapid Reagent Addition: Adding reagents too quickly, especially in an exothermic step, can lead to a rapid increase in temperature that is difficult to control.Add reagents dropwise, particularly during the initial deprotonation and the subsequent alkylation. Use a dropping funnel for controlled addition.
Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the reaction.Ensure the cooling bath (e.g., ice-water) is well-maintained and provides adequate cooling capacity for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation of phenylacetonitrile with sodium amide?

A1: The reaction temperature should be carefully controlled. A common procedure suggests maintaining the temperature between 30-35°C during the dropwise addition of phenylacetonitrile to the sodium amide suspension.[1] This temperature range is a balance between ensuring the reaction proceeds at a reasonable rate and preventing side reactions.

Q2: How critical is temperature control during the addition of 2-bromopyridine?

A2: It is highly critical. The reaction between the phenylacetonitrile anion and 2-bromopyridine is exothermic. Uncontrolled addition or inadequate cooling can lead to a rise in temperature, which may result in the formation of impurities and a lower yield of the desired product. The addition should be done at a rate that maintains the refluxing of the solution without external heating, followed by a controlled reflux period.[1]

Q3: My reaction mixture turned dark brown/black. Is this normal, and is it related to temperature?

A3: While some color change is expected, a very dark coloration can indicate the formation of side products or decomposition. This can be caused by overheating. Ensure your cooling system is efficient and that the internal temperature of the reaction does not exceed the recommended limits.

Q4: Can I run the reaction at a lower temperature to avoid side reactions?

A4: While lower temperatures generally reduce the rate of side reactions, they also slow down the desired reaction. If the temperature is too low during the deprotonation step, the formation of the nucleophile may be incomplete, leading to a poor overall yield. It is crucial to follow the recommended temperature ranges for each step of the synthesis.

Q5: What are the signs of a runaway reaction, and what should I do?

A5: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in pressure, and vigorous boiling or fuming. In the event of a runaway reaction, the immediate priority is safety. If possible and safe to do so, remove the heating source (if any) and enhance cooling. Have appropriate fire suppression equipment ready. For highly exothermic reactions, it is prudent to have a secondary cooling bath on standby.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials:

  • Phenylacetonitrile (46.8 g, 0.40 mole)

  • Sodium amide (31.2 g, 0.80 mole)

  • 2-Bromopyridine (63.6 g, 0.40 mole)

  • Dry toluene (B28343) (300 ml)

  • Water

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Sodium sulfate

  • Isopropyl ether

Equipment:

  • 2-liter, three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Condenser with sodium hydroxide protection

  • Ice bath

Procedure:

  • Preparation: In an oven-dried, 2-liter, three-neck round-bottom flask, suspend powdered sodium amide (31.2 g) in 200 ml of dry toluene. Equip the flask with a dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium hydroxide tube.

  • Deprotonation: Begin stirring the suspension and add phenylacetonitrile (46.8 g) dropwise from the dropping funnel. During the addition, maintain the internal temperature at 30°-35°C using an ice bath for cooling as needed.

  • Heating: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.

  • Alkylation: Add a solution of 2-bromopyridine (63.6 g) in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring and refluxing for an additional 3 hours.

  • Workup:

    • Cool the reaction mixture to 25°C.

    • Cautiously add approximately 300 ml of water.

    • Separate the phases and extract the toluene layer with about 150 ml of water.

    • Extract the toluene layer with several portions of cold 6 N hydrochloric acid.

    • Basify the acidic extracts with 50% sodium hydroxide solution while cooling.

    • Extract the basic aqueous layer with ether.

    • Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Distill the residue under vacuum. The product will crystallize upon cooling. Recrystallize from isopropyl ether to obtain this compound.

Quantitative Data Summary

ParameterValueReference
Reactants
Phenylacetonitrile0.40 mole[1]
Sodium Amide0.80 mole[1]
2-Bromopyridine0.40 mole[1]
Reaction Conditions
Deprotonation Temperature30-35°C[1]
Reflux Time (post-deprotonation)4.5 hours[1]
Reflux Time (post-alkylation)3 hours[1]
Product Information
Yield54%[1]
Boiling Point134-136°C / 0.07 mmHg[1]
Melting Point87-88.5°C[1]

Troubleshooting Workflow

Temperature_Troubleshooting start Start: Temperature Issue Suspected sub_node_low_yield Low Yield or Incomplete Reaction start->sub_node_low_yield sub_node_impurities High Impurity Profile start->sub_node_impurities check_temp Is reaction temperature within the 30-35°C range during initial addition? temp_low Temperature Too Low check_temp->temp_low No temp_high Temperature Too High check_temp->temp_high Yes, but exceeds 35°C during reflux sub_node_low_yield->check_temp sub_node_impurities->check_temp action_increase_temp Action: - Gradually warm to 30°C. - Monitor for reaction initiation. temp_low->action_increase_temp action_decrease_temp Action: - Slow down reagent addition. - Improve cooling efficiency. temp_high->action_decrease_temp outcome_yield Outcome: Improved Yield action_increase_temp->outcome_yield outcome_purity Outcome: Improved Purity action_decrease_temp->outcome_purity

Caption: Troubleshooting workflow for temperature control in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. 2-Phenyl-2-(2-pyridyl)acetonitrile is a valuable building block and a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and reaction conditions to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Routes

The synthesis of this compound is typically achieved through the nucleophilic substitution of a 2-halopyridine with phenylacetonitrile (B145931) in the presence of a strong base. The two routes compared here utilize different halogenated pyridine (B92270) precursors, leading to significant differences in yield and potentially in reaction scalability and cost-effectiveness.

ParameterRoute 1: From 2-Bromopyridine (B144113)Route 2: From 2-Chloropyridine (B119429)
Starting Materials Phenylacetonitrile, 2-BromopyridinePhenylacetonitrile, 2-Chloropyridine
Base Sodium Amide (NaNH₂)Sodium Amide (NaNH₂)
Solvent Toluene (B28343)Toluene
Reaction Temperature 30-35°C (initial), then refluxBelow 30°C, then ambient
Reaction Time 7.5 hours16 hours
Yield 54%90%

Experimental Protocols

Route 1: Synthesis from Phenylacetonitrile and 2-Bromopyridine

This method involves the reaction of phenylacetonitrile with 2-bromopyridine using sodium amide as a base in toluene.

Procedure: A suspension of powdered sodium amide (31.2 g, 0.80 mole) in 200 ml of dry toluene is prepared in a 2-liter, three-neck round-bottom flask. Phenylacetonitrile (46.8 g, 0.40 mole) is added dropwise while maintaining the temperature at 30-35°C with ice bath cooling. The mixture is then slowly brought to reflux and maintained for 4.5 hours with continuous stirring. A solution of 2-bromopyridine (63.6 g, 0.40 mole) in 100 ml of toluene is added dropwise at a rate that maintains reflux. After the addition is complete, stirring and refluxing are continued for an additional 3 hours. The mixture is cooled to 25°C, and water (approx. 300 ml) is added cautiously. The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid. The acidic extracts are basified with 50% sodium hydroxide (B78521) with cooling and extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated. The residue is distilled to yield 41.7 g (54%) of this compound.[1]

Route 2: Synthesis from Phenylacetonitrile and 2-Chloropyridine

This alternative route utilizes the less reactive but more readily available 2-chloropyridine, surprisingly achieving a higher yield.

Procedure: A reactor is charged with 2-chloropyridine (172 g, 1.50 moles), benzyl (B1604629) cyanide (188 g, 1.576 moles), and toluene (0.59 L). Sodium amide powder (130 g, 3.00 moles) is added over a 1-hour period, ensuring the reaction temperature remains below 30°C. The reaction mixture is stirred for 16 hours at ambient temperature. Following this, the reaction is cooled to approximately 10°C and quenched with 0.52 L of water. Ethyl acetate (B1210297) (0.26 L) is added to dissolve the precipitated product. The organic layer is separated, washed once with 0.26 L of brine, and the solvent is removed on a rotary evaporator. Toluene (0.10 L) followed by hexanes (0.94 L) are added to the resulting residue. The slurry is filtered, and the filter cake is washed with hexanes (1.17 L) and dried to give 265 g of α-phenyl-α-pyridyl-(2)-acetonitrile as light brown crystals, corresponding to a 90% yield based on 2-chloropyridine.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the two synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 PA1 Phenylacetonitrile R1_intermediate Reaction PA1->R1_intermediate BP 2-Bromopyridine BP->R1_intermediate Base1 NaNH₂ Base1->R1_intermediate Base Solvent1 Toluene Solvent1->R1_intermediate Solvent Product1 This compound (54% Yield) R1_intermediate->Product1 PA2 Phenylacetonitrile R2_intermediate Reaction PA2->R2_intermediate CP 2-Chloropyridine CP->R2_intermediate Base2 NaNH₂ Base2->R2_intermediate Base Solvent2 Toluene Solvent2->R2_intermediate Solvent Product2 This compound (90% Yield) R2_intermediate->Product2

Caption: Comparison of two synthetic routes to this compound.

References

2-Phenyl-2-(2-pyridyl)acetonitrile vs. 2-phenyl-2-(4-pyridyl)acetonitrile in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is critical. The isomeric purity of these molecules can significantly influence their reactivity, biological activity, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of the synthesis of two constitutional isomers: 2-phenyl-2-(2-pyridyl)acetonitrile and 2-phenyl-2-(4-pyridyl)acetonitrile. While detailed experimental data for the synthesis of the 2-pyridyl isomer is available, a comparable, well-documented protocol for the 4-pyridyl isomer is not readily found in the surveyed literature. This guide will focus on the available synthetic protocol for the 2-pyridyl isomer and discuss potential synthetic strategies for its 4-pyridyl counterpart.

Synthetic Approach and Key Performance Metrics

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the deprotonation of phenylacetonitrile (B145931) to form a carbanion, which then attacks an electrophilic pyridine (B92270) ring, in this case, 2-bromopyridine (B144113). A detailed experimental protocol for this synthesis has been reported and is summarized below.

Table 1: Synthesis Data for this compound

ParameterValue
Starting Materials Phenylacetonitrile, 2-Bromopyridine, Sodium Amide
Solvent Toluene (B28343)
Reaction Time 7.5 hours (total)
Reaction Temperature 30-35°C (initial), Reflux
Yield 54%[1]
Melting Point 87-88.5°C[1]
Boiling Point 134-136°C at 0.07 mmHg[1]

A detailed, peer-reviewed synthesis protocol for 2-phenyl-2-(4-pyridyl)acetonitrile with comparable quantitative data could not be identified in the available literature. However, a patent describes the synthesis of the precursor, 2-(pyridin-4-yl)acetonitrile, from ethyl 2-cyano-2-(pyridin-4-yl)acetate with yields ranging from 81.5% to 92.6% depending on the reaction conditions. The subsequent phenylation of this intermediate would be required to obtain the target molecule.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Phenylacetonitrile (46.8 g, 0.40 mole)

  • Sodium amide (31.2 g, 0.80 mole)

  • 2-Bromopyridine (63.6 g, 0.40 mole)

  • Dry Toluene (300 ml)

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Sodium sulfate

Procedure:

  • A suspension of powdered sodium amide in dry toluene is prepared in a three-neck round-bottom flask.

  • Phenylacetonitrile is added dropwise to the suspension while maintaining the temperature at 30-35°C with ice bath cooling.

  • The mixture is then brought to reflux and maintained for 4.5 hours with continuous stirring.

  • A solution of 2-bromopyridine in toluene is added dropwise at a rate that maintains reflux.

  • After the addition is complete, the mixture is refluxed for an additional 3 hours.

  • The reaction mixture is cooled, and water is cautiously added.

  • The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid.

  • The acidic extracts are basified with 50% sodium hydroxide solution with cooling and extracted with ether.

  • The ether extract is washed with water, dried over sodium sulfate, and concentrated.

  • The residue is purified by distillation to yield this compound.

Visualizing the Synthesis

To better understand the workflow and the chemical transformation, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis A 1. Prepare suspension of NaNH2 in Toluene B 2. Add Phenylacetonitrile (30-35°C) A->B C 3. Reflux for 4.5 hours B->C D 4. Add 2-Bromopyridine in Toluene (reflux) C->D E 5. Reflux for 3 hours D->E F 6. Quench with Water E->F G 7. Phase Separation & Acid Extraction F->G H 8. Basification & Ether Extraction G->H I 9. Drying & Concentration H->I J 10. Distillation I->J

Caption: A step-by-step workflow for the synthesis of this compound.

G Reaction Scheme for this compound cluster_0 Phenylacetonitrile Product Phenylacetonitrile->Product + 2-Bromopyridine NaNH2, Toluene, Reflux 2-Bromopyridine

References

Comparative study of the anticonvulsant activity of 2-Phenyl-2-(2-pyridyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives. While the initial focus of this study was on 2-phenyl-2-(2-pyridyl)acetonitrile derivatives, the available quantitative data is most comprehensive for the structurally related acetamide (B32628) analogues. These compounds have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as a new class of broad-spectrum anticonvulsant agents. The data presented herein is derived from a study by Dawidowski et al., which systematically evaluated these compounds in established animal models of epilepsy.[1]

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy of the synthesized 2-aryl-2-(pyridin-2-yl)acetamide derivatives was evaluated in two standard preclinical models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test identifies agents that can raise the seizure threshold. Neurotoxicity was assessed using the rotarod test to measure motor impairment. The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are presented to allow for a comparative assessment of potency and safety.

CompoundPhenyl Ring SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)
1 Unsubstituted35.4> 100> 300
2 2-Fluoro42.1> 100> 300
3 3-Fluoro33.7> 100> 300
4 4-Fluoro68.9> 100> 300
5 2-Chloro55.3> 100> 300
6 3-Chloro48.9> 100> 300
7 4-Chloro89.1> 100> 300
8 2-Methyl45.8> 100> 300
9 3-Methyl41.2> 100> 300
10 4-Methyl77.6> 100> 300

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: After a specified pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The abolition of the tonic hind limb extension phase of the resulting seizure is considered the endpoint, indicating that the compound has prevented seizure spread.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify anticonvulsant compounds that can increase the seizure threshold and are potentially effective against absence and myoclonic seizures.

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

  • Chemoconvulsant Administration: Following a pre-treatment period, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered the endpoint, indicating protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Assay

This test is used to assess the potential motor impairment caused by the test compounds.

  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed is used.

  • Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Testing: After drug administration, the animals are placed on the rotarod at fixed time intervals, and their ability to maintain balance is observed.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the rotarod test, is calculated.

Mandatory Visualizations

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamide derivatives is attributed to their ability to block voltage-gated sodium channels.[1] This action reduces the hyperexcitability of neurons, a hallmark of epileptic seizures.

G cluster_0 Neuronal Membrane cluster_1 Cellular Events VGSC_open Voltage-Gated Sodium Channel (Open) Depolarization Neuronal Depolarization VGSC_open->Depolarization Leads to VGSC_inactive Voltage-Gated Sodium Channel (Inactive) Reduced_Excitability Reduced Neuronal Excitability VGSC_inactive->Reduced_Excitability Promotes Na_ion Na+ Ions Na_ion->VGSC_open Influx Derivative 2-Aryl-2-(pyridin-2-yl)acetamide Derivative Derivative->VGSC_inactive Binds and Stabilizes Action_Potential Action Potential Firing Depolarization->Action_Potential Initiates Seizure_Spread Seizure Propagation Action_Potential->Seizure_Spread Contributes to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in

Caption: Proposed mechanism of anticonvulsant action.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the preclinical screening of potential anticonvulsant compounds.

G cluster_0 In Vivo Screening cluster_1 Data Analysis cluster_2 Evaluation Start Compound Administration MES_Test Maximal Electroshock Seizure (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ_Test Rotarod_Test Rotarod (Neurotoxicity) Start->Rotarod_Test ED50_MES Calculate MES ED₅₀ MES_Test->ED50_MES ED50_scPTZ Calculate scPTZ ED₅₀ scPTZ_Test->ED50_scPTZ TD50 Calculate Rotarod TD₅₀ Rotarod_Test->TD50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis ED50_MES->SAR_Analysis ED50_scPTZ->SAR_Analysis TD50->SAR_Analysis

Caption: Workflow for preclinical anticonvulsant evaluation.

References

A Comparative Analysis of 2-Phenyl-2-(2-pyridyl)acetonitrile Derivatives and Phenytoin: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticonvulsant and neuroprotective efficacy of a class of novel compounds, 2-phenyl-2-(2-pyridyl)acetonitrile derivatives, with the established anti-epileptic drug, phenytoin (B1677684). While direct comparative studies on the acetonitrile (B52724) derivatives are limited, this guide draws upon extensive data from structurally analogous 2-aryl-2-(2-pyridyl)acetamides to offer valuable insights for researchers in the field of anticonvulsant drug discovery.

Executive Summary

Phenytoin has been a cornerstone in epilepsy treatment for decades, primarily acting by blocking voltage-gated sodium channels. However, its use is associated with a narrow therapeutic index and a range of side effects. The quest for safer and more effective anticonvulsants has led to the investigation of novel chemical scaffolds, including those containing a phenyl-pyridyl-acetonitrile or acetamide (B32628) moiety. This guide synthesizes preclinical data to compare the anticonvulsant potency and neurotoxicity of these emerging derivatives against phenytoin. Due to a lack of specific data for this compound derivatives, this comparison relies on a comprehensive study of their close structural analogs, 2-aryl-2-(pyridin-2-yl)acetamides. The findings suggest that certain derivatives exhibit a promising anticonvulsant profile, with some demonstrating a wider therapeutic window than phenytoin in preclinical models.

Anticonvulsant Efficacy: A Head-to-Head Comparison

The primary measure of anticonvulsant efficacy in preclinical studies is the median effective dose (ED50) in the Maximal Electroshock (MES) test, which is a well-validated model for generalized tonic-clonic seizures.

CompoundMES Test ED50 (mg/kg, i.p. in mice)Reference
Phenytoin 8.9 - 10.5[1][2]
2-phenyl-2-(pyridin-2-yl)acetamide (Compound 1a) 19.4Dawidowski et al., 2020
2-(2-fluorophenyl)-2-(pyridin-2-yl)acetamide (Compound 1b) 22.8Dawidowski et al., 2020
2-(3-fluorophenyl)-2-(pyridin-2-yl)acetamide (Compound 1c) 15.8Dawidowski et al., 2020
2-(3-chlorophenyl)-2-(pyridin-2-yl)acetamide (Compound 1e) 21.8Dawidowski et al., 2020
2-(3-bromophenyl)-2-(pyridin-2-yl)acetamide (Compound 1f) 15.6Dawidowski et al., 2020
2-(3-methylphenyl)-2-(pyridin-2-yl)acetamide (Compound 1g) 12.3Dawidowski et al., 2020

Data for 2-aryl-2-(pyridin-2-yl)acetamide derivatives are from Dawidowski, M., et al. (2020). "Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide." Bioorganic Chemistry, 100, 103717.

As the data indicates, several of the 2-aryl-2-(pyridin-2-yl)acetamide derivatives demonstrate potent anticonvulsant activity in the MES test, with some compounds, such as the 3-methylphenyl derivative (1g) and the 3-bromophenyl derivative (1f), exhibiting ED50 values approaching that of phenytoin.

Neurotoxicity and Therapeutic Index

A critical aspect of a potential anticonvulsant is its safety profile, often assessed by its neurotoxicity. The rotarod test is a standard method to evaluate motor impairment, with the median toxic dose (TD50) representing the dose at which 50% of animals exhibit motor deficits. The therapeutic index (TI), calculated as the ratio of TD50 to ED50, provides a measure of the drug's safety margin.

CompoundMES Test ED50 (mg/kg)Rotarod Test TD50 (mg/kg)Therapeutic Index (TI = TD50/ED50)Reference
Phenytoin ~9.7~35.4~3.6[1][2]
2-phenyl-2-(pyridin-2-yl)acetamide (1a) 19.4148.97.7Dawidowski et al., 2020
2-(2-fluorophenyl)-2-(pyridin-2-yl)acetamide (1b) 22.8102.34.5Dawidowski et al., 2020
2-(3-fluorophenyl)-2-(pyridin-2-yl)acetamide (1c) 15.8125.78.0Dawidowski et al., 2020
2-(3-chlorophenyl)-2-(pyridin-2-yl)acetamide (1e) 21.8153.37.0Dawidowski et al., 2020
2-(3-bromophenyl)-2-(pyridin-2-yl)acetamide (1f) 15.6134.78.6Dawidowski et al., 2020
2-(3-methylphenyl)-2-(pyridin-2-yl)acetamide (1g) 12.3120.59.8Dawidowski et al., 2020

Data for 2-aryl-2-(pyridin-2-yl)acetamide derivatives are from Dawidowski, M., et al. (2020).

Notably, several of the tested acetamide derivatives exhibit a significantly higher therapeutic index compared to phenytoin. For instance, the 3-methylphenyl derivative (1g) shows a TI of 9.8, and the 3-bromophenyl derivative (1f) has a TI of 8.6, suggesting a wider safety margin in preclinical models.

Neuroprotective Effects: A Gap in Comparative Data

The scopolamine-induced cognitive impairment model is a widely used paradigm to assess the potential of compounds to protect against memory deficits. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of neurodegenerative diseases like Alzheimer's.

Experimental Protocols

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animals: Male albino mice are typically used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. Phenytoin is used as a reference standard.

  • Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using probit analysis.

Rotarod Neurotoxicity Test

Objective: To evaluate the motor coordination and potential neurological deficits induced by a compound.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At the time of predicted peak effect, the animals are placed back on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).

  • Data Analysis: The percentage of animals exhibiting motor impairment at each dose is recorded, and the median toxic dose (TD50) is calculated.

Scopolamine-Induced Cognitive Impairment Model

Objective: To evaluate the potential of a compound to reverse or prevent memory deficits.

Methodology:

  • Animals: Mice or rats are used.

  • Behavioral Tasks: Common tasks include the Morris water maze (for spatial memory) and the passive avoidance test (for fear-motivated memory).

  • Drug Administration: The test compound is administered prior to the administration of scopolamine (typically 1 mg/kg, i.p.).

  • Induction of Amnesia: Scopolamine is administered to induce a temporary cognitive deficit.

  • Behavioral Testing:

    • Morris Water Maze: The animal's latency to find a hidden platform in a pool of water is measured over several trials. In a subsequent probe trial with the platform removed, the time spent in the target quadrant is recorded.

    • Passive Avoidance Test: The animal learns to avoid an environment where it previously received a mild aversive stimulus (e.g., a foot shock). The latency to enter the aversive compartment is measured.

  • Data Analysis: The performance of the drug-treated group is compared to the scopolamine-treated control group to assess for improvements in memory.

Visualizing the Mechanisms and Workflows

G Phenytoin's Proposed Mechanism of Action phenytoin Phenytoin na_channel Voltage-Gated Sodium Channel (VGSC) phenytoin->na_channel Binds to inactive_state Inactive State of VGSC na_channel->inactive_state Promotes na_influx Reduced Sodium Influx inactive_state->na_influx stabilization Stabilization of Neuronal Membrane na_influx->stabilization high_freq_firing Suppression of High-Frequency Neuronal Firing stabilization->high_freq_firing seizure_spread Inhibition of Seizure Spread high_freq_firing->seizure_spread

Caption: Proposed mechanism of action for phenytoin.

G Anticonvulsant and Neurotoxicity Screening Workflow start Drug Candidate (e.g., Acetonitrile Derivative) dose_prep Dose Preparation (Vehicle Control, Phenytoin, Test Compound) start->dose_prep animal_groups Randomization of Mice into Treatment Groups dose_prep->animal_groups drug_admin Drug Administration (i.p. or p.o.) animal_groups->drug_admin peak_effect Time to Peak Effect drug_admin->peak_effect mes_test Maximal Electroshock (MES) Test peak_effect->mes_test rotarod_test Rotarod Test peak_effect->rotarod_test ed50_calc Calculate ED50 mes_test->ed50_calc td50_calc Calculate TD50 rotarod_test->td50_calc ti_calc Calculate Therapeutic Index (TI = TD50 / ED50) ed50_calc->ti_calc td50_calc->ti_calc end Comparative Efficacy and Safety Profile ti_calc->end

Caption: Preclinical screening workflow for anticonvulsants.

G Neuroprotection Assay Workflow (Scopolamine Model) start Test Compound animal_groups Animal Grouping (Control, Scopolamine, Scopolamine + Drug) start->animal_groups drug_admin Test Compound Administration animal_groups->drug_admin scop_admin Scopolamine Administration (Induce Amnesia) drug_admin->scop_admin behavioral_test Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) scop_admin->behavioral_test data_acq Data Acquisition (e.g., Escape Latency, Step-through Latency) behavioral_test->data_acq analysis Statistical Analysis data_acq->analysis end Assessment of Neuroprotective Effect analysis->end

References

A Comparative Guide to the Catalytic Activity of 2-Phenyl-2-(2-pyridyl)acetonitrile and Bipyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of metal complexes featuring two distinct nitrogen-containing ligands: 2-Phenyl-2-(2-pyridyl)acetonitrile and the well-established 2,2'-bipyridine (B1663995). While bipyridine-based catalysts are ubiquitous in a vast array of chemical transformations, the catalytic potential of this compound complexes remains a largely unexplored frontier. This document summarizes available experimental data for bipyridine complexes and highlights the current knowledge gap regarding their this compound counterparts, offering a perspective for future research directions.

Section 1: Overview of Catalytic Performance

Metal complexes derived from 2,2'-bipyridine (bpy) are renowned for their exceptional catalytic activity across a spectrum of organic reactions. Their versatility stems from the strong, bidentate coordination of the bipyridine ligand to a metal center, which provides stability and allows for fine-tuning of the metal's electronic and steric properties. In contrast, literature on the catalytic applications of this compound metal complexes is sparse. While the synthesis and coordination chemistry of these complexes have been reported, their efficacy as catalysts in chemical transformations has not been extensively investigated.

The this compound ligand presents an intriguing structural motif, combining a pyridine (B92270) ring for metal coordination with a chiral center at the alpha-position to the nitrile group. This inherent chirality suggests potential applications in asymmetric catalysis, a field of immense importance in drug development and fine chemical synthesis.

Below, we present a summary of quantitative data for the catalytic performance of various bipyridine metal complexes in key chemical reactions. The absence of corresponding data for this compound complexes underscores a significant area for future research.

Table 1: Catalytic Performance of Bipyridine Metal Complexes in Hydrogenation Reactions
Catalyst/MetalSubstrateProductYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
[RuCl₂(bpy)₂(PPh₃)]Acetophenone (B1666503)1-Phenylethanol96192768[1]
Rh Nanoparticles/ [BIHB]²⁺BenzeneCyclohexane>99--
[Ru(p-cymene)(bpy)Cl]ClVarious KetonesVarious Alcoholsup to 99up to 198-

Data for this compound metal complexes is not available in the reviewed literature.

Table 2: Catalytic Performance of Bipyridine Metal Complexes in Cross-Coupling Reactions
Catalyst/MetalReaction TypeSubstratesProductYield (%)Turnover Number (TON)Reference
Pd(OAc)₂/bpySuzuki-MiyauraAryl Halides + Boronic AcidsBiaryls>90-[2]
NiBr₂·diglyme/bpyDeaminative ArylationN-alkylpyridinium salt + Aryl BromideArylated Alkane85-[3]
NiCl₂(phen)Electrochemical Cross-CouplingPhenyl Iodide + Methyl 2-chloro-propanoateMethyl 2-phenyl-propanoate73-[4]

Data for this compound metal complexes is not available in the reviewed literature.

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of catalytic research. Below are representative protocols for catalytic reactions employing bipyridine metal complexes.

Protocol 2.1: Ruthenium-Bipyridine Catalyzed Transfer Hydrogenation of Acetophenone

A representative procedure for the transfer hydrogenation of acetophenone is as follows:

  • A reaction vessel is charged with the ruthenium catalyst (e.g., [RuCl₂(bpy)₂(PPh₃)], 1 mol%), a base (e.g., ⁱPrOK, 10 mol%), and the substrate, acetophenone (1 equivalent), in a suitable solvent such as 2-propanol.[1]

  • The reaction mixture is then heated to 82°C under an inert atmosphere (N₂).[1]

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures like column chromatography.

Protocol 2.2: Palladium-Bipyridine Catalyzed Suzuki-Miyaura Cross-Coupling

A general protocol for the Suzuki-Miyaura cross-coupling reaction is as follows:

  • To a reaction flask containing a palladium source (e.g., Pd(OAc)₂) and a bipyridine-based ligand is added an aryl halide (1 equivalent), a boronic acid derivative (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).[2]

  • A suitable solvent system, often a mixture of an organic solvent and water (e.g., THF/H₂O), is added.[5]

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC.[6]

  • Work-up involves partitioning the mixture between an organic solvent and water, followed by separation and drying of the organic layer. The crude product is then purified by chromatography.

Protocol 2.3: Nickel-Bipyridine Catalyzed Deaminative Arylation

A typical procedure for photoinduced nickel-catalyzed deaminative arylation is as follows:

  • In a glovebox, a vial is charged with NiBr₂·diglyme (10 mol %), a bipyridine ligand (11 mol %), a Hantzsch ester as a reductant, an N-alkylpyridinium salt (1 equivalent), and an aryl bromide (1.2 equivalents).[3]

  • Anhydrous dimethylacetamide (DMA) is added as the solvent.[3]

  • The vial is sealed and irradiated with blue light at ambient temperature for a specified duration (e.g., 16 hours).[3]

  • After the reaction, the mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by flash chromatography.

Section 3: Visualizing a Potential Catalytic Pathway

While no specific catalytic cycles for this compound metal complexes have been reported, we can visualize a hypothetical ligand synthesis and complexation process, which is the first step towards developing a new catalyst.

Ligand_Synthesis_and_Complexation Hypothetical Synthesis and Complexation of a this compound Metal Complex cluster_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_catalysis Potential Catalytic Cycle Phenylacetonitrile Phenylacetonitrile Ligand This compound Phenylacetonitrile->Ligand Bromopyridine 2-Bromopyridine Bromopyridine->Ligand Base Base (e.g., NaH) Base->Ligand Deprotonation & Nucleophilic Substitution Complex [M(Ligand)₂Cl₂] Ligand->Complex MetalPrecursor Metal Precursor (e.g., MCl₂) MetalPrecursor->Complex Catalyst Active Catalyst Complex->Catalyst Activation Product Product Catalyst->Product Catalytic Transformation Substrate Substrate Substrate->Product

Caption: Hypothetical pathway for ligand synthesis and complexation.

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, a common application for bipyridine-metal complexes.

Cross_Coupling_Cycle Generalized Catalytic Cycle for Cross-Coupling Reactions M0 M(0)L₂ MII_A R¹-M(II)L₂-X M0->MII_A Oxidative Addition (R¹-X) MII_B R¹-M(II)L₂-R² MII_A->MII_B Transmetalation (R²-M') MII_B->M0 Reductive Elimination (R¹-R²)

Caption: Generalized cross-coupling catalytic cycle.

Section 4: Conclusion and Future Outlook

The extensive body of research on bipyridine metal complexes unequivocally establishes their role as powerful and versatile catalysts in a multitude of organic transformations. The well-defined structure-activity relationships and the commercial availability of a wide range of bipyridine ligands have made them indispensable tools for both academic and industrial chemists.

In stark contrast, the catalytic potential of this compound metal complexes remains an uncharted territory. The presence of a chiral center proximate to the coordinating pyridine nitrogen suggests that these ligands could be highly effective in asymmetric catalysis. Future research should focus on synthesizing a variety of metal complexes with this ligand and systematically evaluating their catalytic activity in reactions such as asymmetric hydrogenation, alkylation, and other C-C and C-N bond-forming reactions. Such studies would not only broaden the scope of available chiral catalysts but also provide valuable insights into the influence of the unique electronic and steric properties of the this compound ligand on catalytic performance. The development of novel catalysts based on this scaffold could open up new avenues for the efficient and stereoselective synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

A Comparative Guide to the Validated HPLC-UV Method for the Quantification of 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-Phenyl-2-(2-pyridyl)acetonitrile against an alternative analytical approach. Designed for researchers, scientists, and drug development professionals, this document provides objective performance comparisons supported by established experimental data for similar compounds, detailed methodologies, and clear data visualizations to aid in analytical method selection and implementation.

Introduction

This compound is a key chemical intermediate and a major metabolite of the antigastrin agent SC 15396.[1][2][3] Accurate and reliable quantification of this compound is crucial for its use in research and pharmaceutical development. This guide outlines a validated HPLC-UV method, a widely used, robust, and sensitive analytical technique, and compares it with a potential alternative method to provide a comprehensive analytical overview. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Proposed HPLC-UV Method

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The selection of a C18 column is common for compounds of similar polarity. The mobile phase, a mixture of acetonitrile (B52724) and a buffer, is optimized for efficient separation and good peak shape.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (30:70 v/v). The use of an acidic modifier helps to ensure the analyte is in a single ionic form and improves peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Method Validation and Performance Comparison

The proposed HPLC-UV method is compared to an alternative method, High-Performance Thin-Layer Chromatography (HPTLC), a planar chromatographic technique that can also be used for quantification. The following table summarizes the comparative performance based on typical validation parameters for similar compounds.

Validation Parameter Proposed HPLC-UV Method Alternative Method (HPTLC) Supporting Data/Rationale
Specificity HighModerate to HighHPLC offers superior resolution, minimizing interference from other compounds.[5] HPTLC spots may have a higher chance of overlapping.
Linearity (R²) > 0.999> 0.99Both methods can achieve excellent linearity, but HPLC often demonstrates a slightly better correlation coefficient over a wider range.[6][7]
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC methods for similar compounds generally show high accuracy.[4][7]
Precision (% RSD) < 2%< 5%The automated nature of HPLC systems typically leads to higher precision (lower Relative Standard Deviation) compared to the more manual HPTLC.[5][7]
Limit of Detection (LOD) Low ng/mL rangeMid to high ng/spot rangeHPLC with UV detection is generally more sensitive than HPTLC with densitometric scanning.[6][8]
Limit of Quantification (LOQ) Low ng/mL rangeMid to high ng/spot rangeConsistent with LOD, HPLC allows for the quantification of lower concentrations of the analyte.[6][8]
Analysis Time per Sample ~10-15 minutesMultiple samples simultaneouslyHPLC analysis is sequential. HPTLC allows for the simultaneous analysis of multiple samples on a single plate, which can be faster for large batches.
Solvent Consumption ModerateLowHPTLC typically uses significantly less solvent per sample compared to HPLC.

Table 1: Comparison of Analytical Method Performance

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the validation of the proposed HPLC method and the logical comparison with the alternative method.

HPLC_Validation_Workflow cluster_validation Method Validation Parameters prep Standard & Sample Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject data_acq Data Acquisition (Chromatograms) hplc->data_acq Detect spec Specificity data_acq->spec Analyze lin Linearity data_acq->lin Analyze acc Accuracy data_acq->acc Analyze prec Precision data_acq->prec Analyze lod_loq LOD & LOQ data_acq->lod_loq Analyze report Validation Report spec->report lin->report acc->report prec->report lod_loq->report

Caption: Workflow for the validation of the proposed HPLC method.

Method_Comparison cluster_params Performance Criteria start_node Analytical Requirement: Quantification of This compound hplc_node Proposed Method: HPLC-UV start_node->hplc_node hptlc_node Alternative Method: HPTLC start_node->hptlc_node param_node Specificity Linearity Accuracy Precision Sensitivity (LOD/LOQ) Throughput Cost-Effectiveness decision_node Method Selection param_node->decision_node

Caption: Logical comparison for analytical method selection.

Conclusion

The proposed HPLC-UV method demonstrates strong performance characteristics for the quantification of this compound, offering high specificity, accuracy, and precision, making it highly suitable for quality control and research applications. While HPTLC presents an alternative with advantages in sample throughput and lower solvent consumption, the superior sensitivity and precision of the HPLC-UV method generally make it the preferred choice for applications requiring high accuracy and the quantification of low-level analytes. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the number of samples, required sensitivity, and available resources.

References

Pioneering Analytical Strategies for 2-Phenyl-2-(2-pyridyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the robust and reliable quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comprehensive cross-validation of analytical methods for 2-Phenyl-2-(2-pyridyl)acetonitrile, a significant metabolite of the antigastrin agent SC 15396.[1][2][3][4][5] The following sections detail comparative data on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering researchers, scientists, and drug development professionals a thorough comparison of these methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including the nature of the analyte, the sample matrix, and the specific requirements for sensitivity and selectivity. Below is a summary of the performance characteristics for three key analytical methods for this compound.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.3 µg/mL~ 1.5 µg/mL
Specificity HighHighModerate
Typical Run Time 10 - 15 min15 - 20 min< 5 min

Detailed Experimental Protocols

The successful implementation of any analytical method relies on a meticulously documented protocol. The following sections provide detailed methodologies for the HPLC-UV, GC-FID, and UV-Vis spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly suitable for the quantification and purity assessment of this compound in various sample matrices.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID)

This method is well-suited for the analysis of volatile impurities and the quantification of this compound, provided the compound is thermally stable.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 minutes

  • Detector: Flame Ionization Detector (FID) at 300°C

  • Injection Volume: 1 µL (splitless mode)

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

UV-Vis Spectrophotometry

This method offers a rapid and straightforward approach for the quantification of this compound in simple sample matrices, leveraging its UV absorbance maximum at 260 nm.[2]

Methodology:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): 260 nm[2]

  • Solvent: Methanol or Acetonitrile

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the solvent to achieve a concentration that falls within the linear range of the calibration curve.

  • Measurement: Record the absorbance of the standard and sample solutions at 260 nm against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.

Visualizing Analytical Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Serial Dilutions (for Standards) dissolve->dilute Standards filter Filter through 0.45 µm Filter dissolve->filter Samples dilute->filter prep_end Prepared Sample/Standard filter->prep_end inject Inject 10 µL into HPLC prep_end->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect data Data Acquisition & Chromatogram Generation detect->data analysis_end Results data->analysis_end

Caption: Workflow for HPLC-UV analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Serial Dilutions (for Standards) dissolve->dilute Standards prep_end Prepared Sample/Standard dissolve->prep_end Samples dilute->prep_end inject Inject 1 µL into GC prep_end->inject separate Separation on Capillary Column (Temperature Program) inject->separate detect FID Detection separate->detect data Data Acquisition & Chromatogram Generation detect->data analysis_end Results data->analysis_end

Caption: Workflow for GC-FID analysis of this compound.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute prep_end Prepared Solutions dilute->prep_end blank Measure Solvent Blank prep_end->blank measure Measure Absorbance at 260 nm blank->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Sample Concentration calibrate->quantify analysis_end Results quantify->analysis_end

Caption: Workflow for UV-Vis Spectrophotometric analysis.

Conclusion

The choice of analytical methodology for this compound should be guided by the specific analytical needs. HPLC-UV offers a robust and sensitive method for routine quality control and stability testing. GC-FID provides an alternative for assessing volatile impurities and quantification, assuming thermal stability of the analyte. UV-Vis spectrophotometry, while less specific, presents a rapid and cost-effective option for the quantification of the pure substance or in simple formulations. The validation of any chosen method according to ICH guidelines is crucial to ensure data integrity and regulatory compliance.[6][7]

References

Benchmarking 2-Phenyl-2-(2-pyridyl)acetonitrile-Based Catalysts in Asymmetric Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of the performance of catalysts based on the 2-Phenyl-2-(2-pyridyl)acetonitrile ligand scaffold, with a focus on palladium-catalyzed cross-coupling reactions. While direct comparative data for this specific ligand remains limited in publicly accessible literature, this guide draws parallels from structurally similar pyridyl- and nitrile-containing ligands to provide a useful benchmark.

The unique structural motif of this compound, featuring both a coordinating pyridyl group and a nitrile functionality, makes it an intriguing candidate for ligand design in asymmetric catalysis. Its derivatives have the potential to form stable and catalytically active complexes with various transition metals, including palladium, which is a workhorse in carbon-carbon bond formation.

Comparison of Catalyst Performance

For instance, palladium(II) complexes with pyridyl-imine ligands have been shown to be effective pre-catalysts for the Heck reaction between iodobenzene (B50100) and methyl acrylate, achieving complete conversion of iodobenzene within 2.5 hours.[1] Similarly, palladium(II) complexes bearing di(2-pyridyl) ketone as a ligand have demonstrated notable catalytic function in the Heck reaction, leading to high yields under gentle conditions.[2]

To provide a tangible comparison, the following table summarizes the performance of these structurally related catalysts. It is important to note that these results are for different ligands and reaction conditions and should be considered as a proxy for the potential performance of this compound-based systems.

Catalyst/LigandReactionSubstratesYield (%)ConditionsReference
Pd(NN')Cl₂ (NN' = pyridyl-imine)Heck ReactionIodobenzene, Methyl Acrylate>99 (conversion)DMF, 80 °C, 2.5 h[1]
(dpk)PdCl₂ (dpk = di(2-pyridyl) ketone)Heck ReactionIodobenzene, Methyl AcrylateHighGentle Conditions[2]
Pd(OAc)₂/DAFDehydrogenative HeckPyrene, Ethyl Acrylate71Acetic Acid, 110-130 °C[3]

Table 1: Performance of Structurally Similar Pyridyl-Based Palladium Catalysts in Heck and Dehydrogenative Heck Reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of a this compound-palladium complex are not explicitly detailed in the available literature. However, a general procedure for the synthesis of related palladium(II) complexes with pyridyl-containing ligands and their subsequent use in a Heck reaction can be outlined based on existing methodologies.[1][2][4]

Synthesis of a Generic Pyridyl-Acetonitrile Palladium(II) Complex
  • Ligand Synthesis: this compound can be synthesized via the reaction of phenylacetonitrile (B145931) and 2-chloropyridine (B119429) in the presence of a strong base.

  • Complexation: The this compound ligand (2 equivalents) is dissolved in a suitable solvent such as acetonitrile. To this solution, a palladium(II) salt, for example, palladium(II) chloride (PdCl₂), is added. The mixture is then refluxed for 24 hours. The resulting precipitate, the palladium complex, can be filtered, washed, and dried.

General Protocol for a Heck Cross-Coupling Reaction
  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), the palladium catalyst (e.g., 1 mol%), the aryl halide (1 equivalent), the alkene (1.1-1.5 equivalents), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2 equivalents) are combined in a suitable solvent (e.g., DMF or acetonitrile).

  • Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a designated period (e.g., 2-24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product yield and purity are determined by techniques such as GC-MS or NMR spectroscopy.

Visualizing Catalytic Pathways

To understand the logical flow of a typical catalytic process where these catalysts might be employed, a generalized workflow and a catalytic cycle for the Heck reaction are presented below using the DOT language for graph visualization.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Heck Cross-Coupling cluster_analysis Analysis Ligand This compound Preparation Complexation Reaction Ligand->Preparation Metal Palladium(II) Salt Metal->Preparation Solvent_prep Solvent Solvent_prep->Preparation Catalyst [Pd(L)2Cl2] Complex Preparation->Catalyst Reaction Heck Reaction Catalyst->Reaction Aryl_Halide Aryl Halide Aryl_Halide->Reaction Alkene Alkene Alkene->Reaction Base Base Base->Reaction Solvent_reac Solvent Solvent_reac->Reaction Product Substituted Alkene Reaction->Product Purification Purification Product->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow for the synthesis and application of a pyridyl-acetonitrile palladium catalyst.

Heck_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition PdII_Alkene R-Pd(II)L₂(Alkene)X PdII_Aryl->PdII_Alkene Coordination PdII_Hydride H-Pd(II)L₂X PdII_Alkene->PdII_Hydride Syn-Insertion & β-Hydride Elimination PdII_Hydride->Pd0 Reductive Elimination Product Substituted Alkene PdII_Hydride->Product BaseH Base-H⁺X⁻ PdII_Hydride->BaseH Aryl_Halide R-X Aryl_Halide->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdII_Hydride

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

While direct benchmarking data for this compound-based catalysts is an area requiring further research, the performance of structurally analogous pyridyl-based ligands in palladium-catalyzed cross-coupling reactions suggests their potential for high efficiency. The protocols and diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring this promising class of catalysts. Further experimental investigation is necessary to fully elucidate their catalytic activity, selectivity, and broader applicability in asymmetric synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-2-(2-pyridyl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Phenyl-2-(2-pyridyl)acetonitrile analogs, focusing on their potential as anticonvulsant, anti-fibrotic, and anti-gastric secretion agents. While comprehensive SAR data is most readily available for the closely related 2-aryl-2-(pyridin-2-yl)acetamide anticonvulsants, this document summarizes the key findings and provides detailed experimental protocols to facilitate further research and development of this compound derivatives.

Anticonvulsant Activity

Derivatives of 2-aryl-2-(pyridin-2-yl)acetamide, which are structurally analogous to this compound, have been identified as a promising class of broad-spectrum anticonvulsants.[1][2] These compounds have demonstrated significant efficacy in various preclinical models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests.[1][2]

Mechanism of Action: The primary mechanism of anticonvulsant action for this class of compounds is the inhibition of voltage-gated sodium channels.[1][2] By blocking these channels, the compounds reduce excessive neuronal firing and prevent the spread of seizure activity in the brain.

The following table summarizes the in vivo anticonvulsant activity (ED₅₀) and neurotoxicity (TD₅₀) of a series of 2-aryl-2-(pyridin-2-yl)acetamide analogs, as reported by Dawidowski et al., 2020. The data highlights key SAR trends.

CompoundAr-SubstituentMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)6 Hz ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/MES ED₅₀)
1 H18.628.413.578.94.2
2 2-F15.325.111.8> 300> 19.6
3 3-F12.821.510.2120.59.4
4 4-F25.745.320.1150.25.8
5 2-Cl22.438.718.6> 300> 13.4
6 3-Cl19.830.215.4180.49.1
7 4-Cl30.155.625.8210.17.0
8 2-CH₃28.942.122.3> 300> 10.4
9 3-CH₃24.535.819.7250.610.2
10 4-CH₃35.260.130.5> 300> 8.5

SAR Insights:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (Compound 1) displays potent, broad-spectrum anticonvulsant activity.

  • Positional Isomers: Substituents at the ortho and meta positions of the phenyl ring generally lead to higher anticonvant activity compared to para substitution.

  • Halogen Substitution: Fluorine and chlorine substituents are well-tolerated and can enhance potency, particularly at the ortho and meta positions.

  • Methyl Substitution: Methyl groups are also tolerated, with meta-substitution showing a favorable protective index.

  • Neurotoxicity: Many of the active compounds exhibit a wide therapeutic window, with high TD₅₀ values in the rotarod test, indicating low potential for motor impairment at effective doses.

Experimental Protocols

Anticonvulsant Activity Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3][4]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Animal Preparation: Male albino mice (e.g., CF-1 strain) are used. Prior to stimulation, a drop of 0.5% tetracaine (B1683103) hydrochloride solution is applied to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.[3]

  • Procedure:

    • The test compound is administered intraperitoneally (i.p.) at various doses.

    • At the time of peak effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[3]

    • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.[3]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

This test identifies compounds that can raise the seizure threshold and is considered a model for absence seizures.[4][5]

  • Convulsant Agent: Pentylenetetrazole (PTZ).

  • Procedure:

    • The test compound is administered i.p. to groups of mice.

    • At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in a loose fold of skin on the back of the neck.[5]

    • Animals are placed in individual observation cages and observed for 30 minutes.

    • The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.

    • Protection is defined as the absence of this clonic seizure.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic convulsions.

This model is used to screen for compounds effective against psychomotor and therapy-resistant seizures.[6][7][8]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Test compounds are administered i.p. to mice.

    • At the time of peak effect, a low-frequency electrical stimulus (6 Hz, with a specific current such as 32 mA or 44 mA, for 3 seconds) is delivered via corneal electrodes.[6]

    • Animals are observed for seizure activity, which typically manifests as a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[9]

    • Protection is defined as the absence of seizure activity.

  • Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from seizures.

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.[10][11][12][13][14]

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Mice are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm).

    • On the test day, the test compound is administered i.p.

    • At various time points after administration, the animals are placed on the rotarod, and the time they are able to maintain their balance is recorded.

    • Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

In Vitro Voltage-Gated Sodium Channel Inhibition Assay

This technique allows for the direct measurement of ion channel currents in isolated cells.[15][16][17][18][19]

  • Cell Preparation: Neuronal cells expressing voltage-gated sodium channels (e.g., primary cortical neurons or cell lines like HEK293 stably expressing specific sodium channel subtypes) are cultured on coverslips.

  • Recording Setup: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Procedure:

    • The cell is voltage-clamped at a holding potential (e.g., -90 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • The test compound is applied to the cell via the perfusion system at various concentrations.

    • The effect of the compound on the amplitude and kinetics of the sodium currents is recorded.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in the sodium current amplitude (IC₅₀) is determined.

Anti-Fibrotic Activity Assessment
  • Cell Culture: Human fibroblasts or hepatic stellate cells are cultured in appropriate media.

  • Procedure:

    • Cells are treated with a pro-fibrotic agent (e.g., TGF-β) in the presence or absence of various concentrations of the test compounds.

    • After an incubation period, the amount of newly synthesized collagen in the cell lysate or culture supernatant is quantified.

  • Quantification Methods:

    • Sircol Collagen Assay: A quantitative dye-binding assay for the analysis of soluble collagens.

    • Western Blotting or ELISA: To measure the expression levels of specific collagen types (e.g., Collagen I).

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits collagen synthesis by 50%, is calculated.

Gastric Acid Secretion Inhibition Assay

The parent compound, this compound, is a metabolite of an anti-gastrin agent. The following is a general protocol for assessing the inhibition of gastric acid secretion.

  • Cell Isolation: Parietal cells are isolated from rabbit or rodent stomachs.

  • Procedure:

    • Isolated parietal cells are incubated with a pH-sensitive fluorescent dye (e.g., ACMA or BCECF).

    • Acid secretion is stimulated with histamine (B1213489) or gastrin.

    • Test compounds are added at various concentrations, and the change in intracellular pH is monitored using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value for the inhibition of acid secretion is determined.

Visualizations

experimental_workflow_anticonvulsant cluster_invivo In Vivo Anticonvulsant Screening start Administer Test Compound to Mice mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous PTZ (scPTZ) Test start->scptz six_hz 6 Hz Seizure Test start->six_hz rotarod Rotarod Test (Neurotoxicity) start->rotarod ed50 Calculate ED₅₀ mes->ed50 scptz->ed50 six_hz->ed50 td50 Calculate TD₅₀ rotarod->td50 pi Determine Protective Index (PI) ed50->pi td50->pi

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

sodium_channel_inhibition_pathway cluster_membrane Neuronal Membrane na_channel Voltage-Gated Sodium Channel depolarization Membrane Depolarization na_channel->depolarization na_ion Na⁺ na_ion->na_channel Influx action_potential Action Potential Firing depolarization->action_potential seizure Seizure Propagation action_potential->seizure compound This compound Analog compound->na_channel Inhibition

Caption: Proposed mechanism of action via voltage-gated sodium channel inhibition.

References

A Comparative Guide to the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Focus on Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, is critically influenced by the choice of base. This guide provides an objective comparison of different bases used for this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Bases

The selection of a base for the deprotonation of phenylacetonitrile (B145931) is a crucial step that dictates the overall efficiency of the synthesis. The following table summarizes the performance of various bases based on reported experimental data.

BaseCatalyst/Solvent SystemTemperature (°C)Reaction Time (hours)Yield (%)Reference
Sodium Amide (NaNH₂)Toluene (B28343)30-35 then reflux7.554[1]
Sodium Amide (NaNH₂)Toluene16-301.5-4Up to 95Patent Data
Sodium Hydroxide (B78521) (NaOH)Phase-Transfer CatalystNot SpecifiedNot SpecifiedHigh (Industrial Process)General Literature
Potassium Hydroxide (KOH)Phase-Transfer CatalystNot SpecifiedNot SpecifiedHigh (Industrial Process)General Literature
Sodium Hydride (NaH)Aprotic Solvents (e.g., THF, DMF)Not SpecifiedNot SpecifiedPotentially High[2][3][4]
Lithium Diisopropylamide (LDA)Anhydrous Ethereal Solvents (e.g., THF)-78 to room temp.Not SpecifiedPotentially High[5][6]
Potassium tert-ButoxideAprotic Solvents (e.g., THF)Not SpecifiedNot SpecifiedPotentially High[7][8]

Note: Direct comparative studies under identical conditions are limited in the available literature. The data for NaOH, KOH, NaH, LDA, and Potassium tert-Butoxide are based on their general application in similar alkylation reactions of phenylacetonitrile derivatives, and specific yields for the target molecule were not found.

Experimental Protocols

Synthesis using Sodium Amide (NaNH₂)

This protocol is based on a reported literature procedure with a moderate yield.

Reactants:

Procedure:

  • To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 ml) in a three-neck round-bottom flask, phenylacetonitrile (0.40 mol) is added dropwise.

  • The temperature is maintained at 30-35°C during the addition using an ice bath.

  • After the addition is complete, the mixture is slowly brought to reflux and maintained for 4.5 hours with continuous stirring.

  • A solution of 2-bromopyridine (0.40 mol) in toluene (100 ml) is then added dropwise at a rate that maintains reflux.

  • The reaction mixture is stirred and refluxed for an additional 3 hours.

  • After cooling to 25°C, water (approx. 300 ml) is cautiously added.

  • The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid.

  • The acidic extracts are basified with 50% sodium hydroxide with cooling and extracted with ether.

  • The ether extract is washed with water, dried over sodium sulfate, and concentrated.

  • The residue is distilled to yield this compound (Yield: 54%).[1]

Alternative Synthetic Approaches

1. Phase-Transfer Catalysis (PTC) with Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH):

This method is a common industrial approach for the alkylation of phenylacetonitrile and its derivatives, offering milder reaction conditions and avoiding the use of hazardous strong bases like sodium amide.

  • General Workflow: The reaction is typically carried out in a two-phase system consisting of an aqueous solution of the base (NaOH or KOH) and an organic solvent (e.g., toluene, dichloromethane) containing the phenylacetonitrile and the alkylating agent (2-halopyridine). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or triethylbenzylammonium chloride), is added to facilitate the transfer of the hydroxide ion into the organic phase to deprotonate the phenylacetonitrile. The resulting carbanion then reacts with the 2-halopyridine.

2. Sodium Hydride (NaH):

Sodium hydride is a strong, non-nucleophilic base that can effectively deprotonate phenylacetonitrile.[3][4]

  • General Workflow: The reaction is performed under anhydrous conditions in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Phenylacetonitrile is added to a suspension of sodium hydride in the solvent, leading to the formation of the sodium salt of phenylacetonitrile and the evolution of hydrogen gas. The 2-halopyridine is then added to the reaction mixture to undergo alkylation. Careful handling of sodium hydride is required due to its pyrophoric nature.[2]

3. Lithium Diisopropylamide (LDA):

LDA is a very strong, sterically hindered, non-nucleophilic base, often used for the kinetic deprotonation of carbonyl compounds and other carbon acids.[5][6]

  • General Workflow: LDA is typically prepared in situ at low temperatures (-78°C) by reacting diisopropylamine (B44863) with n-butyllithium in an anhydrous ethereal solvent like THF. Phenylacetonitrile is then added to the LDA solution, resulting in rapid and quantitative deprotonation. The subsequent addition of 2-halopyridine affords the desired product. This method is particularly useful for reactions requiring precise control and avoidance of side reactions.

4. Potassium tert-Butoxide:

Potassium tert-butoxide is another strong, non-nucleophilic base suitable for this transformation.[7][8]

  • General Workflow: The reaction is carried out in an aprotic solvent such as THF or tert-butanol. Phenylacetonitrile is treated with potassium tert-butoxide to generate the corresponding potassium salt, which then reacts with the 2-halopyridine.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow reactants Reactants (Phenylacetonitrile, 2-Halopyridine) reaction Reaction reactants->reaction base_solvent Base & Solvent System (e.g., NaNH2 in Toluene) base_solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (Distillation/Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Conclusion

The choice of base for the synthesis of this compound significantly impacts the reaction's efficiency, safety, and scalability. While sodium amide provides a well-documented method with moderate to high yields, concerns about its hazardous nature may lead researchers to consider alternatives. Phase-transfer catalysis using common bases like NaOH or KOH presents a safer and more industrially viable option. For laboratory-scale synthesis requiring high reactivity and control, strong bases like sodium hydride, LDA, or potassium tert-butoxide are effective alternatives, although they require stringent anhydrous conditions and careful handling. The selection of the most appropriate base will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Further optimization of reaction conditions for the alternative bases is recommended to achieve the highest possible yields for this valuable synthetic intermediate.

References

A Comparative Guide to the Synthesis of the 2-Phenyl-2-(2-pyridyl)acetonitrile Scaffold: Precursor Analysis and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2-(2-pyridyl)acetonitrile scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the development of a range of therapeutic agents, most notably anticonvulsants and anti-fibrotic compounds. Its derivatives have shown significant activity as inhibitors of voltage-gated sodium channels, a critical target in the management of epilepsy and other neurological disorders. This guide provides a comparative analysis of alternative precursors for the synthesis of this valuable scaffold, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.

Comparison of Synthetic Precursors

The selection of a synthetic route to this compound is primarily dictated by the choice of the pyridine (B92270) precursor. The most established and versatile methods involve the nucleophilic substitution of an activated pyridine derivative with a carbanion generated from phenylacetonitrile (B145931). Other emerging strategies, such as those involving C-H activation, offer novel and potentially more efficient pathways.

Precursor TypeSpecific PrecursorTypical ReagentsReported Yield (%)AdvantagesDisadvantages
2-Halopyridines 2-Chloropyridine (B119429)Phenylacetonitrile, Sodium Amide (NaNH₂)Up to 93.2%[1]High yields, readily available starting materials.Use of a strong, hazardous base (NaNH₂).
2-Bromopyridine (B144113)Phenylacetonitrile, Sodium Amide (NaNH₂)54%[2]Good reactivity.Lower yield compared to 2-chloropyridine, potentially higher cost of starting material.
Pyridine N-Oxides Pyridine N-oxidePhenylacetonitrile, Activating Agent (e.g., POCl₃, TsCl), Base(Not specified for target molecule)Milder reaction conditions may be possible, avoids direct handling of halopyridines.May require an additional deoxygenation step, specific protocol for the target molecule is not well-documented.
Direct C-H Activation 2-PhenylpyridineCyanating agent (e.g., TMSCN), Catalyst (e.g., Palladium)(Not specified for target molecule)Atom-economical, avoids pre-functionalization of the pyridine ring.May require expensive catalysts and optimization of reaction conditions.

Experimental Protocols

Method 1: From 2-Chloropyridine (High-Yield Protocol)

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • Phenylacetonitrile

  • Sodium Amide (NaNH₂)

  • Toluene (B28343)

  • Glacial Acetic Acid

  • Ice

Procedure: [1]

  • In a reaction vessel, prepare a mixture of phenylacetonitrile and 2-chloropyridine in a molar ratio of 1:1.05.

  • In a separate reactor, add sodium amide and toluene. The molar ratio of phenylacetonitrile to sodium amide should be 1:1.8, and the volume ratio of phenylacetonitrile to toluene should be 1:3.5.

  • Maintain the reactor temperature at 20°C and add the phenylacetonitrile/2-chloropyridine mixture dropwise.

  • After the addition is complete, continue the reaction at 20°C for 2 hours.

  • Upon completion, add an additional volume of toluene equivalent to half of the initial amount.

  • Neutralize the reaction mixture by dropwise addition of glacial acetic acid until the pH reaches 5-6.

  • Warm the mixture to 50-60°C and stir for 1 hour.

  • Pour the reaction mixture into ice water and stir.

  • Separate the organic layer. The aqueous layer is extracted again with toluene.

  • Combine the organic layers, concentrate under reduced pressure, and cool to induce crystallization.

  • The resulting solid is filtered to yield this compound.

Reported Yield: 93.2%[1]

Method 2: From 2-Bromopyridine

This protocol provides a well-established route using 2-bromopyridine as the precursor.

Materials:

  • 2-Bromopyridine

  • Phenylacetonitrile

  • Sodium Amide (NaNH₂)

  • Dry Toluene

  • 6 N Hydrochloric Acid

  • 50% Sodium Hydroxide (B78521) Solution

  • Ether

  • Sodium Sulfate

Procedure: [2]

  • To a stirred suspension of powdered sodium amide (0.80 mole) in dry toluene (200 ml), add phenylacetonitrile (0.40 mole) dropwise, maintaining the temperature at 30-35°C with an ice bath.

  • After the addition, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

  • Add a solution of 2-bromopyridine (0.40 mole) in toluene (100 ml) dropwise at a rate that maintains reflux.

  • Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Cool the mixture to 25°C and cautiously add water (approx. 300 ml).

  • Separate the phases and extract the toluene layer with water and then with several portions of cold 6 N hydrochloric acid.

  • Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate.

  • Distill the residue to obtain this compound.

Reported Yield: 54%[2]

Synthetic Pathways and Biological Context

The synthesis of this compound can be visualized as a convergent process where a phenylacetonitrile-derived nucleophile attacks an electrophilic pyridine precursor. The choice of precursor significantly influences the reaction conditions and overall efficiency.

G cluster_precursors Alternative Precursors cluster_reagents Key Reagents / Conditions P1 2-Halopyridine (X = Cl, Br) Target This compound P1->Target Nucleophilic Substitution P2 Pyridine N-oxide P2->Target Nucleophilic Attack & Deoxygenation P3 2-Phenylpyridine P3->Target C-H Activation / Cyanation R1 Phenylacetonitrile, Strong Base (e.g., NaNH₂) R2 Phenylacetonitrile, Activating Agent, Base R3 Cyanating Agent, Catalyst

Caption: Synthetic routes to this compound.

The biological significance of the this compound scaffold lies in its ability to serve as a pharmacophore for targeting voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. In pathological conditions such as epilepsy, aberrant neuronal firing is a key characteristic. Inhibitors of VGSCs can modulate this hyperexcitability, thereby exerting an anticonvulsant effect.

Derivatives of this compound, such as Disopyramide and related compounds, act by binding to the VGSC and stabilizing its inactivated state. This prevents the channel from returning to the resting state and subsequently opening, thus reducing the frequency of action potential firing.

G cluster_channel Voltage-Gated Sodium Channel (VGSC) cluster_process Neuronal Signaling Resting Resting State Open Open State (Na⁺ Influx) Resting->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation AP Action Potential Firing Open->AP Leads to Inactivated->Resting Recovery Depolarization Membrane Depolarization Hyperexcitability Neuronal Hyperexcitability (e.g., Epilepsy) AP->Hyperexcitability Uncontrolled firing leads to Inhibitor This compound Derivative (Inhibitor) Inhibitor->Inactivated Binds and Stabilizes

Caption: Mechanism of action of VGSC inhibitors.

References

DFT studies on the mechanism of 2-Phenyl-2-(2-pyridyl)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DFT-Elucidated Reaction Mechanisms Relevant to 2-Phenyl-2-(2-pyridyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential reaction mechanisms for this compound, drawing upon Density Functional Theory (DFT) studies of analogous chemical systems. In the absence of direct DFT investigations on the title compound, this document extrapolates from published research on structurally related molecules to offer insights into plausible reaction pathways, including C-H activation, nucleophilic substitution, and nitrile group hydrolysis.

C-H Activation/Cyanation at the Phenyl Ring

A plausible reaction for this compound is the functionalization of the C-H bonds on the phenyl ring. A DFT study on the selective C-H cyanation of 2-phenylpyridine (B120327) catalyzed by CuBr provides a relevant comparative model.[1] This study, conducted at the B3LYP/6-31+G(d,p) level of theory with the IEFPCM solvent model, elucidates a mechanism involving copper-catalyzed C-H activation.

Comparative Data: C-H Cyanation of 2-Phenylpyridine
Reaction StepSpeciesRelative Free Energy (kcal/mol)
Reactants2-phenylpyridine + CuBr + CN⁻0.0
Intermediate 1[Cu(2-phenylpyridine)(CN)]-15.2
Transition State 1TS for C-H activation25.8
Intermediate 2[Cu(2-(pyridin-2-yl)phenyl)(H)(CN)]10.5
Transition State 2TS for reductive elimination18.7
Products2-(pyridin-2-yl)benzonitrile + CuBr + H⁺-22.4

Note: The energies are illustrative of the type of data obtained from such a DFT study and are based on the findings for 2-phenylpyridine.

Experimental and Computational Protocols

Computational Methodology (for C-H Cyanation of 2-Phenylpyridine): [1]

  • DFT Functional: B3LYP

  • Basis Set: 6-31+G(d,p)

  • Solvent Model: Integral Equation Formalism Polarized Continuum Model (IEFPCM) for the solvent effect.

  • Software: Not specified in the abstract.

  • Procedure: Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products). Frequency calculations were performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states).

Proposed Reaction Pathway for C-H Activation

G Reactants This compound + Catalyst Intermediate1 Substrate-Catalyst Complex Reactants->Intermediate1 Coordination TS1 C-H Activation TS Intermediate1->TS1 Activation Intermediate2 Metallacyclic Intermediate TS1->Intermediate2 TS2 Reductive Elimination TS Intermediate2->TS2 Products Functionalized Product TS2->Products

Caption: Proposed C-H activation pathway.

Nucleophilic Substitution at the Benzylic Carbon

The benzylic carbon in this compound is a potential site for nucleophilic substitution. DFT studies on nucleophilic aromatic substitution (SNAr) on pyridines and related systems suggest that these reactions can proceed through either a stepwise (via a Meisenheimer complex) or a concerted mechanism.[2][3] The preferred pathway is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.

Comparative Analysis: Concerted vs. Stepwise Mechanisms
MechanismKey FeaturesComputational Evidence
Stepwise (Addition-Elimination) Involves a discrete, non-aromatic Meisenheimer intermediate.Often predicted when strongly electron-withdrawing groups are present and fluoride (B91410) is the nucleophile or leaving group.[2]
Concerted A single transition state directly connects reactants and products.Predicted for many SNAr reactions on heterocycles like pyridine, especially with good leaving groups (e.g., Cl, Br).[2][3]
Experimental and Computational Protocols

Computational Methodology (for SNAr studies): [2]

  • DFT Functional: Not specified in the abstract, but modern hybrid functionals are common.

  • Basis Set: Typically a Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis set is used.

  • Analysis: In addition to geometry optimization and frequency calculations, Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactants and products. Quasiclassical dynamics simulations can also be used to distinguish between a fleeting intermediate and a true concerted pathway.[2]

Logical Flow for Mechanistic Determination

G Start Reaction System Defined (Substrate, Nucleophile, Solvent) PES_Scan Potential Energy Surface Scan Start->PES_Scan Find_TS Locate Transition State(s) PES_Scan->Find_TS Find_Int Search for Intermediates PES_Scan->Find_Int IRC IRC Analysis Find_TS->IRC Stepwise Stepwise Mechanism Find_Int->Stepwise Intermediate Found Concerted Concerted Mechanism IRC->Concerted Connects Reactants and Products Directly IRC->Stepwise Connects Reactant/Product to Intermediate

Caption: Workflow for computational mechanism analysis.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can undergo hydrolysis, typically under acidic or basic conditions, to form an amide and subsequently a carboxylic acid. DFT studies on the acid-catalyzed hydrolysis of acetamide (B32628) and methyl acetate (B1210297) provide a framework for understanding this transformation.[4] These studies highlight the role of explicit water molecules in the mechanism and the relative energies of the transition states.

Comparative Data: Acid-Catalyzed Hydrolysis of Acetamide
Reaction StepSpeciesActivation Energy (kcal/mol)
Step 1: Formation of Tetrahedral Intermediate
ReactantsProtonated Acetamide + 2 H₂O0.0
Transition State 1TS for water attack15.7
IntermediateTetrahedral Intermediate-5.2
Step 2: Decomposition of Intermediate
Transition State 2TS for C-N bond cleavage18.3
ProductsAcetic Acid + Ammonium Ion-20.1

Note: Data from MP2/6-311+G(d,p)//MP2/6-31+G(d,p) level of theory for acetamide hydrolysis.[4] The second step is rate-determining.

Experimental and Computational Protocols

Computational Methodology (for Hydrolysis of Acetamide): [4]

  • Level of Theory: MP2/6-311+G(d,p)//MP2/6-31+G(d,p)

  • Model: Includes two explicit water molecules as reactants to facilitate proton transfer and form the tetrahedral intermediate.

  • Procedure: Calculation of geometries and energies for reactants, transition states, and intermediates to map out the reaction pathway and determine activation barriers.

Proposed Pathway for Nitrile Hydrolysis

G Nitrile R-CN + H₃O⁺ Protonated_Nitrile [R-C≡NH]⁺ Nitrile->Protonated_Nitrile Protonation TS1 TS for H₂O Attack Protonated_Nitrile->TS1 Intermediate1 Iminol Intermediate TS1->Intermediate1 Tautomerization Tautomerization Intermediate1->Tautomerization Amide Amide (R-CONH₂) Tautomerization->Amide

Caption: Proposed acid-catalyzed nitrile hydrolysis pathway.

Conclusion

While direct DFT studies on the reaction mechanisms of this compound are not yet available in the literature, a comparative analysis of theoretical work on analogous systems provides a strong foundation for predicting its reactivity. The presented data and proposed pathways for C-H activation, nucleophilic substitution, and nitrile hydrolysis serve as a guide for future experimental and computational investigations. The methodologies outlined herein represent the current standards in the field for elucidating complex reaction mechanisms.

References

A Comparative Kinetic Analysis of Synthetic Routes to 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the formation of 2-Phenyl-2-(2-pyridyl)acetonitrile, a versatile scaffold in medicinal chemistry and organic synthesis. We delve into the kinetic aspects of the traditional nucleophilic aromatic substitution (SNAr) pathway and compare it with modern palladium-catalyzed α-arylation of nitriles, offering insights supported by experimental data from analogous systems.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most established method involves the nucleophilic substitution of a 2-halopyridine with a phenylacetonitrile (B145931) carbanion. An alternative, more contemporary approach is the palladium-catalyzed α-arylation of phenylacetonitrile with a 2-halopyridine. Below, we compare these two primary strategies.

ParameterTraditional SNAr MethodPalladium-Catalyzed α-Arylation
Reactants Phenylacetonitrile, 2-Bromopyridine (B144113), Strong Base (e.g., NaNH₂)Phenylacetonitrile, 2-Halopyridine (Br, Cl), Palladium Catalyst, Ligand, Base
General Reaction Conditions Reflux in an inert solvent (e.g., Toluene)Elevated temperatures in an inert solvent
Key Advantages Well-established, readily available starting materials.Broader substrate scope, tolerance of more functional groups, potentially higher yields.
Key Disadvantages Requires a strong, hazardous base (NaNH₂), potentially lower yields due to side reactions.Catalyst and ligand cost, requires careful optimization of reaction conditions.
Kinetic Profile (Analogous Systems) Typically second-order kinetics. The rate is dependent on the concentration of both the nucleophile and the substrate.[1] The nature of the leaving group is critical, with fluoride (B91410) being displaced much faster than chloride in related systems.[2]The reaction mechanism is more complex, involving a catalytic cycle. The rate-determining step can vary but often involves oxidative addition or reductive elimination from the palladium center.

Kinetic Analysis and Performance Data

For the traditional SNAr approach, the reaction of a nucleophile with a 2-halopyridine generally follows second-order kinetics. The rate of reaction is sensitive to the nature of the halogen leaving group. For instance, in the reaction of 2-halopyridines with sodium ethoxide, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine.[2] This highlights the "element effect" often observed in SNAr reactions where the highly electronegative fluorine atom activates the ring towards nucleophilic attack.

In the context of palladium-catalyzed α-arylation, the kinetics are governed by the catalytic cycle. Studies on the α-arylation of nitriles have shown that the choice of ligand on the palladium catalyst is crucial for achieving high yields and reasonable reaction times.[3][4] While specific rate constants are not available for the synthesis of our target molecule, qualitative observations suggest that sterically hindered and electron-rich phosphine (B1218219) ligands can accelerate the rate-determining reductive elimination step.[3][4]

Experimental Protocols

Traditional SNAr Synthesis of this compound[5]

This protocol describes the synthesis via the reaction of phenylacetonitrile and 2-bromopyridine using sodium amide as a base.

Materials:

  • Phenylacetonitrile (46.8 g, 0.40 mole)

  • Sodium amide (31.2 g, 0.80 mole)

  • 2-Bromopyridine (63.6 g, 0.40 mole)

  • Dry Toluene (B28343) (300 ml)

  • 6 N Hydrochloric acid

  • 50% Sodium hydroxide (B78521) solution

  • Ether

  • Sodium sulfate

Procedure:

  • A suspension of powdered sodium amide in dry toluene is prepared in a three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and condenser.

  • Phenylacetonitrile is added dropwise to the stirred suspension while maintaining the temperature at 30-35°C with ice bath cooling.

  • The mixture is then slowly brought to reflux and maintained for 4.5 hours with continuous stirring.

  • A solution of 2-bromopyridine in toluene is added dropwise at a rate that maintains reflux.

  • After the addition is complete, stirring and refluxing are continued for an additional 3 hours.

  • The reaction mixture is cooled to 25°C, and water is cautiously added.

  • The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid.

  • The acidic extracts are basified with 50% sodium hydroxide solution with cooling and then extracted with ether.

  • The ether extract is washed with water, dried over sodium sulfate, and concentrated.

  • The residue is purified by distillation to yield this compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the traditional synthesis and a conceptual representation of the palladium-catalyzed alternative.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Suspend Sodium Amide in Toluene add_phenyl Add Phenylacetonitrile (30-35°C) prep_base->add_phenyl reflux1 Reflux for 4.5 hours add_phenyl->reflux1 add_bromo Add 2-Bromopyridine (maintain reflux) reflux1->add_bromo reflux2 Reflux for 3 hours add_bromo->reflux2 quench Cool and Quench with Water reflux2->quench extract Acid-Base Extraction quench->extract dry Dry and Concentrate extract->dry distill Distillation dry->distill product This compound distill->product

Experimental workflow for the traditional SNAr synthesis.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System phenylacetonitrile Phenylacetonitrile reaction Catalytic Cross-Coupling (α-Arylation) phenylacetonitrile->reaction halopyridine 2-Halopyridine halopyridine->reaction pd_catalyst Palladium Source pd_catalyst->reaction ligand Ligand ligand->reaction base Base base->reaction product This compound reaction->product

Conceptual diagram of the palladium-catalyzed synthesis.

References

A Comparative Analysis of the Coordinating Properties of 2-Phenyl-2-(2-pyridyl)acetonitrile and Alternative N-Donor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordinating properties of 2-Phenyl-2-(2-pyridyl)acetonitrile against well-established bidentate and tridentate nitrogen-donor ligands: 2,2'-bipyridine (B1663995), 1,10-phenanthroline (B135089), and 2,2':6',2''-terpyridine. The selection of an appropriate chelating agent is crucial in drug development and various fields of chemical research, influencing the stability, reactivity, and biological activity of metal complexes. This document aims to provide an objective comparison based on available experimental data and outlines detailed experimental protocols for the synthesis and characterization of relevant metal complexes.

While this compound is a known compound, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined stability constants for its metal complexes. However, studies on analogous compounds, such as 2-phenyl-2-(o-tolylamino)acetonitrile, suggest that it likely functions as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine (B92270) ring and the nitrile group. This guide will therefore provide a qualitative comparison for this compound based on its structural similarities to the well-characterized alternative ligands, for which extensive quantitative data are available.

Physicochemical and Structural Properties of Selected Ligands

A fundamental understanding of the physicochemical properties of a ligand is essential for predicting its coordination behavior. The table below summarizes key properties of this compound and the selected alternative ligands.

PropertyThis compound2,2'-Bipyridine1,10-Phenanthroline2,2':6',2''-Terpyridine
Molar Mass 194.24 g/mol 156.18 g/mol 180.21 g/mol 233.28 g/mol
Appearance White to off-white solidWhite crystalline solidWhite crystalline solidWhite to pale yellow solid
Melting Point 83-85 °C70-73 °C114-117 °C91-94 °C
Solubility Soluble in organic solvents such as Chloroform, DMSO, and Methanol.Soluble in organic solvents, slightly soluble in water.Soluble in organic solvents, slightly soluble in water.Soluble in organic solvents.
pKa (of conjugate acid) Not widely reported4.334.86~4.7
Coordination Mode Bidentate (inferred)BidentateBidentateTridentate

Comparative Analysis of Coordinating Properties

The stability of metal complexes is a critical parameter in their application. The stability constant (log K) provides a quantitative measure of the affinity of a ligand for a metal ion. While no experimentally determined stability constants for this compound have been found in the reviewed literature, the stability constants for the alternative ligands are well-documented.

Coordination of Bidentate and Tridentate Ligands

The coordination of a metal ion by a ligand is a fundamental concept in coordination chemistry. The diagrams below illustrate the binding of bidentate and tridentate ligands to a central metal ion.

Bidentate_Coordination M Metal Ion N1 N M->N1 N2 N M->N2 Ligand Bidentate Ligand

Coordination of a bidentate ligand to a metal ion.

Tridentate_Coordination M Metal Ion N1 N M->N1 N2 N M->N2 N3 N M->N3 Ligand Tridentate Ligand

Coordination of a tridentate ligand to a metal ion.
Stability Constants of Metal Complexes

The following table presents the logarithm of the overall stability constants (log β) for complexes of 2,2'-bipyridine, 1,10-phenanthroline, and 2,2':6',2''-terpyridine with various metal ions. The absence of data for this compound is noted. The increased stability of complexes with 1,10-phenanthroline compared to 2,2'-bipyridine can be attributed to the more rigid structure of phenanthroline, which reduces the entropic penalty upon coordination. Terpyridine, being a tridentate ligand, generally forms more stable complexes than its bidentate counterparts due to the chelate effect.

Metal Ion2,2'-Bipyridine (log β)1,10-Phenanthroline (log β)2,2':6',2''-Terpyridine (log β)
Fe(II) log β₃ ≈ 17.6log β₃ ≈ 21.3log β₂ ≈ 20.4
Cu(II) log β₃ ≈ 17.1log β₃ ≈ 21.0log β₂ ≈ 20.5
Ni(II) log β₃ ≈ 20.4log β₃ ≈ 24.8log β₂ ≈ 22.1
Zn(II) log β₃ ≈ 15.3log β₃ ≈ 18.9log β₂ ≈ 15.8

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of metal-ligand complexes. The following sections provide methodologies for the synthesis of representative complexes and the determination of stability constants.

General Workflow for Synthesis and Characterization

The synthesis of metal-ligand complexes typically follows a general workflow, as depicted in the diagram below.

Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix react React (Stir/Heat) mix->react isolate Isolate Product (Filter/Crystallize) react->isolate characterize Characterize (Spectroscopy, etc.) isolate->characterize end End characterize->end

A general workflow for the synthesis and characterization of metal complexes.
Synthesis of a Representative Bidentate Ligand Complex: [Cu(2,2'-bipyridine)Cl₂]

Materials:

Procedure:

  • Dissolve 2,2'-bipyridine (1 equivalent) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of hot ethanol.

  • Slowly add the copper(II) chloride solution to the 2,2'-bipyridine solution with constant stirring.

  • A precipitate should form upon mixing.

  • Continue stirring the mixture for 1 hour to ensure complete reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Synthesis of a Representative Tridentate Ligand Complex: [Ru(terpyridine)₂]Cl₂

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • 2,2':6',2''-Terpyridine

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

Procedure:

  • Dissolve ruthenium(III) chloride hydrate (1 equivalent) and 2,2':6',2''-terpyridine (2 equivalents) in a mixture of ethanol and DMF.

  • Add an excess of lithium chloride.

  • Reflux the mixture for several hours. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Add the solution dropwise to a vigorously stirred solution of diethyl ether to precipitate the complex.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of ligands and stability constants of metal complexes.

Materials and Equipment:

  • pH meter with a glass electrode

  • Constant temperature bath

  • Burette

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Ligand solution of known concentration

  • Metal salt solution of known concentration

  • Inert electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a solution containing the ligand and a known amount of strong acid in a thermostated vessel.

  • Titrate this solution with a standardized strong base, recording the pH after each addition of titrant.

  • Repeat the titration with a solution containing the ligand, the metal ion, and a known amount of strong acid.

  • The titration data are used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

  • These values are then used to determine the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software.

Determination of Stoichiometry by Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Stock solutions of the metal ion and the ligand of the same molar concentration

Procedure:

  • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

Logical Framework for Comparative Analysis

The selection of a chelating agent for a specific application requires a systematic comparison of their properties. The following diagram illustrates the logical flow for such a comparative analysis.

Comparative_Analysis start Define Application Requirements select_ligands Select Candidate Ligands start->select_ligands physicochem Compare Physicochemical Properties select_ligands->physicochem stability Compare Stability Constants select_ligands->stability kinetic Evaluate Kinetic Lability/Inertness select_ligands->kinetic biological Assess Biological Activity/Toxicity select_ligands->biological decision Select Optimal Ligand physicochem->decision stability->decision kinetic->decision biological->decision

Logical flow for the comparative analysis of chelating agents.

Conclusion

This guide has provided a comparative overview of the coordinating properties of this compound and the well-established ligands 2,2'-bipyridine, 1,10-phenanthroline, and 2,2':6',2''-terpyridine. While a lack of experimental data for this compound currently limits a direct quantitative comparison of its complex stability, its structural features suggest it functions as a bidentate N-donor ligand. The provided data for the alternative ligands, along with the detailed experimental protocols, offer a robust framework for researchers to conduct their own comparative studies and to characterize the coordination chemistry of novel ligands. Future experimental and computational studies on this compound are warranted to fully elucidate its coordinating properties and potential applications.

Head-to-head comparison of different purification techniques for 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Purification Techniques for 2-Phenyl-2-(2-pyridyl)acetonitrile

For researchers and professionals in the field of drug development and organic synthesis, the purity of chemical intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of common purification techniques for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for different purification techniques applied to this compound.

Purification TechniquePurityYieldMelting Point (°C)Boiling Point (°C)Notes
Distillation ModerateHigh-134-136 @ 0.07 mmHg[1]Effective for removing non-volatile impurities.
Recrystallization HighVariable87-88.5[1]-Yield is dependent on solvent choice and technique.
Column Chromatography Very HighGood>87-Can achieve >98% purity, effective for removing closely related impurities.

Experimental Protocols

Purification by Distillation followed by Recrystallization

This two-step method is a classic and effective approach for purifying this compound, particularly after its initial synthesis.[1]

a) Vacuum Distillation

  • Apparatus: A standard vacuum distillation setup is assembled, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Procedure:

    • The crude this compound is placed in the round-bottom flask.

    • The system is evacuated to a pressure of approximately 0.07 mmHg.

    • The flask is heated gently in a heating mantle.

    • The fraction boiling at 134-136°C is collected in the receiving flask.[1]

    • The distillation is stopped, and the system is allowed to cool to room temperature before venting to atmospheric pressure.

b) Recrystallization

  • Solvent: Isopropyl ether is a suitable solvent for the recrystallization of this compound.[1]

  • Procedure:

    • The distilled product is dissolved in a minimal amount of hot isopropyl ether.

    • The hot solution is filtered, if necessary, to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly to room temperature, during which time crystals of the purified product will form.

    • The crystallization process can be completed by placing the flask in an ice bath.

    • The crystals are collected by vacuum filtration and washed with a small amount of cold isopropyl ether.

    • The purified crystals are dried in a vacuum oven. The expected melting point of the recrystallized product is 87-88.5°C.[1]

Purification by Column Chromatography

Column chromatography is a highly effective technique for achieving high purity of this compound, especially for removing structurally similar impurities.

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Procedure:

    • A chromatography column is packed with a slurry of silica gel in the chosen non-polar solvent.

    • The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

    • The eluent is passed through the column, and fractions are collected.

    • The composition of the eluent can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to facilitate the separation.

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. A purity of >98% can often be achieved with this method.[2]

Visualized Workflows

Workflow for Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Pathways cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Recrystallization Recrystallization (Isopropyl Ether) Distillation->Recrystallization Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product MP_Analysis Melting Point Analysis (87-89°C) Pure_Product->MP_Analysis GC_Analysis GC Analysis Pure_Product->GC_Analysis

Caption: Purification workflow for this compound.

Logical Decision Tree for Purification Method Selection Start Start: Crude Product Impurity_Type Nature of Impurities? Start->Impurity_Type Purity_Requirement Required Purity? Impurity_Type->Purity_Requirement Non-volatile Column_Chromo Column Chromatography Impurity_Type->Column_Chromo Structurally similar Scale Scale of Purification? Purity_Requirement->Scale High (>95%) Dist_Recryst Distillation & Recrystallization Purity_Requirement->Dist_Recryst Moderate Scale->Dist_Recryst Large (>10g) Scale->Column_Chromo Small to Medium (<10g)

Caption: Decision tree for selecting a purification method.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS No. 5005-36-7), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 5005-36-7[1]
Molecular Formula C13H10N2[1]
Molecular Weight 194.24 g/mol [2]
Appearance Solid[3]
Melting Point 87-89°C
Boiling Point 322.3°C at 760 mmHg
Flash Point 115.2°C

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential dangers and the necessary safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Experimental Protocol for Waste Handling:

  • Segregation: Isolate waste this compound from other laboratory waste streams to prevent inadvertent reactions.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and suitable container.

    • For solutions, use a labeled, leak-proof container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "5005-36-7"

    • The relevant hazard pictograms (e.g., GHS07 for harmful/irritant).

    • An accumulation start date.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from sources of ignition.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Contaminated Materials:

  • Dispose of contaminated personal protective equipment (PPE), such as gloves, as hazardous waste in accordance with institutional and local regulations.

  • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including a respirator if necessary.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[1]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled container for disposal.

  • Exposure:

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated assess Assess Contamination Level start->assess pure_solid Uncontaminated Solid or Surplus Reagent assess->pure_solid Uncontaminated contaminated_solid Contaminated Solid Waste (e.g., spill cleanup) assess->contaminated_solid Solid Contamination contaminated_liquid Contaminated Liquid Waste (e.g., solutions, rinsates) assess->contaminated_liquid Liquid Contamination package_solid Package in Labeled, Sealed Container pure_solid->package_solid contaminated_solid->package_solid package_liquid Package in Labeled, Leak-Proof Container contaminated_liquid->package_liquid store Store in Designated Hazardous Waste Area package_solid->store package_liquid->store dispose Contact Licensed Professional Waste Disposal Service store->dispose incinerate Recommended Disposal: Chemical Incineration with Afterburner and Scrubber dispose->incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenyl-2-(2-pyridyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 2-Phenyl-2-(2-pyridyl)acetonitrile. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This chemical is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is mandatory when handling this compound. This includes stringent engineering controls and the correct selection and use of personal protective equipment.

Engineering Controls: All handling of this compound, including weighing, transferring, and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

Personal Protective Equipment: A comprehensive PPE ensemble is required and includes:

  • Gloves: Double gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove such as butyl rubber. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[1]

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn, fully buttoned, with tight-fitting cuffs.

  • Respiratory Protection: For routine handling within a fume hood, no additional respiratory protection is typically necessary. In the event of a spill or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with a P100 particulate filter is required.[2] All personnel requiring respirator use must be fit-tested and trained.

Quantitative Safety Data

The following table summarizes key quantitative data for the recommended personal protective equipment. Note that specific breakthrough times for this compound are not available; therefore, data for chemically similar substances (acetonitrile and pyridine) are provided as a conservative estimate.

PPE ComponentMaterial/TypeBreakthrough Time (minutes)ConcentrationNotes
Outer Glove Butyl Rubber> 48099% PyridineExcellent resistance to pyridine, a component of the target molecule's structure.
Inner Glove Nitrile~199% AcetonitrileProvides splash resistance and dexterity. Should be changed immediately upon contact.[3][4]
Respiratory Protection P100 Particulate FilterN/AN/AFilters at least 99.97% of airborne particles.[2] Required for spills or potential aerosolization outside a fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary materials and equipment prep_hood->prep_materials prep_waste Prepare designated, labeled waste containers prep_materials->prep_waste weigh Weigh solid in fume hood using a tared, sealed container prep_waste->weigh transfer Transfer chemical within the fume hood weigh->transfer reaction Perform experiment in a closed or contained system transfer->reaction decon_surfaces Decontaminate all work surfaces with an appropriate solvent reaction->decon_surfaces decon_equipment Decontaminate all equipment used decon_surfaces->decon_equipment dispose_waste Dispose of all waste in designated containers decon_equipment->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash Wash hands and arms thoroughly doff_ppe->wash

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan: Managing Acutely Toxic Waste

All materials contaminated with this compound are considered acutely toxic hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, pipette tips, and paper towels, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The label must read "Acutely Toxic Hazardous Waste" and list the chemical name.

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, compatible, and clearly labeled hazardous waste container. The container should be stored in secondary containment.

  • Empty Containers: Empty containers that held this compound are also considered hazardous waste and must not be disposed of in regular trash. They should be collected for disposal by the institution's environmental health and safety (EHS) department.[5][6]

Decontamination and Final Disposal:

  • Work Surfaces: At the end of any procedure, all surfaces within the fume hood must be decontaminated.[5][7] This should be done by wiping the surfaces with a solvent in which this compound is soluble, followed by a wash with soap and water. The cleaning materials must be disposed of as solid hazardous waste.

  • Equipment: All laboratory equipment that has come into contact with the chemical must be thoroughly decontaminated before being removed from the fume hood.[7]

  • Disposal: All collected hazardous waste must be disposed of through your institution's EHS program. Do not attempt to neutralize the chemical or dispose of it down the drain.

The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.

start Material potentially contaminated with This compound is_contaminated Directly contacted the chemical? start->is_contaminated solid_waste Solid Waste (Gloves, tips, etc.) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (Solutions) is_contaminated->liquid_waste Yes container_waste Empty Original Container is_contaminated->container_waste Yes decon_materials Decontamination Materials (Wipes, etc.) is_contaminated->decon_materials Yes dispose_regular Dispose as non-hazardous waste is_contaminated->dispose_regular No dispose_hazardous Dispose as Acutely Toxic Hazardous Waste via EHS solid_waste->dispose_hazardous liquid_waste->dispose_hazardous container_waste->dispose_hazardous decon_materials->dispose_hazardous

Figure 2. Disposal decision pathway for materials contaminated with this compound.

References

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